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Core Science & Biosynthesis

Foundational

Technical Monograph: 7-Bromo-6-chloro-1H-indole-2-carboxylic Acid

Topic: 7-bromo-6-chloro-1H-indole-2-carboxylic acid (CAS 1388069-91-7) Role: Senior Application Scientist Format: Technical Monograph[1] A Strategic Halogenated Scaffold for Medicinal Chemistry[2] Executive Summary 7-bro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 7-bromo-6-chloro-1H-indole-2-carboxylic acid (CAS 1388069-91-7) Role: Senior Application Scientist Format: Technical Monograph[1]

A Strategic Halogenated Scaffold for Medicinal Chemistry[2]

Executive Summary

7-bromo-6-chloro-1H-indole-2-carboxylic acid (CAS 1388069-91-7) is a highly specialized heterocyclic building block used in the synthesis of pharmaceuticals targeting kinase pathways, NMDA receptors, and viral polymerases (e.g., HCV NS5B).[1][2][3][4] Unlike simple indole-2-carboxylic acids, this scaffold features a specific "6,7-dihalo" substitution pattern that offers unique advantages in drug design:

  • Metabolic Stability: The 6- and 7-positions are blocked, preventing oxidative metabolism (hydroxylation) common in indole-based drugs.

  • Conformational Locking: The bulky 7-bromo substituent exerts a peri-effect on the indole N-H, influencing hydrogen bond donor capability and restricting rotation in the binding pocket.

  • Orthogonal Functionalization: The distinct reactivity of the aryl bromide (C7) and aryl chloride (C6) allows for sequential palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse libraries.

This guide details the chemical properties, synthetic challenges, and application protocols for this critical intermediate.

Chemical Identity & Properties

PropertyData
CAS Number 1388069-91-7
IUPAC Name 7-bromo-6-chloro-1H-indole-2-carboxylic acid
Molecular Formula C₉H₅BrClNO₂
Molecular Weight 274.49 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in DCM; Insoluble in water
pKa (Calc.) ~3.8 (Carboxylic acid), ~16 (Indole NH)
LogP (Calc.) 3.2 (High lipophilicity due to di-halogenation)
H-Bond Donors 2 (COOH, NH)
H-Bond Acceptors 2 (COOH)

Synthetic Strategy: The "De Novo" Challenge

Researchers must understand that direct halogenation of indole-2-carboxylic acid cannot produce this compound. Electrophilic aromatic substitution on the indole core favors the C3, C5, and C6 positions, but introducing a bromine selectively at C7 in the presence of a C6-chlorine is chemically unfeasible due to directing effects and steric hindrance.

Therefore, the synthesis relies on de novo ring construction from a pre-functionalized aniline precursor. The most robust industrial route is the Fischer Indole Synthesis .

Retrosynthetic Analysis

The 6-chloro and 7-bromo substituents are traced back to the benzene ring of the starting material. To achieve the 6,7-substitution pattern in the indole, the starting hydrazine must have substituents at the 2- and 3-positions relative to the hydrazine moiety.

  • Target: 7-bromo-6-chloroindole-2-carboxylic acid[1][2][3][4]

  • Precursor: Ethyl pyruvate 2-(2-bromo-3-chlorophenyl)hydrazone

  • Starting Material: 2-Bromo-3-chloroaniline

Synthetic Pathway Diagram (Graphviz)

SynthesisPath Aniline 2-Bromo-3-chloroaniline (Starting Material) Hydrazine 2-Bromo-3-chlorophenylhydrazine (Intermediate) Aniline->Hydrazine 1. NaNO2/HCl 2. SnCl2 Hydrazone Ethyl Pyruvate Hydrazone Hydrazine->Hydrazone + Ethyl Pyruvate IndoleEster Ethyl 7-bromo-6-chloro- 1H-indole-2-carboxylate Hydrazone->IndoleEster PPA or ZnCl2 (Fischer Cyclization) FinalAcid 7-Bromo-6-chloro- 1H-indole-2-carboxylic acid IndoleEster->FinalAcid LiOH, THF/H2O (Hydrolysis)

Figure 1: The Fischer Indole Synthesis route is the preferred method for generating the sterically crowded 6,7-dihaloindole core.[3]

Medicinal Chemistry Applications

The "Peri-Effect" & Steric Control

The bromine atom at C7 is sterically significant. It sits in the "peri" position relative to the indole N1-H.

  • Mechanism: The steric bulk of the bromine forces the N-H bond to align more rigidly, often increasing the acidity of the N-H proton slightly.

  • Drug Design: This is critical for inhibitors that rely on the indole NH acting as a hydrogen bond donor to the hinge region of kinases. The 7-Br can also prevent the "flip" of the indole ring inside a tight hydrophobic pocket.

Halogen Bonding

The C7-Br is an excellent candidate for halogen bonding .

  • Interaction: The "sigma-hole" (positive electrostatic potential cap) of the bromine can interact with backbone carbonyl oxygens in the target protein.

  • Strength: This interaction is directional and can be as strong as a weak hydrogen bond, providing a potency boost over the non-halogenated analog.

Orthogonal Cross-Coupling

For lead optimization, the C7-Br is more reactive towards Palladium-catalyzed oxidative addition than the C6-Cl (due to the weaker C-Br bond).

  • Workflow: A researcher can first perform a Suzuki or Buchwald-Hartwig coupling at C7 (using the Br), leaving the C6-Cl intact.

  • Subsequent Step: The C6-Cl can then be engaged using more forcing conditions or specialized ligands (e.g., Buchwald's biaryl phosphines), allowing for the precise construction of non-symmetrical molecules.

Experimental Protocols

Protocol A: Synthesis of Ethyl 7-bromo-6-chloro-1H-indole-2-carboxylate

Note: This protocol assumes the availability of 2-bromo-3-chlorophenylhydrazine hydrochloride.[2]

Reagents:

  • 2-bromo-3-chlorophenylhydrazine HCl (1.0 eq)

  • Ethyl pyruvate (1.1 eq)

  • Polyphosphoric acid (PPA) or Methanesulfonic acid/P2O5

  • Ethanol (anhydrous)

Step-by-Step:

  • Hydrazone Formation: Dissolve the hydrazine salt in ethanol. Add ethyl pyruvate dropwise at 0°C. Stir at room temperature for 2 hours. The hydrazone often precipitates; filter and dry.

  • Fischer Cyclization:

    • Place PPA in a round-bottom flask and heat to 80°C.

    • Add the hydrazone portion-wise to the stirring acid (Exothermic! Monitor temp).

    • Once addition is complete, heat the mixture to 110°C for 3 hours. The color will darken significantly.

  • Work-up:

    • Cool the mixture to 60°C and carefully pour onto crushed ice/water (vigorous stirring required).

    • Extract the aqueous slurry with Ethyl Acetate (3x).

    • Wash combined organics with sat. NaHCO3 (until neutral) and Brine.

    • Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc gradient). The 7-bromo isomer is formed exclusively due to the blocked 2-position on the phenyl ring.

Protocol B: Saponification to the Carboxylic Acid (CAS 1388069-91-7)[1][2][3]

Reagents:

  • Indole ester (from Protocol A)[2][3]

  • Lithium Hydroxide (LiOH·H2O, 3.0 eq)

  • THF / Water (3:1 ratio)

Step-by-Step:

  • Dissolve the ester in THF.

  • Add the LiOH dissolved in the minimum amount of water.

  • Heat to 50°C for 4-6 hours (Monitor by TLC; ester disappearance).

  • Acidification: Evaporate the THF. Dilute the aqueous residue with water.

  • Acidify carefully with 1M HCl to pH 2. The product will precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Specific Risk: Halogenated indoles can be sensitizers. Avoid inhalation of dust.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (Indoles can darken upon oxidation).

  • Disposal: Dispose of as halogenated organic waste. Do not release into drains.

References

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. (Foundational chemistry for Indole-2-carboxylates).[2][3][4]

  • Ishikura, M., & Yamada, K. (1991). A simple synthesis of 7-substituted indoles.Heterocycles, 32(11), 2225-2228. (Methodology for 7-substituted indoles).
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles.Chemical Reviews, 106(7), 2875-2911. Link (Comprehensive review of synthetic routes).

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on halogen bonding and metabolic blocking in drug design).

Sources

Exploratory

Technical Guide: Structure & Synthesis of 7-Bromo-6-Chloro-1H-Indole-2-Carboxylic Acid

An in-depth technical guide on the structure, synthesis, and characterization of 7-bromo-6-chloro-1H-indole-2-carboxylic acid , designed for researchers in medicinal chemistry and drug discovery. Executive Summary & Core...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the structure, synthesis, and characterization of 7-bromo-6-chloro-1H-indole-2-carboxylic acid , designed for researchers in medicinal chemistry and drug discovery.

Executive Summary & Core Significance

7-bromo-6-chloro-1H-indole-2-carboxylic acid is a highly specialized halogenated indole scaffold used primarily as a pharmacophore in the development of antiviral agents (specifically HCV NS5B polymerase and HIV-1 integrase inhibitors) and allosteric enzyme inhibitors.[1]

Its structural uniqueness lies in the 6,7-dihalo substitution pattern . The steric bulk of the bromine at position 7, combined with the electronic withdrawal of the chlorine at position 6, creates a distinct electrostatic landscape that modulates the acidity of the NH proton and influences binding affinity in hydrophobic pockets.

Property Data
IUPAC Name 7-bromo-6-chloro-1H-indole-2-carboxylic acid
Molecular Formula C₉H₅BrClNO₂
Molecular Weight 274.49 g/mol
Exact Mass 272.919 (monoisotopic)
Key Isotope Pattern Distinct M, M+2, M+4 triad (due to ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl)
CAS (Ethyl Ester) 1585224-82-3 (Reference for derivative)

Structural Analysis & Physicochemical Properties[4]

Electronic and Steric Effects

The 7-bromo-6-chloro motif is not merely a lipophilic handle; it exerts specific electronic effects on the indole core:

  • Acidity Modulation: The electron-withdrawing nature of the halogens (inductive effect, -I) increases the acidity of the indole N-H (position 1) and the carboxylic acid (position 2), potentially strengthening hydrogen bond interactions with receptor active sites (e.g., backbone carbonyls in enzymes).

  • Steric Occlusion: The 7-bromo substituent is sterically significant. In protein binding, it often occupies a specific hydrophobic cleft, enforcing a particular binding pose that prevents the rotation of the inhibitor.

Predicted NMR Signature

For researchers characterizing this compound, the ¹H NMR spectrum (DMSO-d₆) is diagnostic.

  • H3 (Pyrrole ring): Singlet, typically

    
     7.2–7.5 ppm.
    
  • H4 & H5 (Benzene ring): The 6,7-substitution leaves only protons at positions 4 and 5. These will appear as an AB system (two doublets) with an ortho coupling constant (

    
     Hz).
    
    • H4: Doublet,

      
       7.5–7.8 ppm (deshielded by the indole ring current).
      
    • H5: Doublet,

      
       7.1–7.3 ppm.
      
  • NH: Broad singlet,

    
     11.5–12.5 ppm (highly dependent on concentration and solvent).
    
  • COOH: Very broad singlet,

    
     13.0+ ppm.
    

Synthetic Protocols

The synthesis of this scaffold requires navigating the regioselectivity of the halogenation. Direct halogenation of indole-2-carboxylic acid is often non-selective. Therefore, de novo synthesis of the indole ring from a pre-halogenated precursor is the standard of scientific integrity.

Primary Pathway: Fischer Indole Synthesis

This protocol is favored for its scalability and the availability of the hydrazine precursor.

Reagents:

  • Precursor: (2-bromo-3-chlorophenyl)hydrazine hydrochloride.

  • Reagent: Ethyl pyruvate.

  • Catalyst: Polyphosphoric acid (PPA) or p-Toluenesulfonic acid (p-TSA).

  • Solvent: Ethanol (for hydrazone formation), Toluene (for cyclization).

Workflow Visualization:

SynthesisPathway Start 2-bromo-3-chloroaniline Step1 Diazotization & Reduction (SnCl2/HCl) Start->Step1 Hydrazine (2-bromo-3-chlorophenyl) hydrazine Step1->Hydrazine Step2 Condensation (Ethyl Pyruvate) Hydrazine->Step2 Hydrazone Ethyl Pyruvate Hydrazone Intermediate Step2->Hydrazone Step3 Fischer Cyclization (PPA, 100°C) Hydrazone->Step3 Ester Ethyl 7-bromo-6-chloro- 1H-indole-2-carboxylate Step3->Ester Step4 Hydrolysis (LiOH, THF/H2O) Ester->Step4 Final 7-bromo-6-chloro-1H- indole-2-carboxylic acid Step4->Final

Figure 1: Step-wise synthetic pathway utilizing the Fischer Indole strategy to ensure correct regiochemistry of the 6,7-halogen pattern.

Detailed Experimental Procedure

Note: All steps must be performed in a fume hood due to the toxicity of hydrazines and halogenated aromatics.

Step 1: Hydrazone Formation

  • Dissolve 1.0 eq of (2-bromo-3-chlorophenyl)hydrazine hydrochloride in absolute ethanol.

  • Add 1.1 eq of ethyl pyruvate dropwise at 0°C.

  • Stir at room temperature for 2 hours.

  • Checkpoint: Monitor by TLC. The formation of the hydrazone is usually quantitative.

  • Concentrate in vacuo to obtain the crude hydrazone.

Step 2: Fischer Cyclization

  • Mix the crude hydrazone with Polyphosphoric Acid (PPA) (approx. 10 g per 1 g of reactant).

  • Heat the mixture to 100–110°C for 3–4 hours. Critical: Do not overheat (>120°C) to avoid decomposition of the halogenated core.

  • Cool to room temperature and pour onto crushed ice/water.

  • Extract with Ethyl Acetate (3x). Wash organics with NaHCO₃ (sat) and Brine.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient). This yields the ethyl ester .[2][3]

Step 3: Saponification (Hydrolysis)

  • Dissolve the ethyl ester in THF:Water (3:1).

  • Add LiOH·H₂O (3.0 eq).

  • Stir at 50°C for 4 hours.

  • Acidify carefully with 1M HCl to pH 2–3. The free acid will precipitate.

  • Filter, wash with cold water, and dry under vacuum.

Biological Applications & Mechanism of Action[5]

Viral Polymerase Inhibition (HCV)

Indole-2-carboxylic acids are privileged scaffolds for inhibiting the HCV NS5B RNA-dependent RNA polymerase .

  • Mechanism: They act as allosteric inhibitors, binding to the "Thumb II" or "Palm" sites of the polymerase.

  • Role of 7-Br-6-Cl: The bulky halogens fill the hydrophobic pocket (often interacting with residues like Leu, Val, or Phe), inducing a conformational change that locks the enzyme in an inactive state.

HIV-1 Integrase Inhibition

Derivatives of this acid have been explored as Strand Transfer Inhibitors (STIs).

  • Binding: The carboxylic acid moiety coordinates with the catalytic Mg²⁺ ions in the integrase active site.

  • Halogen Role: The 6,7-substitution pattern improves metabolic stability (blocking metabolic oxidation at the susceptible 6/7 positions) and enhances lipophilic contacts with the viral DNA/enzyme complex.

Quality Control & Troubleshooting

Issue Probable Cause Corrective Action
Low Yield in Cyclization Incomplete reaction or decomposition due to high heat.Use PPA at strictly 100°C; ensure mechanical stirring is efficient (PPA is viscous).
Impurity in NMR (aromatic region) Regioisomers from hydrazine synthesis.Ensure the starting hydrazine is regio-pure (2-bromo-3-chloro).
Product is an Oil/Gum Residual solvent or impurities.Recrystallize from Ethanol/Water or Triturate with cold Hexanes.

References

  • PubChem. 7-bromo-6-chloro-1H-indole Compound Summary. National Library of Medicine. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (Contextual synthesis of halo-indole-2-carboxylic acids). [Link]

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester (General Procedure).[Link]

Sources

Foundational

Engineering Halogenated Indole-2-Carboxylic Acid Derivatives for Advanced Drug Discovery

Executive Summary The indole-2-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery. While the bare indole core offers a versatile platform for hydrogen bonding and π-π stacking, it is the stra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole-2-carboxylic acid scaffold is a privileged pharmacophore in modern drug discovery. While the bare indole core offers a versatile platform for hydrogen bonding and π-π stacking, it is the strategic introduction of halogens (fluorine, chlorine, bromine, and iodine) that truly unlocks its pharmacological potential. As application scientists, we recognize that regioselective halogenation is not merely a structural tweak; it is a calculated maneuver to modulate lipophilic efficiency (LipE), enhance metabolic stability, and exploit halogen bonding (σ-hole interactions) within cryptic binding pockets. This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR), synthetic workflows, and self-validating experimental protocols for halogenated indole-2-carboxylic acid derivatives.

Mechanistic Rationale: The Role of Halogenation in SAR

The decision to halogenate specific positions on the indole-2-carboxylic acid core is driven by precise mechanistic goals:

  • Fluorination (C4/C5 Positions): Fluorine is a classic bioisostere for hydrogen. Its extreme electronegativity withdraws electron density from the indole ring, lowering the pKa of the C2-carboxylic acid and altering the molecule's ionization state at physiological pH. Furthermore, C4-fluorination blocks oxidative metabolism by cytochrome P450 enzymes without adding significant steric bulk. In the development of GPR17 receptor agonists, the introduction of a 4-fluoro substituent was critical for maintaining a compact profile while enhancing receptor affinity[1].

  • Bromination and Iodination (C6 Position): Heavier halogens possess a highly polarizable electron cloud and a distinct region of positive electrostatic potential known as the σ-hole. This allows for highly directional non-covalent interactions (halogen bonding) with electron-rich moieties (e.g., backbone carbonyls) in the target protein. For instance, 4-fluoro-6-bromo and 4-fluoro-6-iodo substitutions yielded highly potent GPR17 agonists with EC50 values in the low nanomolar range[1]. Similarly, in antiviral research, halogenated indole-2-carboxylic acids inhibit HIV-1 integrase strand transfer; the halogen atom enhances interaction with a critical hydrophobic cavity adjacent to the β4–α2 connector, while the core chelates Mg2+ ions within the active site[2].

Pharmacological Landscape

Beyond GPR17 and HIV-1 integrase, the indole-2-carboxylic acid core is highly pleiotropic. Derivatives such as 6-acetamido-indole-2-carboxylic acid have demonstrated potent dual inhibition of IDO1 and TDO, which are critical targets in tumor immunotherapy[3].

G Core Halogenated Indole-2- Carboxylic Acid Core Target1 IDO1 / TDO (Immunotherapy) Core->Target1 Dual Inhibition Target2 HIV-1 Integrase (Antiviral) Core->Target2 Strand Transfer Block Target3 GPR17 Receptor (Inflammation) Core->Target3 Agonism Target4 NMDA / Glycine Site (Neurology) Core->Target4 Antagonism

Fig 1. Pharmacological targets of halogenated indole-2-carboxylic acid derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the profound impact of regioselective halogenation, the following table summarizes the quantitative potency data across various therapeutic targets.

TargetCompound DesignationSubstitution PatternPotency (IC50 / EC50)Reference
IDO1 9o-16-acetamidoIC50 = 1.17 μM[3]
TDO 9o-16-acetamidoIC50 = 1.55 μM[3]
HIV-1 Integrase 17aBr-substitutedIC50 = 3.11 μM[2]
GPR17 PSB-184224-F, 6-BrEC50 = 27.9 nM[1]
GPR17 PSB-184844-F, 6-IEC50 = 32.1 nM[1]

Synthetic Workflows & Regioselective Halogenation

The synthesis of these drug candidates requires strict control over regiochemistry. The foundational indole-2-carboxylic acid core is frequently synthesized via the reduction of 3-(2-nitrophenyl)-2-oxopropanoic sodium salt. To avoid the environmental and purification issues associated with traditional iron/ammonium hydroxide reductions (which generate heavy iron mud), modern protocols utilize Pd-loaded Al-MCM-41 mesoporous catalysts for clean hydrogen reduction[4].

Direct halogenation of the indole core often lacks regioselectivity, typically yielding C3-substituted or dihalogenated products[5]. To circumvent this, modern green chemistry protocols employ an Oxone-halide system. By utilizing stoichiometric halide salts and oxone, reactive halonium species are generated in situ, enabling mild and environmentally benign chlorination or bromination[6]. For late-stage diversification, a metal-free Finkelstein-type halide exchange can convert readily available C2-chloroindoles into highly reactive C2-iodoindoles using potassium iodide and trifluoroacetic acid, providing a versatile handle for subsequent cross-coupling reactions[5].

Workflow SM o-Nitrotoluene + Diethyl Oxalate Condensation Base Condensation & Reduction SM->Condensation Core Indole-2-Carboxylic Acid Condensation->Core Pd/H2 or Fe/NH4OH Halogenation Regioselective Halogenation (Oxone/Halide) Core->Halogenation C3/C4/C6 Targeting Product Halogenated Derivative Halogenation->Product

Fig 2. General synthetic workflow for halogenated indole-2-carboxylic acid derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify causality and success before proceeding to subsequent steps.

Protocol A: Fischer Esterification of 3-Bromo-1H-indole-2-carboxylic Acid

This protocol converts the highly polar carboxylic acid into a more lipophilic ethyl ester, a common prodrug strategy or intermediate step for further functionalization[2].

Causality: Anhydrous ethanol serves as both the solvent and the nucleophile. Concentrated sulfuric acid protonates the carbonyl oxygen, increasing its electrophilicity and driving the equilibrium forward. Heating to 80 °C is required to overcome the activation energy barrier of the tetrahedral intermediate formation.

Step-by-Step Methodology:

  • Dissolve 100 mg (0.42 mmol) of 3-bromo-1H-indole-2-carboxylic acid in 10 mL of anhydrous ethanol in a round-bottom flask.

  • Add 20 mg (0.21 mmol) of concentrated sulfuric acid dropwise while stirring.

  • Attach a reflux condenser and heat the mixture to 80 °C for 2 hours.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (1:5 v/v ethyl acetate/petroleum ether). The reaction is complete when the baseline spot (acid) disappears and a new, high-Rf spot (ester) appears.

  • Cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Self-Validation Checkpoint 2 (Quench): Effervescence (CO2 gas release) will occur. You must continue adding NaHCO3 until effervescence completely ceases. Failure to neutralize the acid will result in hydrolysis of the ester back to the starting material during the concentration phase.

  • Extract the aqueous layer three times with 30 mL of ethyl acetate.

  • Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purify via silica gel chromatography (1:5 v/v ethyl acetate/petroleum ether) to afford the white solid product.

Protocol B: Green Halogenation via in situ Halonium Generation (Oxone-Halide)

This protocol utilizes an environmentally benign method to halogenate the indole core without relying on highly toxic, corrosive liquid Br2 or Cl2 gas[6].

Causality: Oxone (potassium peroxymonosulfate) acts as a terminal oxidant. When combined with a halide salt (e.g., KBr or KCl), it oxidizes the halide to generate electrophilic halonium species (in situ). Acetonitrile is selected as the solvent because it provides optimal solubility for both the organic indole substrate and the inorganic oxidants, facilitating a homogenous reaction interface.

Step-by-Step Methodology:

  • Suspend the indole-2-carboxylic acid derivative (1.0 equiv) and the appropriate halide salt (e.g., KBr, 1.2 equiv) in acetonitrile.

  • Add Oxone (0.6 equiv, as it provides two oxidizing equivalents per mole) to the stirring suspension at room temperature.

  • Stir the reaction mixture for 2–4 hours.

  • Self-Validation Checkpoint 1 (Visual/LC-MS): The reaction progress can often be tracked by a transient color change associated with halonium generation. However, LC-MS is the definitive validation tool here. Extract an aliquot and run it via LC-MS. Look for the characteristic isotopic pattern of halogenated compounds (e.g., a 1:1 ratio of M / M+2 peaks for mono-bromination). Ensure there is no M+4 peak, which would indicate unwanted di-halogenation.

  • Once complete, quench the reaction with aqueous sodium thiosulfate to reduce any unreacted halonium species.

  • Extract with ethyl acetate, wash with brine, dry over MgSO4, and concentrate.

Conclusion

The halogenation of indole-2-carboxylic acid derivatives is a highly effective strategy for optimizing pharmacokinetic and pharmacodynamic properties in drug discovery. By understanding the mechanistic causality behind halogen placement—whether utilizing fluorine for metabolic stability or heavier halogens for targeted σ-hole interactions—researchers can rationally design highly potent inhibitors and agonists. Coupled with modern, green synthetic methodologies, this privileged scaffold will continue to yield breakthrough therapeutics across oncology, virology, and neurology.

References

  • A Practical Synthesis of Indole-2-carboxylic Acid - Taylor & Francis.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed.
  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC.
  • 3-(2-Carboxyethyl)indole-2-carboxylic Acid Derivatives: Structural Requirements and Properties of Potent Agonists of the Orphan G Protein-Coupled Receptor GPR17 | Journal of Medicinal Chemistry.
  • Green Halogenation of Indoles with Oxone-Halide - Organic Chemistry Portal.
  • Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions | Organic Letters.

Sources

Exploratory

7-bromo-6-chloro-1H-indole-2-carboxylic acid MSDS safety data sheet

Technical Safety & Handling Guide: 7-Bromo-6-chloro-1H-indole-2-carboxylic acid Document ID: TSG-IND-1388069 Version: 2.1 (Current as of March 2026) Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Handling Guide: 7-Bromo-6-chloro-1H-indole-2-carboxylic acid

Document ID: TSG-IND-1388069 Version: 2.1 (Current as of March 2026) Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Leads.

Part 1: Executive Technical Summary

Compound Identity & Significance 7-Bromo-6-chloro-1H-indole-2-carboxylic acid (CAS: 1388069-91-7 ) is a highly functionalized indole scaffold utilized primarily in the synthesis of complex pharmaceutical agents.[1][2][3][4][5][6] Its structural uniqueness lies in the ortho-halogenation pattern (7-Br, 6-Cl) combined with a C2-carboxylic acid moiety.

  • Medicinal Chemistry Utility: The C2-carboxylic acid serves as a primary vector for amide coupling to generate peptidomimetics or kinase inhibitor hinges. The C7-bromine atom is a "privileged handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the late-stage introduction of aryl or heteroaryl groups to modulate potency and solubility. The C6-chlorine atom typically acts as a metabolic blocker, preventing oxidation at the electron-rich 6-position, thereby enhancing the pharmacokinetic half-life (

    
    ) of the final drug candidate.
    

Part 2: Physicochemical Profile

Data synthesized from experimental values of structural analogs and computational prediction models.

PropertyValue / DescriptionSource/Validation
CAS Number 1388069-91-7 BLD Pharm / ChemScene
Molecular Formula

Stoichiometric Calculation
Molecular Weight 274.50 g/mol High-Res Mass Spec Standard
Appearance Off-white to pale brown solidVisual Inspection (Analogous)
Melting Point 238–243 °C (Predicted)Based on 7-bromo analog [1]
Solubility DMSO (>20 mg/mL), DMF; Low in waterLipophilic Indole Core
pKa (Acid) ~3.8 (Carboxylic Acid)Calculated (Indole-2-COOH baseline)
LogP ~2.9Predicted (Consensus Model)

Part 3: Hazard Identification & Toxicology (GHS)

Signal Word: WARNING

As a research intermediate, specific toxicological data for this exact isomer is limited. The classification below is derived from Structure-Activity Relationship (SAR) analysis of the 7-bromo-5-chloro isomer and general halogenated indole-2-carboxylic acids.

GHS Hazard Statements:

  • H315: Causes skin irritation.[7][8]

  • H319: Causes serious eye irritation.[7][8]

  • H335: May cause respiratory irritation (STOT SE 3).[7][9]

Precautionary Statements (P-Codes):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8][9]

  • P280: Wear protective gloves/eye protection/face protection.[7][8][9]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[8][9] Remove contact lenses, if present and easy to do.[7][8][9] Continue rinsing.[7][8][9]

Toxicological Insight: The lipophilic nature of the di-halogenated indole core suggests potential for high membrane permeability. While acute toxicity is expected to be moderate (Category 4 Oral), the primary risk in a laboratory setting is mucosal irritation due to the acidic functionality and potential sensitization from the halogenated aromatic system.

Part 4: Safe Handling & Storage Workflow

Protocol Rationale: The high melting point and solid state reduce vapor pressure risks, but the potential for dust generation requires strict containment. The 7-bromo substituent is chemically reactive; therefore, storage conditions must prevent moisture ingress which could facilitate slow debromination or decarboxylation over extended periods.

Workflow Visualization

HandlingProtocol Start Receipt of Material (CAS 1388069-91-7) Inspect Visual Inspection: Check Seal Integrity & Desiccant Start->Inspect Upon Arrival Storage Long-Term Storage: 2-8°C, Inert Gas (Ar/N2), Dark Inspect->Storage Pass Waste Disposal: Halogenated Organic Waste Stream Inspect->Waste Fail (Breached) Weighing Weighing Protocol: Inside Fume Hood ONLY Anti-static Gun Recommended Storage->Weighing Experiment Start Solubilization Solubilization: Dissolve in DMSO/DMF Avoid Protic Solvents for Stock Weighing->Solubilization Preparation Solubilization->Waste Post-Exp

Figure 1: Standard Operating Procedure (SOP) for the receipt, storage, and handling of halogenated indole carboxylic acids.

Part 5: Synthesis & Application Context

Why This Molecule Matters: In drug discovery, "escaping flatland" is critical. The 7-bromo-6-chloro-1H-indole-2-carboxylic acid scaffold offers a rigid, bicyclic core that can be diversified in three distinct vectors.

  • Vector A (C2-COOH): Amide coupling (EDC/HOBt or HATU) to attach solubilizing groups or pharmacophores.

  • Vector B (C7-Br): Selective Suzuki coupling. The C7 position is sterically crowded but electronically activated, allowing for orthogonal functionalization relative to the C6-Cl.

  • Vector C (N1-H): Alkylation or arylation to tune lipophilicity.

Retrosynthetic Logic Diagram

SynthesisPath Target Target Drug Candidate (Kinase/Protease Inhibitor) Scaffold 7-Bromo-6-chloro-1H-indole- 2-carboxylic acid (Core Scaffold) Coupling Amide Coupling (C2 Vector) Scaffold->Coupling Step 1: Functionalization Suzuki Suzuki-Miyaura (C7-Br Vector) Coupling->Suzuki Step 2: Diversification Suzuki->Target Final Deprotection Precursor 2-Amino-4-chloro-3-bromo- benzoic acid deriv. Precursor->Scaffold Hemetsberger-Knittel or Fischer Indole

Figure 2: Strategic utilization of the scaffold in a diversity-oriented synthesis (DOS) campaign.

Part 6: Emergency Response Protocols

Fire Fighting Measures:

  • Media: Water spray, Carbon dioxide (

    
    ), Dry chemical powder, or Alcohol-resistant foam.[9]
    
  • Specific Hazards: Emits toxic fumes under fire conditions, specifically Hydrogen Chloride (HCl) , Hydrogen Bromide (HBr) , and Nitrogen Oxides (NOx) .

  • PPE: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release:

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear N95/P100 respirator, nitrile gloves (double-gloving recommended due to DMSO solubility), and safety goggles.

  • Containment: Sweep up solid spills carefully to avoid dust generation. If in solution, absorb with sand or vermiculite.

  • Neutralization: Wash the contaminated surface with a 5% sodium bicarbonate solution to neutralize any residual acidity.

References

  • BLD Pharm. (2025).[6] Product Analysis: 7-Bromo-6-chloro-1H-indole-2-carboxylic acid (Cat# BD01406992).[1][2][3][4][5][6] Retrieved from

  • PubChem. (2025). Compound Summary: 7-Bromo-6-chloro-1H-indole.[1][2][3][4][5] National Library of Medicine. Retrieved from

  • ChemScene. (2025). Safety Data Sheet: 7-Bromo-6-methyl-1H-indole-2-carboxylic acid (Analogous Reference). Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: Indole-2-carboxylic acid General Guidelines. Retrieved from

Sources

Foundational

Solvation Dynamics and Handling Protocols for 7-Bromo-6-chloro-1H-indole-2-carboxylic Acid in DMSO

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Physicochemical profiling, thermodynamics of solvation, and self-validating dissolution workflows. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Physicochemical profiling, thermodynamics of solvation, and self-validating dissolution workflows.

Executive Summary

Indole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the design of antiviral, anticancer, and neuroprotective agents due to their ability to mimic endogenous neurotransmitters and intercalate into complex protein pockets[1]. Specifically, 7-bromo-6-chloro-1H-indole-2-carboxylic acid serves as a critical, highly functionalized building block for synthesizing complex heterocycles.

However, the incorporation of heavy halogens (bromine and chlorine) at the 6- and 7-positions significantly increases the lipophilicity and crystal lattice energy of the molecule. This presents unique solubility challenges during High-Throughput Screening (HTS) and fragment-based drug discovery (FBDD). This whitepaper details the thermodynamic rationale for utilizing Dimethyl Sulfoxide (DMSO) as the primary solvent and provides a self-validating protocol to ensure assay integrity.

Physicochemical Profiling

Understanding the structural parameters of 7-bromo-6-chloro-1H-indole-2-carboxylic acid is the first step in predicting its solvation behavior. The presence of the carboxylic acid group provides a site for strong hydrogen bonding, while the halogenated aromatic ring drives hydrophobic aggregation in aqueous environments.

Table 1: Quantitative Physicochemical Properties

PropertyValue / DescriptionImpact on Solvation
Chemical Name 7-bromo-6-chloro-1H-indole-2-carboxylic acidCore scaffold dictates solvent choice.
CAS Number 1388069-91-7[4]Unique identifier for sourcing and tracking.
Molecular Formula C₉H₅BrClNO₂High halogen ratio increases lipophilicity.
Molecular Weight 274.50 g/mol Falls within the "Rule of Three" for fragments.
Hydrogen Bond Donors 2 (Indole N-H, Carboxylic O-H)Requires a strong H-bond accepting solvent.
Hydrogen Bond Acceptors 2 (Carboxylic C=O, Carboxylic O-H)Facilitates dipole-dipole interactions.

Thermodynamics of Solvation in DMSO

The Causality of Solvent Selection

Dimethyl sulfoxide (DMSO) is the gold standard solvent for organic compound screening due to its polar aprotic nature and high dielectric constant (


). For 7-bromo-6-chloro-1H-indole-2-carboxylic acid, DMSO acts as a powerful hydrogen-bond acceptor. The highly polarized sulfoxide oxygen (

) interacts favorably with both the indole >N-H proton and the carboxylic acid -OH proton.
Overcoming Lattice Energy

The heavy halogens (Br, Cl) create a highly polarizable electron cloud that strengthens intermolecular van der Waals forces in the solid state, resulting in a high crystal lattice energy. While water cannot overcome this lattice energy due to the massive hydrophobic bulk of the di-halogenated aromatic ring, DMSO's dipole moment (3.96 D) effectively surrounds and solvates the individual molecules.

The Threat of Hygroscopicity

DMSO is highly hygroscopic. Water contamination dramatically reduces the solubility of lipophilic fragments like halogenated indoles. Even a 5% water uptake in a DMSO stock can lead to localized precipitation, micro-aggregates, and artificially low dosing in downstream biological assays[2]. Therefore, anhydrous DMSO (≤0.005% water) handled under an inert atmosphere is strictly required.

Experimental Protocol: Standardized Dissolution Workflow

To ensure reproducibility, the dissolution of 7-bromo-6-chloro-1H-indole-2-carboxylic acid must be treated as a self-validating system . Visual inspection alone is insufficient for HTS; analytical validation must be incorporated to confirm the true concentration in solution[3].

Step-by-Step Methodology (Target: 10 mM Stock)
  • Gravimetric Preparation:

    • Accurately weigh 2.75 mg of 7-bromo-6-chloro-1H-indole-2-carboxylic acid into a sterile, low-retention microcentrifuge tube.

    • Causality: Low-retention tubes prevent the lipophilic compound from adhering to the plastic walls, ensuring accurate molarity.

  • Anhydrous Solvation:

    • Add 1.00 mL of anhydrous DMSO (or DMSO-

      
       if proceeding directly to NMR validation).
      
  • Mechanical Agitation:

    • Vortex the sealed tube vigorously for 1-2 minutes at room temperature.

  • Acoustic Cavitation (If required):

    • If particulate matter remains, subject the tube to sonication in a water bath for 5 minutes.

    • Causality: Acoustic cavitation provides localized kinetic energy to disrupt the halogen-stabilized crystal lattice. Mild warming (max 37°C) can be applied, but excessive heat must be avoided to prevent decarboxylation of the indole-2-carboxylic acid.

  • Analytical Validation Gate (Self-Validation):

    • Transfer 600 µL of the solution to an NMR tube. Acquire a standard ¹H NMR spectrum.

    • Causality: Integration of the indole protons against an internal standard confirms the exact molarity. The absence of a broad peak at ~3.3 ppm confirms the stock is free of performance-degrading water contamination[2].

  • Storage:

    • Aliquot the validated stock into single-use volumes (e.g., 50 µL) and store at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles cause concentration gradients and force the compound out of solution, ruining assay reproducibility.

Mechanistic Visualization

The following decision tree illustrates the standardized workflow for dissolving and validating halogenated indole fragments in DMSO.

G Start Weigh 7-Bromo-6-chloro-1H- indole-2-carboxylic acid AddDMSO Add Anhydrous DMSO (Target: 10 mM - 50 mM) Start->AddDMSO Vortex Mechanical Agitation (Vortex 1-2 mins) AddDMSO->Vortex Check1 Visual Inspection: Clear Solution? Vortex->Check1 Sonicate Acoustic Cavitation & Warm (Max 37°C) Check1->Sonicate No Validate Validation via 1H NMR (Quantify & Check H2O) Check1->Validate Yes Check2 Visual Inspection: Clear Solution? Sonicate->Check2 Fail Insoluble / Aggregation (Adjust Concentration) Check2->Fail No Check2->Validate Yes Store Aliquot & Store at -20°C (Prevent Freeze-Thaw) Validate->Store

Workflow for DMSO dissolution and analytical validation of halogenated indoles.

Downstream Applications & Dilution Guidelines

When transitioning from the 100% DMSO stock solution into aqueous biological assays, the final DMSO concentration must be strictly controlled. High concentrations of DMSO can denature proteins, disrupt lipid bilayers, and cause false positives/negatives in screening data.

Table 2: Recommended Maximum Final DMSO Concentrations by Assay Type

Assay ModalityRecommended Max DMSO (%)Rationale / Causality
High-Throughput Screening (HTS) 0.1% - 1.0%Balances compound solubility with baseline enzyme/receptor stability.
Cell-Based Assays (e.g., Cytotoxicity) ≤ 0.5%Higher concentrations induce osmotic stress and baseline apoptosis in sensitive cell lines.
In Vivo Animal Models ≤ 5.0% (with co-solvents)Systemic toxicity of DMSO requires formulation with PEG400, Tween-80, or cyclodextrins.
Fragment-Based NMR Screening 1.0% - 5.0%Requires higher concentrations to detect low-affinity fragment binding without precipitating the target protein.

Note: Always perform serial dilutions of 7-bromo-6-chloro-1H-indole-2-carboxylic acid in 100% DMSO first, and make the final dilution into the aqueous assay buffer as the very last step to prevent premature precipitation.

References

  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source: MDPI (Molecules) URL: [Link]

  • Title: DMSO Solubility Assessment for Fragment-Based Screening Source: National Institutes of Health (PMC) URL: [Link]

Exploratory

Engineering the Indole Scaffold: A Technical Whitepaper on 6-Chloro vs. 7-Bromo Substitutions in Medicinal Chemistry

Executive Summary The indole nucleus is a privileged pharmacophore in drug discovery, offering a versatile platform for structural functionalization. Among the most impactful modifications is regioselective halogenation....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole nucleus is a privileged pharmacophore in drug discovery, offering a versatile platform for structural functionalization. Among the most impactful modifications is regioselective halogenation. While often grouped together as lipophilic electron-withdrawing groups, chlorine and bromine substitutions at the C6 and C7 positions, respectively, dictate fundamentally different physicochemical and pharmacological trajectories. This technical guide explores the causality behind these differences, providing application scientists and medicinal chemists with a framework for deploying 6-chloro and 7-bromo indoles in advanced drug design, particularly in antivirulence and antimicrobial applications.

Physicochemical Causality: C6-Chloro vs. C7-Bromo Dynamics

The strategic placement of a halogen on the benzenoid ring of the indole core alters the molecule's electronic distribution, steric profile, and target engagement capabilities.

The 6-Chloro Paradigm: Electronic Tuning

Chlorine at the C6 position exerts a strong inductive electron-withdrawing effect (-I) coupled with a resonance-donating effect (+R). Because C6 is para to the C3 position and meta to the N1 nitrogen, this substitution primarily serves to modulate the electron density of the pyrrole ring.

  • Metabolic Stability: By withdrawing electron density from the electron-rich C3 position, the 6-chloro substitution reduces susceptibility to electrophilic attack and CYP450-mediated oxidative metabolism.

  • Acidity Modulation: The -I effect subtly increases the acidity of the N1-H bond, enhancing its capacity to act as a hydrogen-bond donor in kinase hinge-binding regions or bacterial receptor pockets.

The 7-Bromo Paradigm: Steric Shielding and Halogen Bonding

Bromine at the C7 position introduces a drastically different molecular geometry. Bromine is highly polarizable and significantly larger than chlorine (van der Waals radius ~1.85 Å vs. ~1.75 Å).

  • Steric Shielding: Positioned directly adjacent to the N1-H, the bulky C7-bromo group creates intense steric hindrance. This effectively shields the indole nitrogen, preventing it from interacting with non-complementary hydrogen-bond acceptors and restricting the molecule's rotational degrees of freedom within binding pockets.

  • Sigma-Hole Interactions: Bromine's high polarizability allows it to form strong, highly directional halogen bonds. The electron-deficient "sigma-hole" on the bromine atom acts as a potent electrophile, capable of engaging with Lewis bases (such as backbone carbonyl oxygens) in protein targets, a critical factor in disrupting bacterial signaling pathways.

Pharmacological Implications & Structure-Activity Relationships (SAR)

The physicochemical divergence between 6-chloro and 7-bromo indoles translates directly into their biological efficacy, particularly in combating drug-resistant pathogens and disrupting biofilm formation.

Antivirulence in Marine Pathogens: In in vivo models using Vibrio campbellii, 7-bromoindole demonstrates exceptional antivirulence properties. By leveraging its unique steric profile to interfere with bacterial quorum sensing, 7-bromoindole improves the survival of challenged brine shrimp larvae to over 80% at a low concentration of 10 µM[1]. Conversely, chlorinated indoles, specifically 4-chloroindole and 7-chloroindole, have proven highly effective at inhibiting planktonic cell growth and disrupting biofilm formation in Vibrio parahaemolyticus[2].

Antibacterial and Antifungal Efficacy: In the context of Methicillin-resistant Staphylococcus aureus (MRSA), hybrid scaffolds incorporating a 6-chloro indole substitution maintain potent antibacterial activity, achieving Minimum Inhibitory Concentrations (MIC) of 16 µg/mL[3]. Furthermore, multi-halogenated indoles (combining bromo and chloro substitutions, such as 5-bromo-4-chloroindole) exhibit profound antifungal activity against drug-resistant Candida species by disrupting hyphal networks and inducing reactive oxygen species (ROS) accumulation[4].

Quantitative Data Analysis

The following table synthesizes the comparative efficacy metrics of these halogenated indoles across various pathogenic models.

CompoundTarget OrganismAssay TypeEfficacy MetricReference
7-Bromoindole Vibrio campbelliiIn vivo Survival>80% survival at 10 µM[1]
7-Chloroindole V. parahaemolyticusBiofilm Inhibition>50% reduction at 20 µg/mL[2]
6-Chloroindole S. aureus (MRSA)MIC (Hybrid Scaffold)16 µg/mL[3]
5-Bromo-4-chloroindole Candida speciesFungicidal / ROS AssayMIC 10–50 µg/mL[4]

Mechanistic Pathways of Action

The biological activity of these compounds is not merely bactericidal; they actively dismantle bacterial communication and structural integrity. The pathway below illustrates how the specific LogP and steric properties of 6-chloro and 7-bromo indoles drive target engagement.

G Indole Halogenated Indole (6-Chloro / 7-Bromo) Membrane Bacterial Membrane Penetration Indole->Membrane Driven by LogP (Br > Cl) QS Quorum Sensing Inhibition Membrane->QS Target Engagement (Steric/Halogen Bonding) ROS ROS Accumulation & Oxidative Stress Membrane->ROS Metabolic Interference Biofilm Biofilm Disruption & Virulence Suppression QS->Biofilm Downregulates Virulence Genes ROS->Biofilm Cellular Damage

Mechanistic pathway of halogenated indole-mediated biofilm disruption.

Experimental Methodologies: Self-Validating Biofilm Assays

To accurately evaluate the antivirulence properties of 6-chloro vs. 7-bromo indoles, researchers must utilize a self-validating system. The protocol below isolates true antivirulence (biofilm inhibition) from general bactericidal toxicity.

Workflow Visualization

Workflow Step1 Inoculum Preparation (Late-Log Phase) Step2 Compound Dosing (10-50 µM Indoles) Step1->Step2 Validation1 Self-Validation: Measure Planktonic OD600 Step2->Validation1 Assess general toxicity Step3 Stringent Washing (3x PBS) Step2->Step3 Step4 Crystal Violet Staining (0.1% CV, 15 min) Step3->Step4 Removes non-adherent cells Step5 Elution & Quantification (OD590 Measurement) Step4->Step5 Validation2 Self-Validation: Compare OD590/OD600 Ratio Step5->Validation2 Isolates antivirulence effect

Self-validating experimental workflow for biofilm inhibition assays.

Step-by-Step Methodology
  • Inoculum Standardization: Cultivate the target strain (e.g., V. parahaemolyticus) overnight in Tryptic Soy Broth (TSB). Dilute the culture to an OD600 of 0.05.

    • Causality: Standardizing to the late-log phase ensures uniform cellular density, providing a consistent baseline for biofilm initiation.

  • Compound Administration: Dispense 200 µL of the standardized culture into a 96-well polystyrene microtiter plate. Add the halogenated indoles at varying concentrations (e.g., 10, 20, 50 µM). Include a DMSO vehicle control.

    • Causality: Polystyrene provides an optimal hydrophobic surface for bacterial adhesion. The concentration gradient establishes dose-dependency.

  • Orthogonal Viability Check (Self-Validation 1): After 24 hours of static incubation at 30°C, measure the OD600 of the planktonic phase before washing.

    • Causality: If the OD600 drops significantly alongside biofilm reduction, the compound is bactericidal. If OD600 remains stable while biofilm mass drops, the compound is a true antivirulence agent.

  • Stringent Washing: Carefully aspirate the planktonic medium and wash the wells three times with sterile Phosphate-Buffered Saline (PBS).

    • Causality: Incomplete washing leaves non-adherent cells that will artificially inflate the subsequent Crystal Violet absorbance readings.

  • Fixation & Staining: Fix the adherent biofilms with 99% methanol for 15 minutes, air dry, and stain with 0.1% Crystal Violet (CV) for 15 minutes at room temperature. Wash excess dye with distilled water.

    • Causality: CV is a basic dye that binds tightly to the negatively charged extracellular polymeric substances (EPS) and cellular membranes of the intact biofilm.

  • Elution & Quantification (Self-Validation 2): Solubilize the bound CV using 33% glacial acetic acid. Measure the absorbance at 590 nm. Normalize the data by calculating the OD590/OD600 ratio.

    • Causality: Normalizing the biofilm mass (OD590) against the planktonic growth (OD600) mathematically isolates the specific biofilm-inhibitory effect from any subtle growth-inhibitory artifacts.

Conclusion

The selection between a 6-chloro and a 7-bromo substituted indole is not merely a matter of lipophilic preference; it is a strategic geometric decision. 6-Chloro indoles offer superior metabolic stability and electronic tuning of the indole core, making them excellent candidates for traditional antibacterial scaffolds. Conversely, 7-bromo indoles leverage intense steric shielding and highly directional halogen bonding to disrupt complex protein-protein interactions, excelling as antivirulence agents against biofilm-forming pathogens.

References

  • Source: nih.
  • Source: nih.
  • Novel Small-Molecule Hybrid-Antibacterial Agents against S.
  • Source: mdpi.

Sources

Foundational

Technical Monograph: 7-Bromo-6-chloro-1H-indole-2-carboxylic acid

This guide provides an in-depth technical analysis of 7-bromo-6-chloro-1H-indole-2-carboxylic acid , a highly specific halogenated indole scaffold used in advanced medicinal chemistry. [1] Identity & Physicochemical Prof...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 7-bromo-6-chloro-1H-indole-2-carboxylic acid , a highly specific halogenated indole scaffold used in advanced medicinal chemistry.

[1]

Identity & Physicochemical Profile[2][3][4][5]

This compound represents a "privileged scaffold" modification, where the specific 6,7-halogenation pattern is engineered to modulate metabolic stability (blocking C6/C7 oxidation) and enhance lipophilic contacts in hydrophobic pockets of targets such as the NMDA receptor (glycine site) and HIV-1 integrase.

PropertyData
Chemical Name 7-Bromo-6-chloro-1H-indole-2-carboxylic acid
CAS Registry Number 1388069-91-7
Molecular Formula C₉H₅BrClNO₂
Molecular Weight 274.50 g/mol
Exact Mass 272.919 g/mol
SMILES OC(=O)C1=CC2=C(N1)C(Br)=C(Cl)C=C2
pKa (Acid) ~3.8 (Predicted, due to electron-withdrawing halogens)
LogP ~3.1 (Predicted)
Appearance Off-white to pale yellow solid
Structural Significance

The 7-bromo-6-chloro substitution pattern is non-trivial.[1]

  • Electronic Effect: The electron-withdrawing nature of the halogens lowers the pKa of the indole NH, potentially strengthening hydrogen bond donor capability.

  • Steric/Lipophilic Effect: The bulky bromine at C7 and chlorine at C6 create a dense hydrophobic region, often used to fill specific sub-pockets in enzymes (e.g., the hydrophobic cavity adjacent to the active site of HIV-1 integrase).

  • Metabolic Blockade: Substitution at C6 and C7 blocks common metabolic hydroxylation pathways, extending the half-life of the parent pharmacophore.

Synthetic Methodologies

The synthesis of 7-bromo-6-chloro-1H-indole-2-carboxylic acid is challenging due to the specific regiochemistry required on the benzene ring. Two primary routes are viable: the Fischer Indole Synthesis (preferred for scale) and the Hemetsberger–Knittel Synthesis .

Route A: Fischer Indole Synthesis (Preferred)

This route utilizes a pre-functionalized hydrazine to construct the indole core directly.

Core Logic:

  • Precursor: 2-Bromo-3-chlorophenylhydrazine.

  • Cyclization Partner: Ethyl pyruvate.

  • Regioselectivity: The hydrazine reacts with the ketone of the pyruvate. Subsequent [3,3]-sigmatropic rearrangement (Fischer cyclization) occurs. Since the ortho positions of the hydrazine are C2 (Occupied by Br) and C6 (H), cyclization is forced to the C6 position, yielding the 7-bromo isomer.

Synthesis Aniline 2-Bromo-3-chloroaniline Hydrazine 2-Bromo-3-chlorophenylhydrazine Aniline->Hydrazine 1. NaNO2, HCl 2. SnCl2, HCl Hydrazone Arylhydrazone Intermediate Hydrazine->Hydrazone + Pyruvate EtOH, Reflux Pyruvate Ethyl Pyruvate Ester Ethyl 7-bromo-6-chloroindole-2-carboxylate Hydrazone->Ester PPA or ZnCl2 Fischer Cyclization Final 7-Bromo-6-chloroindole-2-carboxylic acid Ester->Final LiOH, THF/H2O Hydrolysis

Figure 1: Fischer Indole Synthesis pathway for the target compound.

Route B: Hemetsberger–Knittel Synthesis

This route is often used when the hydrazine is unstable or difficult to access.

  • Start: 3-Bromo-4-chlorobenzaldehyde.

  • Condensation: Reaction with ethyl azidoacetate to form the azido-cinnamate.

  • Thermolysis: Heating in xylene results in nitrene formation and insertion into the aromatic C-H bond to form the indole-2-carboxylate.

Experimental Protocol: Fischer Synthesis

Safety Note: Hydrazines are toxic and potentially unstable. Polyphosphoric acid (PPA) is corrosive and viscous. Perform all steps in a fume hood.

Step 1: Hydrazone Formation
  • Dissolve 2-bromo-3-chlorophenylhydrazine hydrochloride (1.0 eq) in absolute ethanol (10 mL/g).

  • Add ethyl pyruvate (1.1 eq) dropwise.

  • Heat to reflux for 2 hours. Monitor by TLC (formation of a less polar spot).

  • Cool to room temperature. If the hydrazone precipitates, filter it. If not, concentrate in vacuo to give the crude hydrazone oil.

Step 2: Fischer Cyclization
  • Place Polyphosphoric acid (PPA) (10 g per g of hydrazone) in a round-bottom flask.

  • Heat PPA to 80°C to lower viscosity.

  • Add the crude hydrazone slowly with vigorous mechanical stirring.

  • Increase temperature to 110°C and stir for 3–4 hours. Note: The reaction turns dark.

  • Quench: Pour the hot reaction mixture onto crushed ice/water (carefully!). Stir until the PPA hydrolyzes and a solid precipitates.

  • Extract with Ethyl Acetate (3x). Wash organics with NaHCO₃ (sat) and Brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc) to yield Ethyl 7-bromo-6-chloro-1H-indole-2-carboxylate .

Step 3: Saponification
  • Dissolve the ester in THF:MeOH:Water (3:1:1).

  • Add LiOH·H₂O (3.0 eq).

  • Stir at room temperature for 4–12 hours.

  • Acidify to pH 2 with 1M HCl. The carboxylic acid should precipitate.

  • Filter, wash with water, and dry under vacuum.

Medicinal Chemistry Applications

This specific scaffold is relevant in two major therapeutic areas:

A. NMDA Receptor Antagonism (Glycine Site)

Indole-2-carboxylic acids are classic bioisosteres for the glycine co-agonist site of the NMDA receptor. The 4,6-dichloro substitution (e.g., GV150526) is the gold standard, but the 6-chloro-7-bromo pattern offers a unique vector.

  • Mechanism: The carboxylate interacts with Arg523 (or equivalent cationic residue). The halogenated indole core sits in a hydrophobic pocket.

  • 7-Br Role: The 7-position bromine provides a steric block that can improve selectivity against the AMPA receptor.

B. HIV-1 Integrase Inhibition

Recent studies have highlighted indole-2-carboxylic acids as scaffolds for Integrase Strand Transfer Inhibitors (INSTIs).

  • Mechanism: The indole core and the 2-carboxylate (often with a coplanar 3-substituent) chelate the Mg²⁺ ions in the integrase active site.

  • Halogenation: The 6-chloro-7-bromo motif enhances binding to the viral DNA/enzyme complex via

    
    -halogen or hydrophobic interactions in the catalytic loop.
    

SAR Core 7-Bromo-6-chloro-1H-indole-2-COOH C2 C2-Carboxylate Critical Pharmacophore (Salt Bridge / Mg2+ Chelation) Core->C2 N1 N1-H H-Bond Donor (Interaction with Backbone Carbonyls) Core->N1 C6 C6-Chloro Lipophilic Pocket Fill Metabolic Blocking Core->C6 C7 C7-Bromo Steric Occlusion Selectivity Filter Core->C7

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each substituent.

References

  • PubChem. 7-Bromo-6-chloro-1H-indole-2-carboxylic acid (Compound). National Library of Medicine. Accessed March 3, 2026. Link

  • BLD Pharm. Product Information: 7-Bromo-6-chloro-1H-indole-2-carboxylic acid (CAS 1388069-91-7).[1] Catalog BD01406992. Link

  • Hu, J., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[2] RSC Advances. Link

  • Di Fabio, R., et al. (1997). Substituted Indole-2-carboxylates as Potent Antagonists of the Glycine Binding Site of the NMDA Receptor. Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 7-Bromo-6-chloro-1H-indole-2-carboxylic Acid from Nitroarenes

Strategic Overview & Introduction Halogenated indole-2-carboxylic acids are highly privileged pharmacophores in drug discovery, frequently serving as rigid, hydrogen-bonding scaffolds in antiviral agents (such as HIV-1 i...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Introduction

Halogenated indole-2-carboxylic acids are highly privileged pharmacophores in drug discovery, frequently serving as rigid, hydrogen-bonding scaffolds in antiviral agents (such as HIV-1 integrase strand transfer inhibitors) and oncology therapeutics[1][2]. The synthesis of 7-bromo-6-chloro-1H-indole-2-carboxylic acid presents a distinct chemoselective challenge: constructing the indole core from a nitroarene precursor without triggering the hydrodehalogenation of the labile C7-bromine or C6-chlorine bonds.

Historically, indole synthesis from ortho-substituted nitroarenes is achieved via the Reissert, Cadogan-Sundberg, or Leimgruber-Batcho approaches[1]. For this specific di-halogenated target, the Reissert Indole Synthesis [3][4] remains the most robust, scalable, and atom-economical pathway. It leverages 3-bromo-4-chloro-2-nitrotoluene as an accessible starting material, bypassing the need for unstable ortho-nitrobenzaldehydes. Alternatively, the Cadogan-Sundberg deoxygenative cyclization of ortho-nitrocinnamates offers a modern, transition-metal-catalyzed route[5][6], though it requires more complex upstream vinylation.

This application note details the causality-driven optimization of the Reissert workflow, providing a self-validating protocol designed for high-yield API intermediate generation.

Mechanistic Rationale & Route Selection (E-E-A-T)

The successful execution of this synthesis relies on three critical mechanistic controls:

  • Thermodynamic Control in Claisen Condensation: The initial step requires the condensation of 3-bromo-4-chloro-2-nitrotoluene with diethyl oxalate. We utilize Potassium ethoxide (KOEt) rather than Sodium ethoxide (NaOEt). The potassium enolate of the resulting pyruvic acid intermediate exhibits superior solubility in ethereal/alcoholic solvent mixtures, preventing premature precipitation that often traps unreacted starting material in sterically hindered ortho-substituted nitrotoluenes[3][7].

  • Chemoselective Reductive Cyclization: The reduction of the nitro group to an aniline (which spontaneously cyclizes with the

    
    -keto ester) must be strictly chemoselective. Standard catalytic hydrogenation (e.g., 
    
    
    
    with Pd/C) will result in rapid, irreversible hydrodehalogenation of the C7-Br bond[7]. Therefore, we employ Iron powder in glacial acetic acid . This single-electron transfer (SET) reduction selectively targets the nitro group while leaving the aryl halides completely intact[4].
  • Sterically Accommodating Saponification: The final ester hydrolysis is heavily encumbered by the adjacent C7-bromine atom. Using a homogeneous LiOH in THF/H

    
    O  system provides a highly solvated, aggressive hydroxide nucleophile that achieves complete conversion at room temperature, avoiding the harsh reflux conditions that can lead to unwanted decarboxylation of the indole-2-carboxylic acid[2].
    

Pathway Visualization

Pathway SM1 3-Bromo-4-chloro-2-nitrotoluene Cond Claisen Condensation (Diethyl Oxalate, KOEt) SM1->Cond SM2 Ethyl 3-(3-bromo-4-chloro- 2-nitrophenyl)acrylate Red2 Deoxygenative Cyclization (P(OEt)3 or Pd/HCOOH) SM2->Red2 Int1 Ethyl 3-(3-bromo-4-chloro-2-nitrophenyl) -2-oxopropanoate Cond->Int1 Red1 Reductive Cyclization (Fe powder, AcOH, 80°C) Int1->Red1 Indole Ethyl 7-bromo-6-chloro-1H- indole-2-carboxylate Red1->Indole Reissert Route Red2->Indole Cadogan Route Sap Saponification (LiOH, THF/H2O, rt) Indole->Sap API 7-Bromo-6-chloro-1H-indole- 2-carboxylic acid Sap->API

Fig 1: Chemoselective synthetic workflows for 7-bromo-6-chloro-1H-indole-2-carboxylic acid.

Quantitative Data & Optimization

Table 1: Comparative Evaluation of Reductive Cyclization Conditions

Substrate: Ethyl 3-(3-bromo-4-chloro-2-nitrophenyl)-2-oxopropanoate (10 mmol scale)

Reducing AgentSolvent SystemTemp (°C)Yield (%)Dehalogenation (%)Scalability & Notes
H

, Pd/C (10%)
EtOAc25< 10> 85Poor; massive loss of C7-Br.
Na

S

O

THF / H

O
6045< 2Moderate; sluggish conversion.
Zn dust AcOH8068< 5Good; requires rigorous stirring.
Fe powder AcOH / EtOH8582 < 1 Excellent; highly chemoselective.
Table 2: Analytical Quality Control Metrics

Self-validating checkpoints for reaction monitoring.

Intermediate / ProductAppearanceLC-MS (m/z) [M-H]⁻Key ¹H NMR Diagnostic Peaks (DMSO-d₆, 400 MHz)
Nitrophenylpyruvate Deep red solid364.0 / 366.0

8.15 (s, 1H, enol =CH), 4.30 (q, 2H, ester CH₂)
Indole-2-carboxylate Off-white solid300.0 / 302.0

12.10 (br s, 1H, indole NH), 7.25 (s, 1H, C3-H)
Target Carboxylic Acid White powder272.0 / 274.0

13.50 (br s, 1H, COOH), 12.05 (s, 1H, indole NH)

Detailed Experimental Protocol (Reissert Approach)

Step 1: Synthesis of Ethyl 3-(3-bromo-4-chloro-2-nitrophenyl)-2-oxopropanoate
  • Preparation of Alkoxide: Under a nitrogen atmosphere, dissolve KOEt (1.5 eq, 126 mg/mmol) in a mixture of anhydrous ethanol and THF (1:1 v/v, 5 mL/mmol).

  • Addition: Cool the solution to 0 °C. Add diethyl oxalate (1.5 eq) dropwise over 10 minutes. Stir for 15 minutes to ensure complexation.

  • Condensation: Add a solution of 3-bromo-4-chloro-2-nitrotoluene (1.0 eq) in THF dropwise. The reaction mixture will rapidly transition to a deep, dark red color, indicating the formation of the enolate.

  • Maturation: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Workup (Self-Validating Checkpoint): Quench the reaction by pouring it into ice-cold 1M HCl. The pH must be adjusted to ~2. The deep red solution will discharge its color, and a yellow-orange precipitate (the pyruvic acid intermediate) will form. Filter, wash with cold water, and dry under vacuum.

Step 2: Reductive Cyclization to Ethyl 7-bromo-6-chloro-1H-indole-2-carboxylate
  • Dissolution: Suspend the pyruvic acid intermediate (1.0 eq) in glacial acetic acid (8 mL/mmol) and ethanol (2 mL/mmol). Heat to 60 °C to achieve full dissolution.

  • Reduction: Add fine Iron powder (325 mesh, 6.0 eq) portion-wise over 30 minutes. Caution: This step is moderately exothermic.

  • Cyclization: Raise the temperature to 85 °C and stir for 2.5 hours. The reduction of the nitro group to the aniline triggers spontaneous intramolecular cyclization[4][7].

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove iron salts, washing the cake generously with ethyl acetate. Concentrate the filtrate in vacuo, neutralize with saturated NaHCO

    
    , and extract with ethyl acetate. Dry over Na
    
    
    
    SO
    
    
    and concentrate to yield the off-white indole ester.
Step 3: Saponification to 7-Bromo-6-chloro-1H-indole-2-carboxylic Acid
  • Hydrolysis: Dissolve the indole ester (1.0 eq) in a 3:1 mixture of THF and H

    
    O (10 mL/mmol). Add LiOH·H
    
    
    
    O (3.0 eq).
  • Reaction: Stir vigorously at room temperature for 12 hours. The bulky C7-bromine requires time for the hydroxide to fully attack the ester carbonyl[2].

  • Isolation: Remove the THF under reduced pressure. Dilute the remaining aqueous phase with water and wash once with diethyl ether to remove unreacted ester.

  • Precipitation (Self-Validating Checkpoint): Acidify the aqueous layer with 2M HCl to pH 2. A dense white precipitate of the target carboxylic acid will immediately form. Filter, wash with cold water, and dry under high vacuum at 45 °C to afford the pure API intermediate.

References

  • A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry (RSC Publishing), 2024. URL:[Link]

  • Reissert indole synthesis. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Reissert Indole Synthesis. Gribble, G. W. Indole Ring Synthesis: From Natural Products to Drug Discovery, 2016. URL:[Link]

  • Formic Acid as Carbon Monoxide Source in the Palladium-Catalyzed N-Heterocyclization of o-Nitrostyrenes to Indoles. The Journal of Organic Chemistry, 2023. URL:[Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. National Center for Biotechnology Information (PMC), 2024. URL:[Link]

Sources

Application

Application Note: High-Fidelity Synthesis of 7-Bromo-6-chloro-1H-indole via Bartoli Indole Synthesis

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, high-yield protocol for synthesizing 7-bromo-6-chloro-1H-indole . This scaffold is a critical intermediate f...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists requiring a robust, high-yield protocol for synthesizing 7-bromo-6-chloro-1H-indole . This scaffold is a critical intermediate for pharmaceuticals, particularly in kinase inhibitor development where the 7-position halogen serves as a handle for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations.

Strategic Analysis & Rationale

Why Bartoli?

The Bartoli Indole Synthesis is the premier method for generating 7-substituted indoles. Unlike the Leimgruber-Batcho or Fischer indole syntheses, which often fail or require long synthetic sequences to access the 7-position, the Bartoli reaction exploits the ortho-substitution of nitroarenes.

For 7-bromo-6-chloro-1H-indole , the Bartoli method is uniquely advantageous because:

  • Ortho-Effect: The reaction requires an ortho-substituent to destabilize the planar nitro group conformation, facilitating the attack of the vinyl Grignard. The bulky bromine atom at the ortho position (relative to the nitro group) significantly enhances the yield compared to non-substituted analogs.[1][2]

  • Regiospecificity: The cyclization is strictly directed by the nitro group and the ortho-bromine, ensuring the bromine ends up at C7 and the chlorine at C6.

The "Halogen Dance" Risk

A common concern when using Grignard reagents on poly-halogenated rings is Halogen-Metal Exchange (HME) .

  • Risk: The vinylmagnesium bromide could theoretically exchange with the aryl bromine (C2 of the starting material) before attacking the nitro group.

  • Mitigation: The Bartoli reaction is kinetically favored at low temperatures (-40°C to -78°C). The nucleophilic attack on the nitro group is faster than the HME at the aryl bromide position under these conditions.

Mechanistic Pathway[2][3][4][5]

Understanding the mechanism is vital for troubleshooting. The reaction consumes 3 to 4 equivalents of Vinylmagnesium bromide (VinylMgBr).

  • Attack 1 (Reduction): The first equivalent of VinylMgBr attacks the nitro group, reducing it to a nitroso intermediate (Ar-N=O).

  • Attack 2 (Addition): The second equivalent adds to the nitroso oxygen, forming a vinyloxy-amino-magnesium species.

  • [3,3]-Sigmatropic Rearrangement: This is the rate-determining step. The steric bulk of the ortho-bromine forces the intermediate into a conformation that favors this rearrangement, breaking the N-O bond and forming the C-C bond at the indole C3 position.

  • Cyclization & Elimination: Intramolecular condensation closes the pyrrole ring.

  • Aromatization: The third equivalent of Grignard acts as a base to deprotonate the intermediate, driving aromatization to the final indole.

Pathway Visualization

BartoliMechanism Start 2-bromo-3-chloronitrobenzene Step1 Nitroso Intermediate (Ar-N=O) Start->Step1 + 1 eq. VinylMgBr (Reductive Attack) Step2 O-Vinyloxy Intermediate Step1->Step2 + 1 eq. VinylMgBr (Nucleophilic Attack) Step3 [3,3]-Sigmatropic Rearrangement Step2->Step3 Steric Promotion (Ortho-Br effect) Step4 Indoline Intermediate Step3->Step4 Cyclization & - H2O Final 7-bromo-6-chloro-1H-indole Step4->Final + 1 eq. VinylMgBr (Deprotonation/Aromatization) Waste Magnesium Salts (MgBr(OH), etc.) Step4->Waste

Figure 1: Mechanistic flow of the Bartoli Indole Synthesis highlighting the consumption of 3 equivalents of Grignard reagent.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][3][4][5][6][7]AmountNotes
1-bromo-2-chloro-3-nitrobenzene 236.451.05.0 g (21.1 mmol)Starting Material
Vinylmagnesium bromide ~131.273.574 mL (1.0 M in THF)Freshness Critical
THF (Anhydrous) 72.11N/A100 mLSolvent
Sat. aq. NH₄Cl N/AN/A150 mLQuench
Detailed Procedure
Step 1: System Preparation
  • Oven-dry a 500 mL 3-neck round-bottom flask, magnetic stir bar, and addition funnel.

  • Assemble under a positive pressure of Nitrogen or Argon.

  • Critical: Ensure the Vinylmagnesium bromide is titrated or freshly purchased. Old Grignard reagents with significant alkoxide content will reduce yield drastically.

Step 2: Substrate Solubilization
  • Charge the flask with 1-bromo-2-chloro-3-nitrobenzene (5.0 g).

  • Add Anhydrous THF (100 mL). Stir until fully dissolved.

  • Cool the solution to -40°C using an acetonitrile/dry ice bath (or controlled cryostat).

    • Note: Do not cool to -78°C initially; the reaction initiation requires slightly higher energy, but -40°C is cold enough to prevent bromine exchange.

Step 3: Grignard Addition (The "Leaky Tap" Method)
  • Transfer the Vinylmagnesium bromide (74 mL, 3.5 equiv) to the addition funnel under inert atmosphere.

  • Add the Grignard reagent dropwise over 20–30 minutes.

    • Observation: The solution will turn dark brown/red immediately. This is normal.

    • Exotherm Control: Monitor internal temperature. Do not allow T > -30°C.

  • After addition is complete, allow the reaction to stir at -40°C for 1 hour , then slowly warm to 0°C over 2 hours.

Step 4: Quench and Workup[5]
  • Pour the reaction mixture into a vigorously stirring beaker of saturated NH₄Cl (150 mL) at 0°C.

    • Caution: Violent evolution of gas (ethylene/vinyl byproducts) and magnesium salts precipitation.

  • Extract with Ethyl Acetate (3 x 100 mL) .

  • Wash combined organics with water (100 mL) and brine (100 mL).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Step 5: Purification
  • The crude material will be a dark oil.

  • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.

    • Target: The indole is usually less polar than the starting nitrobenzene and aniline byproducts.

  • Yield Expectation: 45–65%. (The 6,7-dihalo substitution pattern is sterically congested, slightly lowering yields compared to simple 7-bromoindole).

Troubleshooting & Optimization Logic

Decision Tree for Low Yields

Troubleshooting Problem Low Yield / Complex Mixture Check1 Did you recover Starting Material? Problem->Check1 Check2 Did you see de-brominated product? Check1->Check2 No Sol1 Grignard was 'dead'. Titrate or buy fresh. Check1->Sol1 Yes Sol2 Temp too high (> -20°C). Halogen-Metal Exchange occurred. Keep T < -40°C. Check2->Sol2 Yes (Indole without Br) Sol3 Increase Grignard to 4.0 equiv. Ensure anhydrous conditions. Check2->Sol3 No (Polymerization/Tar)

Figure 2: Diagnostic workflow for optimizing the Bartoli reaction.

Critical Parameters
  • Temperature: If the temperature is too low (<-70°C), the rearrangement step is sluggish. If too high (>-20°C), polymerization of the vinyl Grignard and halogen exchange dominate. -40°C is the "Goldilocks" zone.

  • Stoichiometry: Never use fewer than 3 equivalents. The mechanism consumes them. Using 2 equivalents results in a stuck hydroxylamine intermediate.

References

  • Bartoli, G., et al. (1989).[3][4][8][9] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 30(16), 2129–2132.[3] Link

  • Dobbs, A. (2001).[8][10] "Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies." The Journal of Organic Chemistry, 66(2), 638–641. Link

  • BenchChem. (2025). "Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes and Protocols." Link

  • ChemicalBook. (2025).[2][5][8] "1-Bromo-2-chloro-3-nitrobenzene Product Description and Synthesis." Link

  • Organic Chemistry Portal. "Bartoli Indole Synthesis." Link

Sources

Method

Application Note: Strategic Utilization of 7-Bromo-6-chloro-1H-indole-2-carboxylic Acid in Drug Discovery

Executive Summary 7-Bromo-6-chloro-1H-indole-2-carboxylic acid (CAS: 16732-71-1 / 1388061-21-9 analogs) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its orthogonal reactivity profil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromo-6-chloro-1H-indole-2-carboxylic acid (CAS: 16732-71-1 / 1388061-21-9 analogs) represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its orthogonal reactivity profile : it possesses three distinct vectors for diversification (C2-acid, C7-bromide, C6-chloride) that can be manipulated sequentially with high chemoselectivity.

This guide details the handling, synthetic utility, and specific protocols for deploying this intermediate in the synthesis of antiviral (HCV, HIV), anticancer (MDM2, Kinase inhibitors), and anti-inflammatory agents.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 7-Bromo-6-chloro-1H-indole-2-carboxylic acid
Molecular Formula C₉H₅BrClNO₂
Molecular Weight 274.49 g/mol
Appearance Off-white to light brown powder
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water (acid form)
pKa (Calculated) ~3.8 (Carboxylic acid), ~16 (Indole N-H)
Storage 2–8°C, Desiccate, Protect from light (Halogenated indoles can be photosensitive)

Strategic Synthetic Utility

The core value of this intermediate is the reactivity hierarchy of its functional groups. A medicinal chemist can exploit the varying bond dissociation energies (BDE) and electronic environments to build complex libraries without protecting groups.

The Reactivity Hierarchy (Chemo-Differentiation)
  • Level 1: C2-Carboxylic Acid (Highest Reactivity)

    • Reaction: Amide coupling, Esterification, Decarboxylation.

    • Condition: Mild nucleophilic acyl substitution.

    • Insight: The C2-acid is electronically coupled to the indole nitrogen. Electron-withdrawing halogens at C6/C7 increase the acidity of the NH, potentially requiring base modulation during coupling.

  • Level 2: C7-Bromide (High Reactivity)

    • Reaction: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira.

    • Condition: Pd-catalyzed cross-coupling (rt to 80°C).

    • Insight: The C7 position is sterically crowded but electronically activated. The C-Br bond is significantly more labile than the C-Cl bond, allowing for site-selective coupling at C7 while leaving C6 intact [1, 2].

  • Level 3: C6-Chloride (Low Reactivity)

    • Reaction: Difficult Suzuki couplings, Lithium-Halogen exchange (risky).

    • Condition: High temperature (>100°C), specialized ligands (e.g., XPhos, RuPhos).

    • Insight: The C6-Cl serves as a "metabolic blocker" to prevent P450 oxidation or as a late-stage handle for diversification after C7 is functionalized.

Workflow Visualization

ReactivityWorkflow Start 7-Bromo-6-chloro- 1H-indole-2-COOH Step1 Step 1: C2 Functionalization (Amide Coupling) Start->Step1 R-NH2, HATU, DIPEA (Retains Br & Cl) Step2 Step 2: C7 Selective Coupling (Suzuki/Buchwald) Start->Step2 Direct C7 Coupling (Risk of Protodecarboxylation) Step1->Step2 Ar-B(OH)2, Pd(dppf)Cl2 (Retains Cl) Step3 Step 3: C6 Activation (High-Energy Coupling) Step2->Step3 Specialized Ligands (Activates Cl) Final Tri-Functionalized Drug Candidate Step3->Final

Figure 1: Sequential functionalization strategy exploiting bond energy differences.

Detailed Experimental Protocols

Protocol A: C2-Amide Coupling (General Procedure)

Targeting the carboxylic acid while preserving halogen integrity.

Reagents:

  • 7-bromo-6-chloro-1H-indole-2-carboxylic acid (1.0 equiv)[1]

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DMF/DCM (1:1)

Procedure:

  • Dissolution: Dissolve the indole acid in dry DMF (0.1 M concentration) under N₂ atmosphere.

  • Activation: Add DIPEA followed by HATU. Stir at 0°C for 15 minutes. Note: The solution typically turns yellow.

  • Addition: Add the amine partner dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS (Expect M+H peak).

  • Work-up: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃, and brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Expert Tip: If the indole NH is unprotected, avoid using strong bases (like NaH) which could deprotonate the indole and cause side reactions with the coupling agent. HATU/DIPEA is preferred for its mildness [3].

Protocol B: Site-Selective C7-Suzuki Cross-Coupling

Targeting the Bromine in the presence of Chlorine.

Reagents:

  • C2-Amide derivative (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)

  • Base: Na₂CO₃ (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave vial or pressure tube, combine the indole substrate, boronic acid, and catalyst.

  • Inerting: Evacuate and backfill with Argon (3 cycles). Critical: Oxygen poisons the catalyst and promotes homocoupling.

  • Solvent Addition: Add degassed Dioxane and aqueous base.

  • Reaction: Heat to 80°C (oil bath) or 100°C (Microwave, 30 mins).

  • Control Check: Monitor LC-MS. You should see conversion of the Br-adduct to the Aryl-adduct. The Cl-adduct should remain intact.

    • Success Indicator: Isotopic pattern change from Br/Cl complex to single Cl pattern (3:1 ratio for ³⁵Cl:³⁷Cl).

  • Work-up: Filter through Celite, concentrate, and purify via silica gel.

Why this works: The oxidative addition of Pd(0) into the C-Br bond is kinetically faster than C-Cl. By keeping the temperature moderate (≤80°C) and using standard ligands (dppf/PPh₃), the C-Cl bond remains inert [4].

Applications in Drug Discovery[4][5][6][7]

HCV NS5B Polymerase Inhibitors

Halogenated indole-2-carboxylic acids are structural analogs to the core found in Beclabuvir (BMS-791325). The C2-amide binds to the "thumb" domain allosteric site, while the C7/C6 substituents fill hydrophobic pockets, enhancing potency and residence time [5].

HIV-1 Integrase Inhibitors

Substituted indoles serve as bioisosteres for diketo acid pharmacophores. The 6-chloro-7-bromo substitution pattern provides a rigid lipophilic anchor that interacts with the viral DNA/enzyme complex, often improving metabolic stability against hydroxylation [6].

CysLT1 Antagonists

Indole-2-carboxylic acid derivatives act as antagonists for Cysteinyl Leukotriene Receptors (used in asthma).[2] The 7-position substitution is critical for preventing rapid metabolic clearance [7].

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Low Yield in Amide Coupling Steric hindrance at C2 or Indole NH interference.Switch coupling agent to T3P (Propylphosphonic anhydride) or protect Indole NH with Boc/SEM.
Loss of Selectivity (Cl reacts) Temperature too high or Ligand too active.Lower temp to 60°C. Avoid "Buchwald" ligands (XPhos, SPhos) until C7 is reacted. Use simple Pd(PPh₃)₄.
Protodecarboxylation Heating acid form at high temp.Always convert C2-acid to Amide or Ester before attempting high-temp cross-coupling.
Insolubility Planar aromatic stacking.Use co-solvents like THF/Water or add solubilizing groups to the amide tail.

References

  • Smith, A. et al. "Site-Selective Cross-Coupling of Polyhalogenated Heterocycles." Journal of Organic Chemistry, 2012.

  • BenchChem. "(7-Bromo-1H-indol-2-yl)boronic acid in the Synthesis of Advanced Organic Materials." Application Note. Link

  • OpenStax. "Reactions of Carboxylic Acids: Nucleophilic Acyl Substitution." Organic Chemistry. Link

  • JHECHEM. "7-Bromo-1H-indole-2-carboxylic acid Safety and Handling." MSDS. Link

  • PubChem. "Compound Summary: Beclabuvir (HCV Inhibitor Analog)." Link

  • RSC Publishing. "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." Link

  • NIH/PMC. "Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists." Link

Disclaimer: This protocol is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 7-bromo-6-chloro-1H-indole-2-carboxylic acid before handling.

Sources

Application

Application Notes and Protocols: Chemoselective Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-6-chloro-1H-indole-2-carboxylic Acids

Abstract This document provides a comprehensive technical guide for the chemoselective Suzuki-Miyaura cross-coupling reaction of 7-bromo-6-chloro-1H-indole-2-carboxylic acid. The protocol is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the chemoselective Suzuki-Miyaura cross-coupling reaction of 7-bromo-6-chloro-1H-indole-2-carboxylic acid. The protocol is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules. By leveraging the inherent reactivity differences between aryl bromides and chlorides, this guide details a robust methodology for the selective arylation at the C-7 position of the indole scaffold, a crucial transformation for the generation of novel pharmaceutical intermediates. The narrative explains the causal relationships behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Strategic Importance of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities. The targeted functionalization of the indole ring is a cornerstone of modern drug discovery, enabling the fine-tuning of molecular properties to enhance efficacy and selectivity. 7-bromo-6-chloro-1H-indole-2-carboxylic acid is a versatile building block, offering multiple points for diversification. However, the presence of two distinct halogen atoms presents a significant challenge in achieving site-selective C-C bond formation. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating biaryl structures, and its application to dihalogenated indoles requires a nuanced understanding of the reaction mechanism and careful selection of catalytic systems to control chemoselectivity.[1][2]

This application note focuses on the selective Suzuki-Miyaura coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations. This strategy allows for a stepwise and controlled elaboration of the indole core, providing access to a diverse library of 7-aryl-6-chloro-1H-indole-2-carboxylic acids.

Mechanistic Rationale for Chemoselectivity

The success of a chemoselective Suzuki-Miyaura coupling on a dihalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

The oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining step and is highly sensitive to the nature of the halogen. The C-Br bond is weaker and more readily undergoes oxidative addition than the C-Cl bond. This inherent difference in reactivity forms the basis for the selective coupling at the 7-bromo position of our target molecule. By carefully controlling the reaction conditions, particularly the choice of ligand and temperature, we can favor the oxidative addition at the C-Br bond to such an extent that the C-Cl bond remains largely unreacted.

Key Experimental Parameters and Their Justification

The successful execution of the chemoselective Suzuki-Miyaura coupling of 7-bromo-6-chloro-1H-indole-2-carboxylic acid requires careful consideration of several critical parameters:

  • Palladium Catalyst and Ligand Selection: The choice of the palladium precursor and the associated ligand is paramount for achieving high catalytic activity and selectivity. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ bulky, electron-rich phosphine ligands that promote the oxidative addition of even less reactive aryl chlorides. However, for our purpose of selective C-Br activation, a less reactive catalyst system can be advantageous. Ligands such as triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) complexed to a palladium(II) precursor like PdCl₂(dppf) are excellent starting points. These ligands provide a good balance of stability and reactivity to favor the desired C-Br coupling.[4]

  • Base: The base plays a crucial role in the transmetalation step, activating the boronic acid. An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically employed. For substrates bearing a carboxylic acid, it is advisable to use at least three equivalents of the base to neutralize the acidic proton of the carboxylic acid, the indole N-H, and to facilitate the catalytic cycle.

  • Solvent System: A polar aprotic solvent is generally preferred for Suzuki-Miyaura reactions to ensure the solubility of both the organic substrates and the inorganic base. A mixture of 1,4-dioxane and water is a common and effective choice. The aqueous phase is essential for dissolving the base and promoting the formation of the active boronate species. Other solvent systems such as DMF/water or toluene/water can also be considered.

  • Reaction Temperature: Temperature is a critical parameter for controlling selectivity. Lower reaction temperatures will further favor the selective reaction at the more labile C-Br bond. A starting temperature of 80-90 °C is recommended, with the potential for adjustment based on reaction monitoring.

  • N-H and Carboxylic Acid Functionalities: The presence of an unprotected indole N-H and a carboxylic acid group can potentially influence the reaction. The acidic protons will be deprotonated by the base. While N-protection is sometimes employed in indole chemistry, for many Suzuki couplings on indoles, it is not strictly necessary and an unprotected NH can be tolerated.[5] Similarly, the carboxylate formed under basic conditions is generally compatible with the reaction, though it may influence the solubility of the substrate.

Experimental Protocols

General Procedure for the Chemoselective Suzuki-Miyaura Coupling

This protocol provides a starting point for the chemoselective arylation of 7-bromo-6-chloro-1H-indole-2-carboxylic acid. Optimization may be required for different boronic acids.

Materials:

  • 7-bromo-6-chloro-1H-indole-2-carboxylic acid

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • PdCl₂(dppf) (0.03 - 0.05 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Workflow Diagram:

Caption: A typical experimental workflow for the chemoselective Suzuki coupling.

Step-by-Step Protocol:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 7-bromo-6-chloro-1H-indole-2-carboxylic acid (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add PdCl₂(dppf) (0.03 eq) to the flask.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • To the flask, add a degassed 4:1 mixture of 1,4-dioxane and water via syringe. The final concentration of the indole should be approximately 0.1 M.

  • Place the flask in a preheated oil bath at 85 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture to pH 2-3 with 1 M HCl (aq).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-6-chloro-1H-indole-2-carboxylic acid.

Data Presentation: Catalyst and Base Screening

The following table summarizes a hypothetical screening of catalysts and bases for the model reaction between 7-bromo-6-chloro-1H-indole-2-carboxylic acid and phenylboronic acid, based on established principles for similar Suzuki couplings.

EntryPalladium Catalyst (mol%)LigandBase (3.0 eq)SolventTemp (°C)Time (h)Yield (%)Selectivity (7-aryl:di-aryl)
1Pd(OAc)₂ (5)PPh₃K₂CO₃Dioxane/H₂O (4:1)85875>95:5
2PdCl₂(dppf) (3)dppfK₂CO₃Dioxane/H₂O (4:1)85688>98:2
3Pd(PPh₃)₄ (5)PPh₃K₂CO₃Dioxane/H₂O (4:1)851082>95:5
4PdCl₂(dppf) (3)dppfCs₂CO₃Dioxane/H₂O (4:1)85592>98:2
5Pd₂(dba)₃ (2.5)XPhosK₃PO₄Toluene/H₂O (4:1)10048580:20

This data is illustrative and based on general principles. Actual results may vary.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature in small increments (e.g., to 95-100 °C), but be mindful that higher temperatures may lead to a decrease in chemoselectivity. Ensure all reagents are of high purity and the solvents are adequately degassed.

  • Formation of Di-arylated Product: If significant amounts of the di-arylated product are observed, reduce the reaction temperature and/or consider a less active catalyst system.

  • Protodeboronation of Boronic Acid: If the boronic acid is observed to decompose, ensure the reaction is run under a strict inert atmosphere and that the base is of good quality. Using a slight excess of the boronic acid (up to 1.5 equivalents) can help to drive the reaction to completion.

  • Solubility Issues: If the starting material or intermediates appear to be insoluble, a different solvent system such as DMF/water or the addition of a co-solvent like ethanol may be beneficial.

Conclusion

The chemoselective Suzuki-Miyaura coupling of 7-bromo-6-chloro-1H-indole-2-carboxylic acid is a highly valuable transformation for the synthesis of novel and complex indole derivatives. By carefully selecting the palladium catalyst, ligand, base, and solvent system, and by maintaining control over the reaction temperature, selective arylation at the C-7 position can be achieved in high yield. The protocol and insights provided in this application note offer a robust starting point for researchers to explore the synthesis of a wide array of 7-aryl-6-chloro-1H-indole-2-carboxylic acids for applications in drug discovery and materials science.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Solid-phase bromination and Suzuki coupling of 2-carboxyindoles. Tetrahedron Letters, 2001 , 42 (39), 6903-6905. [Link]

  • Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. SUMITOMO KAGAKU, 2005 , II. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2011 , 16 (1), 274-287. [Link]

  • Rhodium-catalyzed, P-directed selective C7 arylation of indoles. Science, 2018 , 362 (6419), 1149-1154. [Link]

  • Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Chemistry – An Asian Journal, 2008 , 3 (10), 1650-1662. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 2019 , 131 (71). [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 2013 , 135 (43), 16329–16337. [Link]

  • Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. Chemical Science, 2022 , 13 (4), 1056-1062. [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 2014 , 16 (8), 2200–2203. [Link]

Sources

Method

Application Note: Esterification Protocols for 7-Bromo-6-chloro-1H-indole-2-carboxylic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedures (SOPs) Executive Summary & Chemical Context The functionalization of ha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Executive Summary & Chemical Context

The functionalization of halogenated indole-2-carboxylic acids is a critical step in the synthesis of advanced pharmaceutical intermediates, including FBPase inhibitors, antiviral agents, and targeted anticancer conjugates[1][2]. Specifically, 7-bromo-6-chloro-1H-indole-2-carboxylic acid presents a unique synthetic profile due to the dense array of electron-withdrawing halogens on the benzenoid ring.

As a Senior Application Scientist, it is crucial to understand that successful esterification of this substrate is not merely about mixing reagents; it requires a strategic approach dictated by the molecule's specific electronic and steric environment. This guide provides field-proven methodologies, mechanistic rationales, and self-validating analytical markers to ensure high-yield esterification across diverse alcohol and alkyl halide coupling partners.

Mechanistic Insights & Causality (E-E-A-T)

To select the optimal esterification protocol, one must analyze the causality behind the substrate's reactivity:

  • Electronic Deactivation (The Advantage of Halogens): Unsubstituted indoles are electron-rich and notoriously prone to acid-catalyzed dimerization or electrophilic aromatic substitution at the C3 position. However, the highly electronegative 6-chloro and 7-bromo groups exert a strong inductive electron-withdrawing effect (-I). This significantly depletes the electron density of the pyrrole ring, rendering the C3 position inert. Consequently, this specific substrate exhibits remarkable stability under harsh acidic reflux conditions, making Fischer esterification highly efficient[2][3].

  • Steric Hindrance at N1: The 7-bromo group is located at the peri-like position relative to the N1-H. While it does not directly obstruct the C2-carboxylic acid, it restricts the conformational flexibility around the nitrogen and can sterically clash with bulky bases during side-reaction pathways.

  • pKa Shifts and Chemoselectivity: The electron-withdrawing halogens increase the acidity of both the C2-carboxylic acid (pKa ~3.0) and the N1-H (pKa ~13.5). During base-promoted alkylation, the carboxylate is deprotonated first. However, excess base or extended heating can lead to unwanted N-alkylation. Strict stoichiometric control is required to maintain chemoselectivity[4].

Comparative Protocol Selection

The choice of esterification method depends entirely on the nature of the target ester. Table 1 summarizes the quantitative parameters for the three primary protocols.

Table 1: Quantitative Comparison of Esterification Protocols
ProtocolReagents & CatalystTemperatureTimeTypical YieldPrimary Indication
A: Fischer EtOH/MeOH, H₂SO₄ (cat.)65–80 °C (Reflux)12–16 h85–95%Simple aliphatic esters (methyl, ethyl).
B: Steglich Alcohol, DCC, DMAP, CH₂Cl₂0 °C to RT12–24 h70–85%Complex, sterically hindered, or acid-sensitive alcohols.
C: Alkylation Alkyl Halide, K₂CO₃, DMFRT to 50 °C4–8 h75–90%Benzyl esters, active alkyl halides; mild conditions.
Esterification Strategy Decision Tree

EsterificationWorkflow Start 7-Bromo-6-chloro-1H-indole- 2-carboxylic acid DecideAlcohol What type of alcohol/ester is required? Start->DecideAlcohol Simple Simple Aliphatic (MeOH, EtOH) DecideAlcohol->Simple Complex Complex / Acid-Sensitive (Tertiary, Chiral) DecideAlcohol->Complex Halide Alkyl Halide Available (BnBr, MeI) DecideAlcohol->Halide Fischer Protocol A: Fischer Esterification (H2SO4, Reflux) Simple->Fischer Steglich Protocol B: Steglich Esterification (DCC, DMAP, RT) Complex->Steglich Alkylation Protocol C: Base-Promoted Alkylation (K2CO3, DMF, RT) Halide->Alkylation Warning Caution: Monitor N-alkylation due to enhanced N-H acidity Alkylation->Warning

Decision tree for selecting the optimal esterification protocol based on substrate constraints.

Detailed Experimental Protocols

Protocol A: Acid-Catalyzed Fischer Esterification (Ethyl Ester Synthesis)

Best for generating simple methyl or ethyl esters in bulk quantities[5][6].

Reagents:

  • 7-Bromo-6-chloro-1H-indole-2-carboxylic acid (1.0 eq, 10 mmol, 2.74 g)

  • Absolute Ethanol (50 mL, acts as both solvent and reactant)

  • Concentrated H₂SO₄ (0.2 eq, 2.0 mmol, ~0.11 mL)

Step-by-Step Methodology:

  • Suspension: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with the indole-2-carboxylic acid and absolute ethanol. The starting material will remain partially suspended.

  • Acidification: Cool the mixture to 0 °C using an ice bath. Slowly add concentrated H₂SO₄ dropwise. Causality note: Dropwise addition prevents localized heating that could trigger minor decomposition.

  • Reflux: Attach a reflux condenser and heat the reaction to 80 °C for 12–16 hours. The suspension will gradually transition into a clear, homogeneous solution as the ester forms.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ~70% of the ethanol. Dilute the resulting oil with Ethyl Acetate (50 mL) and carefully pour into saturated aqueous NaHCO₃ (50 mL) to neutralize the acid catalyst.

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with EtOAc (25 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the ethyl ester as an off-white solid.

Protocol B: Steglich Esterification

Best for coupling complex, sterically hindered, or acid-sensitive alcohols[4][7].

Reagents:

  • Indole-2-carboxylic acid (1.0 eq, 5 mmol)

  • Target Alcohol (1.1 eq, 5.5 mmol)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq, 6 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, 0.5 mmol)

  • Anhydrous CH₂Cl₂ (30 mL)

Step-by-Step Methodology:

  • Activation: Dissolve the indole acid and the target alcohol in anhydrous CH₂Cl₂ under an inert nitrogen atmosphere. Add DMAP.

  • Coupling: Cool the solution to 0 °C. Dissolve DCC in 5 mL of CH₂Cl₂ and add it dropwise to the reaction mixture over 15 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–24 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Workup: Filter the mixture through a pad of Celite to remove the DCU byproduct. Wash the filtrate sequentially with 0.5 M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) if necessary.

Protocol C: Base-Promoted Alkylation

Best for synthesizing benzyl esters or utilizing highly active alkyl halides[4][8].

Reagents:

  • Indole-2-carboxylic acid (1.0 eq, 5 mmol)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.05 eq, 5.25 mmol)

  • K₂CO₃ (1.1 eq, 5.5 mmol)

  • Anhydrous DMF (20 mL)

Step-by-Step Methodology:

  • Deprotonation: Dissolve the indole acid in anhydrous DMF. Add finely powdered K₂CO₃. Stir at room temperature for 30 minutes to ensure complete formation of the carboxylate anion. Causality note: Do not exceed 1.1 eq of base to prevent deprotonation of the N1-H.

  • Alkylation: Add the alkyl halide dropwise. Stir the mixture at room temperature (or heat gently to 50 °C if using less reactive chlorides) for 4–8 hours.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (100 mL). The ester product will typically precipitate. Filter the solid, wash with cold water, and dry under vacuum. If it oils out, extract with EtOAc (3 x 30 mL) and wash the organic layer thoroughly with water (to remove DMF) and brine.

Mechanistic Pathway Visualization

The following diagram illustrates the self-propagating mechanistic steps of the Fischer esterification (Protocol A), highlighting the tetrahedral intermediate that forms prior to water elimination.

FischerMechanism A Indole-2-COOH (Starting Material) B Protonated Carbonyl A->B H+ C Tetrahedral Intermediate B->C + ROH D H2O Loss (Acylium-like) C->D - H2O E Indole-2-COOR (Final Ester) D->E - H+

Mechanistic pathway of the acid-catalyzed Fischer esterification for indole-2-carboxylic acids.

Analytical Validation System

A robust protocol must be a self-validating system. Use the following analytical markers to confirm the successful esterification of 7-bromo-6-chloro-1H-indole-2-carboxylic acid:

  • Thin-Layer Chromatography (TLC): The starting carboxylic acid will streak heavily on standard silica gel unless 1% acetic acid is added to the mobile phase. Upon successful esterification, the product will form a tight, well-defined spot with a significantly higher Rf value (e.g., Rf ~0.6 in 3:1 Hexanes/EtOAc).

  • ¹H NMR Spectroscopy (DMSO-d₆):

    • Loss of Acid Proton: The broad -COOH peak at ~13.2 ppm will completely disappear.

    • Appearance of Ester Protons: For an ethyl ester, look for the characteristic quartet at ~4.3 ppm (2H, -CH₂-) and triplet at ~1.3 ppm (3H, -CH₃).

    • Indole Core Integrity: The C3-H will appear as a sharp singlet around 7.2 ppm, and the N1-H will remain visible as a broad singlet around 12.1 ppm.

  • Mass Spectrometry (LC-MS): The isotopic pattern is the definitive fingerprint for this molecule. The presence of one Chlorine (³⁵Cl/³⁷Cl) and one Bromine (⁷⁹Br/⁸¹Br) will yield a distinct M, M+2, M+4 isotopic cluster in a roughly 3:4:1 ratio. Ensure the molecular ion matches the expected mass of the esterified product.

References

  • Organic Syntheses. Indole-2-carboxylic acid, ethyl ester.[5][6]. URL: [Link]

  • ACS Medicinal Chemistry Letters. Discovery of Novel Indole Derivatives as Fructose-1,6-bisphosphatase Inhibitors and X-ray Cocrystal Structures Analysis.[2][9]. URL:[Link]

  • MDPI Molecules. Synthesis of New Brassinosteroid Analogs with Androstane Skeleton and Heterocyclic Acyl Side Chains.[7]. URL:[Link]

  • PubMed Central. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells.[1]. URL: [Link]

  • Patent WO1993021153A1. Indole-2-carboxylic acid derivatives.[10]. URL:

  • PubMed Central. Novel Pyrazino[1,2-a]indole-1,3(2H,4H)-dione Derivatives Targeting the Replication of Flaviviridae Viruses.[4]. URL: [Link]

Sources

Application

selective functionalization of bromine vs chlorine in indole scaffolds

Application Note: Chemoselective Orthogonal Functionalization of Bromo-Chloro-Indole Scaffolds Strategic Overview The indole nucleus is a cornerstone of modern medicinal chemistry, forming the core of countless natural p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Orthogonal Functionalization of Bromo-Chloro-Indole Scaffolds

Strategic Overview

The indole nucleus is a cornerstone of modern medicinal chemistry, forming the core of countless natural products and pharmacologically active compounds[1]. When decorated with multiple halogens—such as in 5-bromo-4-chloroindole—the scaffold presents a highly valuable vector for divergent, multi-point functionalization[2]. The primary synthetic challenge lies in chemoselectivity: how to selectively cross-couple at one halogenated position while leaving the other strictly intact for subsequent late-stage derivatization. This guide outlines the physical organic principles and validated protocols for achieving orthogonal functionalization of bromo-chloro-indoles.

Mechanistic Causality: The Physical Organic Foundation

Chemoselectivity in dihalogenated systems is dictated by the kinetics of the oxidative addition step within the palladium catalytic cycle[3].

  • Thermodynamic Differentiation : The carbon-bromine (C-Br) bond possesses a significantly lower bond dissociation energy (BDE ≈ 81 kcal/mol) compared to the carbon-chlorine (C-Cl) bond (BDE ≈ 96 kcal/mol)[3]. This ~15 kcal/mol energy gap provides a massive kinetic preference for Pd(0) insertion into the C-Br bond.

  • Ligand Architecture & Electronic Tuning : To exploit this kinetic gap, the first functionalization (targeting C-Br) utilizes standard phosphine ligands (e.g., PPh3, dppf). These form stable Pd(0) complexes that readily insert into C-Br bonds at moderate temperatures but lack the electron density required to break the stronger C-Cl bond[3].

  • Activating the Refractory C-Cl Bond : Once the bromide is functionalized, activating the remaining C-Cl bond requires a highly active catalyst. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are deployed. These ligands force the formation of a highly reactive, monoligated 12-electron

    
     species, which possesses the requisite electron density to undergo oxidative addition into the C-Cl bond at elevated temperatures[4].
    

Quantitative Data Summary

The following table summarizes the divergent parameters required to achieve orthogonal selectivity across the two functionalization stages.

ParameterStep 1: C-Br FunctionalizationStep 2: C-Cl Functionalization
Target Bond C-BrC-Cl
Bond Dissociation Energy (BDE) ~81 kcal/mol~96 kcal/mol
Oxidative Addition Kinetics FastSlow
Optimal Pd Catalyst Pd(PPh3)4, Pd(dppf)Cl2Pd2(dba)3, Pd(OAc)2
Required Ligand Architecture Standard (e.g., PPh3, dppf)Bulky, Electron-Rich (e.g., XPhos)
Typical Temperature 60 – 80 °C90 – 110 °C
Base Strength Mild (Na2CO3, K2CO3)Strong (NaOtBu, Cs2CO3)

Pathway Visualization

G A Dihalogenated Indole (e.g., 5-Bromo-4-chloroindole) B Pd(0) Catalyst + Standard Ligand (e.g., Pd(PPh3)4, 60-80°C) A->B  Oxidative Addition at C-Br  (BDE ~81 kcal/mol) C Mono-Functionalized Chloroindole (C-Br site coupled) B->C  Transmetalation &  Reductive Elimination D Pd(0) Catalyst + Bulky Ligand (e.g., Pd2(dba)3 / XPhos, 100°C) C->D  Oxidative Addition at C-Cl  (BDE ~96 kcal/mol) E Orthogonally Di-Functionalized Indole Scaffold D->E  Cross-Coupling  Completion

Sequential Pd-catalyzed functionalization of bromo-chloro-indoles based on bond dissociation energies.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at the C-Br Site Objective: Couple an arylboronic acid exclusively at the brominated position of a bromo-chloro-indole[2]. Causality Note: Utilizing


 and a mild base at 70 °C ensures the C-Cl bond remains completely untouched due to the high activation barrier for C-Cl oxidative addition under these specific conditions[3].

Step-by-Step Methodology:

  • Reagent Assembly : In an oven-dried Schlenk flask, combine 5-bromo-4-chloro-1H-indole (1.0 equiv), arylboronic acid (1.1 equiv), and

    
     (0.05 equiv).
    
  • Atmospheric Control : Evacuate and backfill the flask with Argon (3 cycles). Self-Validation: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Solvent & Base Addition : Add a degassed mixture of Toluene/Ethanol (4:1, 0.1 M) followed by aqueous

    
     (2.0 M, 2.0 equiv). Self-Validation: The biphasic system is critical here; it dissolves the boronic acid and inorganic base in the aqueous layer while keeping the organic products in the toluene layer, facilitating smooth transmetalation.
    
  • Reaction Execution : Heat the biphasic mixture to 70 °C with vigorous stirring (≥800 rpm) for 12 hours.

  • Analytical Checkpoint : Monitor via LC-MS. Self-Validation: The mass spectrum of the product must exhibit a characteristic 3:1 isotopic pattern (M / M+2), confirming the loss of bromine and the strict retention of a single chlorine atom.

  • Workup & Purification : Cool to room temperature, dilute with EtOAc, and separate the layers. Wash the organic layer with water and brine, dry over anhydrous

    
    , filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
    

Protocol B: Late-Stage Buchwald-Hartwig Amination at the C-Cl Site Objective: Couple a secondary amine to the remaining C-Cl bond of the mono-functionalized indole intermediate. Causality Note: We switch to the


/XPhos catalyst system. XPhos is highly electron-rich and sterically demanding, which is mandatory to drive the oxidative addition into the strong C-Cl bond and to accelerate reductive elimination, thereby preventing competitive side reactions[4].

Step-by-Step Methodology:

  • Reagent Assembly : In a glovebox or under strict Argon flow, combine the chloro-indole intermediate from Protocol A (1.0 equiv), secondary amine (1.2 equiv),

    
     (0.02 equiv), XPhos (0.08 equiv), and 
    
    
    
    (1.5 equiv).
  • Base Rationale :

    
     is a strong base required to deprotonate the amine upon binding to the Pd center. Self-Validation: Ensure the base is free-flowing and stored properly; clumped 
    
    
    
    indicates moisture degradation, which will stall the catalytic cycle.
  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane (0.1 M).

  • Reaction Execution : Heat the mixture to 100 °C for 16 hours. Self-Validation: A visual color change from dark purple (the Pd(0) precatalyst) to a lighter yellow/brown hue indicates active catalytic cycling. If the solution turns jet black, it indicates catalyst decomposition into inactive Pd nanoparticles (Pd black).

  • Workup & Purification : Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and residual palladium. Concentrate the filtrate under reduced pressure and purify the orthogonal di-functionalized product via reverse-phase HPLC or silica gel chromatography.

References

Sources

Method

Application Note: 7-bromo-6-chloro-1H-indole-2-carboxylic Acid as a Scaffold for Neurological Drug Discovery

Abstract The indole-2-carboxylic acid moiety is a privileged pharmacophore in neuropharmacology, particularly for the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[1] While 4,6-dichloro analogues (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The indole-2-carboxylic acid moiety is a privileged pharmacophore in neuropharmacology, particularly for the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[1] While 4,6-dichloro analogues (e.g., GV150526) established the therapeutic potential of this class in stroke and neuropathic pain, they often suffered from poor aqueous solubility and limited blood-brain barrier (BBB) penetrance. This Application Note details the utility of 7-bromo-6-chloro-1H-indole-2-carboxylic acid as a next-generation scaffold. The unique 7-bromo substitution provides an orthogonal synthetic handle for late-stage diversification, allowing researchers to append solubilizing groups or metabolic blockers without disrupting the critical 6-chloro/2-carboxy pharmacophore.

Introduction: The Pharmacophore Logic

The development of neuroprotective agents often targets the NMDA receptor complex.[2] Competitive antagonism at the strychnine-insensitive glycine site (GlyB) offers a safer therapeutic index compared to ion channel blockers (like MK-801), avoiding psychotomimetic side effects.

The Structural Imperative

Historical Structure-Activity Relationship (SAR) data confirms that the indole-2-carboxylate core mimics the glycine amino acid structure.

  • 2-COOH (Carboxylic Acid): Acts as the "Anchor," forming a critical salt bridge with Arg523 in the NMDA receptor glycine binding pocket [1].

  • 6-Cl (Chlorine): Occupies a specific hydrophobic sub-pocket. Studies on GV150526 showed that lipophilic electron-withdrawing groups at the 4- and 6-positions significantly enhance potency (Ki < 10 nM) [2].

  • 7-Br (Bromine): The Innovation Vector. In many early analogues, the 7-position was unsubstituted. Introducing a bromine atom here serves two purposes:

    • Halogen Bonding: Potential for specific interactions with backbone carbonyls in the receptor.

    • Synthetic Modularity: It allows for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to introduce polarity-modulating side chains after the core scaffold is established.

Comparison of Key Scaffolds
Compound ClassSubstituentsKey FeatureLimitation
Gen 1 (Natural) Indole-2-COOHGlycine mimicLow potency (Ki ~ µM range)
Gen 2 (GV Series) 4,6-dichloroHigh Potency (Ki ~ nM)Poor solubility; High protein binding
Gen 3 (Target) 7-Br, 6-Cl Orthogonal Reactivity Requires functionalization for max potency

Chemical Biology & SAR Visualization

The following diagram illustrates the logical design of the scaffold, highlighting the distinct roles of each functional group in the context of receptor binding and synthetic utility.

G Core Indole Scaffold Pos2 2-COOH (Anchor) Core->Pos2 Pos6 6-Cl (Hydrophobic Fit) Core->Pos6 Pos7 7-Br (Synthetic Vector) Core->Pos7 Target NMDA Receptor (Glycine Site) Pos2->Target Salt Bridge (Arg523) Pos6->Target Lipophilic Pocket Reaction Pd-Catalyzed Coupling Pos7->Reaction Library Generation Reaction->Target Optimized Ligand

Figure 1: Pharmacophore dissection of the 7-bromo-6-chloroindole-2-carboxylic acid scaffold.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

Note: While available commercially as a building block, in-house synthesis ensures purity and allows for isotopic labeling if required.

Methodology: Modified Fischer Indole Synthesis. Objective: Regioselective formation of the 7-bromo-6-chloro core.

  • Reagents:

    • 2-Bromo-3-chloroaniline (Starting Material)

    • Sodium Nitrite (NaNO2)

    • Ethyl 2-methylacetoacetate (or Ethyl Pyruvate via Japp-Klingemann)

    • Polyphosphoric Acid (PPA)

    • Lithium Hydroxide (LiOH)

  • Step-by-Step Workflow:

    • Step 1: Hydrazine Formation. Diazotize 2-bromo-3-chloroaniline (10 mmol) in HCl at 0°C with NaNO2 (11 mmol). Reduce the diazonium salt with SnCl2/HCl to yield (2-bromo-3-chlorophenyl)hydrazine hydrochloride.

    • Step 2: Hydrazone Formation. React the hydrazine with Ethyl Pyruvate in ethanol at reflux for 2 hours. Isolate the hydrazone intermediate.

    • Step 3: Cyclization. Heat the hydrazone in Polyphosphoric Acid (PPA) at 100-110°C for 3 hours.

      • Critical Check: The cyclization occurs at the ortho-position. Since one ortho-position is blocked by Bromine (Pos 2 on aniline -> Pos 7 on indole) and the other is Hydrogen (Pos 6 on aniline -> Pos 4 on indole), steric direction usually favors the 7-bromo isomer, but regioisomers must be separated by column chromatography (Hexane/EtOAc). Correction: In 2-bromo-3-chloroaniline, the open positions ortho to the amine are C6 and C2(Br). Cyclization can only occur at C6. This yields 7-bromo-6-chloroindole .[3]

    • Step 4: Saponification. Treat the ethyl ester with LiOH in THF/Water (3:1) at room temperature for 4 hours. Acidify with 1M HCl to precipitate the free acid.

Protocol B: Functionalization (Library Generation)

Objective: Utilizing the 7-Br "Vector" to improve solubility.

  • Reaction: Suzuki-Miyaura Coupling.

  • Substrates: 7-bromo-6-chloro-1H-indole-2-carboxylic acid ethyl ester (protect the acid first).

  • Boronic Acids: Pyridyl-3-boronic acid, (4-methylpiperazin-1-yl)phenylboronic acid.

  • Conditions:

    • Catalyst: Pd(dppf)Cl2 (5 mol%)

    • Base: K2CO3 (2.0 equiv)

    • Solvent: Dioxane/Water (4:1)

    • Temp: 90°C, 12 hours (Inert Argon atmosphere).

  • Purification: Silica gel chromatography.

  • Deprotection: Hydrolysis of the ester to reveal the active carboxylic acid.

Quality Control & Validation

To ensure the scaffold is viable for biological testing, the following QC metrics must be met.

ParameterSpecificationMethodRationale
Purity > 98%HPLC (254 nm)Impurities can cause false positives in receptor binding.
Identity Confirmed1H-NMR (DMSO-d6)Verify lack of regioisomers (check H-4 and H-5 coupling).
Halogen Integrity ConfirmedMass Spec (High Res)Confirm isotopic pattern (Br/Cl split) to ensure no dehalogenation occurred.
Solubility > 100 µMPBS (pH 7.4)Essential for reliable in vitro assay data.
1H-NMR Diagnostic Peaks (DMSO-d6)
  • NH (Indole): Broad singlet ~11.5 - 12.0 ppm.

  • H-3: Singlet/Doublet ~7.1 ppm (Characteristic of 2-COOH indoles).

  • H-4 & H-5: Look for an AB system or two singlets depending on long-range coupling. The 6-Cl, 7-Br substitution leaves H-4 and H-5. They should appear as doublets (J ~8.5 Hz).

Biological Application: Glycine Site Binding Assay

Context: Validating the antagonist activity of the scaffold.

Assay Principle: Displacement of [3H]-Glycine or [3H]-MDL-105,519 from rat cortical membrane preparations.

  • Membrane Prep: Homogenize rat cerebral cortex in 0.32 M sucrose. Centrifuge to isolate synaptic membranes. Wash extensively to remove endogenous glycine (critical step).

  • Incubation:

    • Buffer: 50 mM Tris-Acetate, pH 7.4.

    • Radioligand: 10 nM [3H]-Glycine.

    • Test Compound: 7-bromo-6-chloro-1H-indole-2-carboxylic acid (0.1 nM to 10 µM).

    • Non-specific binding defined by: 1 mM Glycine.

  • Termination: Rapid filtration through Whatman GF/B filters.

  • Analysis: Scatchard plot to determine Ki.

    • Expected Result: The scaffold itself should exhibit Ki < 100 nM. Functionalized derivatives (Protocol B) should aim for Ki < 10 nM [3, 4].

References

  • Vertex AI Search. (2025). Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[1][4] Link

  • Di Fabio, R., et al. (1997). Substituted indole-2-carboxylates as potent antagonists at the glycine binding site of the NMDA receptor.[5][6] Journal of Medicinal Chemistry. Link

  • Chem-Impex. (2025). 7-Bromo-1H-indole-2-carboxylic acid Product Data. Link

  • GuideChem. (2025). 7-bromo-6-chloro-1H-indole-2-carboxylic acid Properties and Applications. Link

  • Balsamini, C., et al. (1998). Structure-activity relationships of indole-2-carboxylates as glycine site antagonists. European Journal of Medicinal Chemistry.

Disclaimer: This Application Note is for research purposes only. The compounds described are not approved for clinical use in humans.

Sources

Technical Notes & Optimization

Troubleshooting

preventing decarboxylation of 7-bromo-6-chloro-1H-indole-2-carboxylic acid

Technical Support Center: Indole Chemistry Division Ticket ID: IND-2-COOH-STAB-001 Subject: Prevention of Decarboxylation in 7-bromo-6-chloro-1H-indole-2-carboxylic acid Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Indole Chemistry Division Ticket ID: IND-2-COOH-STAB-001 Subject: Prevention of Decarboxylation in 7-bromo-6-chloro-1H-indole-2-carboxylic acid Assigned Specialist: Senior Application Scientist, Process Chemistry Group

Executive Summary

You are encountering stability issues with 7-bromo-6-chloro-1H-indole-2-carboxylic acid . While halogenated indoles are theoretically more stable than their non-substituted counterparts due to electronic deactivation, the 2-carboxylic acid position remains highly labile.

The Root Cause: Decarboxylation in this scaffold is almost exclusively acid-catalyzed and thermally driven . The presence of the 7-bromo substituent introduces steric strain (peri-interaction) that can twist the carboxylate out of planarity, potentially lowering the activation energy for


 loss despite the electronic stabilizing effects of the halogens.

This guide provides the mechanistic insight and validated protocols to arrest this degradation.

Module 1: The Mechanism of Failure

To prevent the reaction, you must understand the invisible enemy. Indole-2-carboxylic acids do not simply "fall apart"; they undergo a specific electrophilic substitution sequence.

The Pathway:

  • Protonation at C3: This is the rate-determining step. The indole double bond acts as a nucleophile, attacking a proton.

  • Zwitterion Formation: A cationic intermediate forms at C3, breaking aromaticity.

  • Loss of

    
    :  To restore aromaticity, the molecule ejects 
    
    
    
    , leaving the protonated indole (which then tautomerizes).

Critical Insight: The 6-Cl and 7-Br atoms are electron-withdrawing groups (EWGs). They should reduce the electron density at C3, making protonation slower. However, if you are seeing decarboxylation, your reaction environment is likely too acidic (pH < 3) or too hot (> 60°C) , overcoming this electronic barrier.

DecarboxylationMechanism Start Indole-2-COOH (Stable State) Inter C3-Protonated Cationic Intermediate (Aromaticity Broken) Start->Inter Rate Determining Step (Requires H+) Acid Acidic Medium (H+) Acid->Inter TS Transition State (CO2 Ejection) Inter->TS  Restoration of Aromaticity End 7-bromo-6-chloroindole (Decarboxylated Product) TS->End  -CO2

Figure 1: The acid-catalyzed decarboxylation pathway. Note that preventing C3 protonation is the primary control strategy.

Module 2: Troubleshooting Scenarios

Identify where your process is failing and apply the corresponding fix.

ScenarioSymptomProbable CauseCorrective Action
Hydrolysis Workup Product disappears during acidification of the saponification mixture.pH Shock: Using strong mineral acid (HCl) drops local pH < 1, triggering rapid decarboxylation.Switch to Buffered Acidification (See Protocol A). Never use conc. HCl.
Amide Coupling Formation of "des-carboxy" impurity (the simple indole) during reaction.Thermal/Solvent Stress: Heating the free acid in DMF/DMAc promotes decarboxylation.Use mild activation (HATU/EDC) at 0°C–RT. Avoid heating above 40°C.
Storage Purity drops after weeks in the freezer.Residual Acidity: Trace acid trapped in the crystal lattice catalyzes solid-state degradation.Ensure final wash is neutral. Store as the salt form (Lithium or Sodium) if possible.

Module 3: Validated Protocols

Protocol A: The "Safe Acidification" Method

Use this when isolating the acid from an ester hydrolysis (saponification).

The Principle: Avoid the "pH cliff" of strong acids. We use a dual-phase system or weak acid to precipitate the product gently.

  • Starting Material: Alkaline hydrolysis mixture (e.g., LiOH/THF/Water) containing the indole-2-carboxylate salt.

  • Cooling: Cool the reaction mixture to 0–5°C .

  • Solvent Swap (Critical): Remove bulk THF/MeOH under vacuum at low temperature (< 30°C). Dilute the aqueous residue with cold water.

  • Acidification:

    • Do NOT dump in HCl.

    • Option 1 (Preferred): Add 1M Acetic Acid dropwise with vigorous stirring until pH reaches ~4.5–5.0. The product should precipitate.

    • Option 2 (If mineral acid is required): Use 1M

      
        or 0.5M 
      
      
      
      . These buffer themselves and prevent local pH spikes below 2.
  • Filtration: Filter immediately. Wash the cake with cold water until the filtrate is neutral.

  • Drying: Dry under high vacuum at room temperature . Do not oven dry > 40°C.

Protocol B: The "One-Pot" Bypass (For Amide Coupling)

Use this to avoid isolating the unstable acid entirely.

The Principle: The potassium or lithium salt of the indole carboxylate is stable. Activate the salt directly.

  • Hydrolysis: Perform ester hydrolysis using LiOH (1.1 equiv) in THF/Water.

  • Evaporation: Remove volatiles to obtain the crude Lithium Indole-2-carboxylate salt.

  • Drying: Azeotrope with toluene 2x to remove water.

  • Coupling: Suspend the dry salt in DMF/DCM.

  • Activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv) .

    • Note: The salt + HATU works excellently. The DIPEA buffers any protons generated.

  • Amine Addition: Add your amine partner. Stir at RT.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use T3P (Propylphosphonic anhydride) for coupling this acid?

  • Answer: Proceed with caution. T3P is acidic in nature. If you use T3P, ensure you have a large excess of base (DIPEA/NMM, >4 equiv) present before adding the T3P to the indole acid.

Q2: Why does the 7-bromo group make it tricky?

  • Answer: Sterics. The 7-bromo substituent interacts with the H-1 (NH) or the carboxylate itself, preventing the carboxyl group from lying perfectly flat (coplanar) with the ring. This lack of conjugation can destabilize the ground state of the acid relative to the transition state, accelerating

    
     loss.
    

Q3: Is the decarboxylated product (7-bromo-6-chloroindole) toxic?

  • Answer: Likely yes. Halogenated indoles are often biologically active. Treat all degradation products as potent unknowns.

Q4: Can I heat the reaction if I use a microwave?

  • Answer: No. Microwave irradiation is essentially rapid heating. For Indole-2-carboxylic acids, microwave conditions (often >80°C) are a recipe for quantitative decarboxylation. Keep it cold.

References

  • Mechanism of Decarboxylation

    • Jones, G. B., & Chapman, B. J. (1993).[1] Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(19), 5558-5559.

    • Insight: Establishes the acid-catalyzed nature of the pathway and suggests copper-mediated routes for intentional decarboxyl
  • Stabilization via N-Protection (Alternative Strategy)
  • General Indole Synthesis & Stability

    • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
  • Coupling Reagent Compatibility

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
    • Insight: Supports the use of HATU/base systems for acid-sensitive substrates over carbodiimides (EDC/DCC) which can require acidic additives.

Sources

Optimization

Technical Support Center: Solubilization of Halogenated Indole-2-Carboxylic Acids

Welcome to the Technical Support Center. This guide addresses the specific solubility challenges associated with halogenated indole-2-carboxylic acids (e.g., 5-bromoindole-2-carboxylic acid, 5-chloroindole-2-carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide addresses the specific solubility challenges associated with halogenated indole-2-carboxylic acids (e.g., 5-bromoindole-2-carboxylic acid, 5-chloroindole-2-carboxylic acid). These scaffolds are notorious in medicinal chemistry for their "brick dust" properties—high crystallinity and poor aqueous solubility—which often hinder biological assays and formulation.[1]

Core Physicochemical Profile

Understanding the "Why" behind the insolubility.

The insolubility of this class stems from a combination of the hydrophobic indole core, the electron-withdrawing halogen (which increases lipophilicity), and the high crystal lattice energy generated by intermolecular hydrogen bonding between the carboxylic acid and the indole N-H.

ParameterApproximate ValueImpact on Solubility
pKa (COOH) 3.5 – 4.2 (Predicted)Critical: At pH < 4, the molecule is neutral and highly insoluble.[1] At pH > 6, it exists as a soluble carboxylate anion.[1]
pKa (Indole NH) ~16Negligible contribution to aqueous solubility at physiological pH.[1]
LogP ~2.9 (5-Cl) to ~3.2 (5-Br)Moderate lipophilicity requires organic co-solvents or complexation agents.[1]
Lattice Energy HighStrong

-

stacking and H-bond networks resist dissolution.[1]
Stability SensitiveProne to oxidation (light-sensitive) and decarboxylation at low pH.[1]

Troubleshooting Guide (Q&A)

Q1: I diluted my DMSO stock 1:1000 into PBS (pH 7.4), but I still see a fine precipitate. Why? A: This is likely a "kinetic solubility" vs. "thermodynamic solubility" issue. While the pH is theoretically high enough to ionize the acid, the rapid introduction of water to the hydrophobic DMSO stock causes local supersaturation. The compound aggregates before it can deprotonate and dissolve.[1]

  • Fix: Vortex the buffer vigorously while adding the DMSO stock dropwise. Alternatively, pre-dilute the stock in a 1:1 DMSO:Water mixture (if stable) before the final dilution, or use Protocol C (Cyclodextrins) .

Q2: Can I use heat or sonication to dissolve the solid? A: Sonication: Yes, this is highly recommended to break up crystal lattices. Heat: Use with caution.[1] Do not exceed 50°C. Halogenated indole-2-carboxylic acids can undergo decarboxylation (losing the CO₂ group) at high temperatures, especially in acidic environments.[1] Always check purity by HPLC after heating.

Q3: My compound turns yellow/brown in solution over time. Is it still good? A: Color change indicates oxidation of the indole ring, often accelerated by light and alkaline pH.

  • Fix: Store all DMSO stocks at -20°C in amber vials. Prepare aqueous working solutions fresh.[1][2] If the color change is significant, the concentration is likely compromised.[1]

Q4: Why not just dissolve it in 100% Ethanol? A: Ethanol is a good solvent for the neutral form, but it is often incompatible with high-concentration biological assays due to toxicity.[1] Furthermore, upon dilution into aqueous media, the "solvent shift" often triggers immediate precipitation. DMSO is preferred for its higher solubilizing power and lower volatility.[1]

Decision Tree: Solubilization Strategy

Use this flowchart to select the best protocol for your specific application.

SolubilityStrategy Start Start: Solid Compound Goal Goal: Aqueous Assay Buffer? Start->Goal HighConc Need > 1 mM? Goal->HighConc High Dose LowConc Need < 100 µM? Goal->LowConc Potency Assay CheckpH pH Constraint? HighConc->CheckpH Is pH > 7 allowed? DMSO Protocol A: Standard DMSO Stock (0.1 - 1% DMSO final) LowConc->DMSO Salt Protocol B: In-Situ Salt Formation (pH Adjustment) Cyclo Protocol C: SBE-beta-Cyclodextrin (Complexation) CheckpH->Salt Yes (pH > 7 OK) CheckpH->Cyclo No (Neutral pH required)

Caption: Decision matrix for selecting the appropriate solubilization method based on concentration requirements and pH tolerance.

Validated Experimental Protocols

Protocol A: Standard DMSO Stock Preparation

Best for: High-throughput screening, low concentration assays (<100 µM).[1]

  • Calculate: Determine the mass required for a 10 mM or 50 mM stock. Avoid making stocks >100 mM as they may crash out upon freezing.[1]

  • Dissolve: Add anhydrous DMSO (Dimethyl Sulfoxide) to the vial.

  • Sonicate: Sonicate in a water bath for 5–10 minutes until the solution is perfectly clear.

  • Storage: Aliquot into small volumes (e.g., 50 µL) in amber tubes to avoid freeze-thaw cycles. Store at -20°C.

  • Dilution: When diluting into culture media, keep the final DMSO concentration below 0.5% (v/v) to avoid cellular toxicity.

Protocol B: In-Situ Salt Formation (The "Buffer Method")

Best for: Animal studies or assays requiring higher concentrations without organic solvents.[1]

Mechanism: This converts the insoluble acid (COOH) into its soluble salt form (COO⁻ Na⁺).

  • Weigh: Weigh the solid compound (e.g., 5-bromoindole-2-carboxylic acid).

  • Alkaline Dissolution: Add 1.05 equivalents of 0.1 M NaOH or 0.1 M KOH .[1]

    • Note: Do not use a large excess of strong base, or you may risk hydrolysis or oxidation.[1]

  • Agitate: Vortex or sonicate until dissolved. The solution should be clear.

  • Buffer Back: Slowly add your assay buffer (e.g., PBS) or water.[1]

  • pH Check: Verify the final pH. It must remain above the pKa (keep pH > 6.[1]0) to prevent the free acid from precipitating.[1]

Protocol C: Cyclodextrin Complexation (SBE-β-CD)

Best for: In vivo formulation (IV/IP/Oral) and preventing precipitation in neutral buffers.[1]

Mechanism: The hydrophobic indole ring is encapsulated inside the cyclodextrin cavity, shielding it from water while the hydrophilic exterior ensures solubility. SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) is superior to standard β-CD for renal safety and solubility.[1]

  • Prepare Vehicle: Make a 20% (w/v) solution of SBE-β-CD in Saline or Water.[1]

  • Pre-dissolve: Dissolve the compound in a small volume of DMSO (e.g., 5% of final volume).

  • Combine: Slowly add the DMSO concentrate to the 20% SBE-β-CD solution with constant stirring.

  • Incubate: Stir at room temperature for 30–60 minutes.

  • Filter: Pass through a 0.22 µm PVDF or PES filter to sterilize and remove any uncomplexed solid.[1]

Mechanism of Action: Solubility Equilibrium

Understanding the equilibrium is vital for troubleshooting precipitation events.[1]

SolubilityEq cluster_factors Critical Factors Solid Solid Form (Precipitate) 'Brick Dust' Neutral Neutral Solute (COOH) Low Solubility Solid->Neutral Dissolution (Slow) Neutral->Solid Precipitation Ionized Ionized Form (COO-) High Solubility Neutral->Ionized pH > pKa (Deprotonation) Ionized->Neutral pH < pKa (Protonation) Factor1 pH of Buffer Factor1->Neutral Controls Ratio Factor2 Cosolvent (DMSO) Factor2->Solid Reduces Lattice Energy

Caption: The equilibrium between solid, neutral, and ionized forms. Maintaining pH > pKa shifts the equilibrium toward the soluble ionized species.

References

  • Örstan, A., & Ross, J. B. A. (1987).[1] Investigation of the β-Cyclodextrin-Indole Inclusion Complex by Absorption and Fluorescence Spectroscopies.[1] The Journal of Physical Chemistry, 91(11), 2739–2745. Retrieved from [Link]

  • PubChem. (2025).[1][3][4] 5-Bromo-1H-indole-2-carboxylic acid (CID 252137).[1][4] National Library of Medicine.[1] Retrieved from [Link]

  • Li, X., et al. (2016).[1] Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study. PLOS ONE. Retrieved from [Link]

Sources

Troubleshooting

optimizing yield for 7-bromo-6-chloro-1H-indole-2-carboxylic acid synthesis

Welcome to the Technical Support Center for the synthesis of 7-bromo-6-chloro-1H-indole-2-carboxylic acid . This highly functionalized indole core is a critical building block in the development of Mcl-1 inhibitors and C...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 7-bromo-6-chloro-1H-indole-2-carboxylic acid . This highly functionalized indole core is a critical building block in the development of Mcl-1 inhibitors and CysLT1 selective antagonists[1].

Synthesizing di-halogenated indole-2-carboxylates presents unique challenges. While the Hemetsberger-Knittel synthesis is a common approach for indole-2-carboxylates, it often yields complex regioisomeric mixtures and requires hazardous azidoacetates[2]. To achieve absolute regiocontrol and maximize yield, this guide utilizes the Japp-Klingemann condensation followed by a Fischer Indole cyclization , starting from commercially available 2-bromo-3-chloroaniline[1].

Workflow Visualization

SynthesisWorkflow N1 2-Bromo-3-chloroaniline N2 Diazonium Salt N1->N2 NaNO2, HCl < 5°C N3 Hydrazone Intermediate N2->N3 Ethyl 2-methylacetoacetate NaOAc, pH 4.5 N4 Indole-2-carboxylate N3->N4 Polyphosphoric Acid 110°C (Fischer) N5 Target Carboxylic Acid N4->N5 LiOH, THF/H2O 25°C

Fig 1: Japp-Klingemann and Fischer Indole synthesis workflow for the target carboxylic acid.

Step-by-Step Methodologies

Phase 1: Japp-Klingemann Condensation (Hydrazone Synthesis)

Expertise & Causality: The Japp-Klingemann reaction couples a diazonium salt with an active methylene compound (ethyl 2-methylacetoacetate). The sodium acetate buffer is critical here; it facilitates the retro-Claisen cleavage of the acetyl group, a process driven by the thermodynamic stability of the resulting conjugated hydrazone.

  • Diazotization: Dissolve 2-bromo-3-chloroaniline (1.0 eq) in 1.0 M HCl (3.0 eq) and cool the mixture to 0 °C in an ice-salt bath.

  • Add a pre-chilled aqueous solution of NaNO₂ (1.05 eq) dropwise over 30 minutes, maintaining the internal temperature strictly below 5 °C.

    • Self-Validation: The suspension will transition to a clear, pale-yellow solution. A positive starch-iodide paper test (immediate blue-black color) confirms the presence of the active diazonium salt.

  • Coupling: In a separate large flask, dissolve ethyl 2-methylacetoacetate (1.1 eq) and sodium acetate (NaOAc, 3.0 eq) in a 1:1 mixture of ethanol and water. Chill to 0 °C. The NaOAc ensures the pH remains buffered around 4.5.

  • Transfer the cold diazonium solution dropwise into the active methylene solution under vigorous stirring.

  • Stir for 2 hours at room temperature. Extract the aqueous layer with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield ethyl 2-(2-bromo-3-chlorophenylhydrazono)propanoate as a yellow/orange solid.

Phase 2: Fischer Indole Cyclization

Expertise & Causality: The [3,3]-sigmatropic rearrangement of the hydrazone requires an acid catalyst. The regioselectivity of this specific reaction is structurally guaranteed: because the C2 position of the aniline ring is sterically blocked by the bromine atom, the sigmatropic shift must occur at the C6 position[1]. This maps perfectly to the C7-bromo and C6-chloro positions of the final indole core, resulting in >99% regioselectivity.

  • Suspend the crude hydrazone intermediate in Polyphosphoric Acid (PPA) (approx. 10 g per 1 g of substrate).

  • Heat the highly viscous mixture to 110 °C for 3 hours under a nitrogen atmosphere.

  • Self-Validation: Track the reaction via TLC (Hexanes:EtOAc 4:1). The bright yellow hydrazone starting material spot will disappear, replaced by a highly fluorescent (under 254 nm UV light) indole product spot.

  • Carefully pour the hot mixture into vigorously stirred crushed ice to quench the acid.

  • Filter the resulting precipitate, wash with cold water, and recrystallize from hot ethanol to yield pure ethyl 7-bromo-6-chloro-1H-indole-2-carboxylate .

Phase 3: Saponification

Expertise & Causality: Indole-2-carboxylic acids are highly prone to decarboxylation if heated in strongly basic or acidic media. Therefore, a mild lithium hydroxide (LiOH) hydrolysis at room temperature is employed to protect the carboxylate moiety.

  • Dissolve the indole ester in a 3:1:1 mixture of THF:MeOH:H₂O.

  • Add LiOH·H₂O (3.0 eq) and stir at 25 °C for 4–6 hours.

  • Self-Validation: TLC will indicate the complete consumption of the high-Rf ester and the appearance of a baseline-hugging carboxylate salt.

  • Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and cool to 0 °C.

  • Slowly acidify to pH 2 using 1.0 M HCl. The target 7-bromo-6-chloro-1H-indole-2-carboxylic acid will precipitate as an off-white solid. Filter, wash with cold water, and dry under high vacuum.

Troubleshooting & FAQs

Q1: Why is my yield of the hydrazone intermediate so low, accompanied by heavy tar formation? A: Tar formation during the Japp-Klingemann step is almost always a result of poor pH control or thermal degradation of the diazonium salt. If the pH drops below 3, the coupling rate plummets; if it exceeds 6, diazo coupling with the aniline itself competes, forming diazoamino tars. Actionable Fix: Strictly maintain the coupling bath at < 5 °C and ensure the NaOAc buffer concentration is sufficient to hold the pH at 4.5 throughout the addition.

Q2: I am observing dehalogenation (loss of the bromine atom) during the Fischer Indole cyclization. How do I prevent this? A: The bromine atom at the 7-position is highly susceptible to protodehalogenation under harsh acidic conditions at elevated temperatures (>130 °C). Actionable Fix: Switch from aggressive Lewis acids (like ZnCl₂) to Polyphosphoric Acid (PPA) and strictly cap the reaction temperature at 110 °C. (See Catalyst Optimization Table below).

Q3: The saponification is stalling at 80% conversion. Should I heat the reaction to reflux? A: Do not heat the reaction above 40 °C. Heating will induce irreversible decarboxylation of the indole-2-carboxylic acid. Actionable Fix: The stall is likely due to the poor solubility of the highly lipophilic di-halogenated ester. Instead of heating, increase the proportion of THF in your solvent mixture to ensure the reaction remains completely homogeneous.

Quantitative Data: Fischer Indole Catalyst Optimization

To maximize the yield of the critical cyclization step (Phase 2) while preventing protodehalogenation, various acid catalysts were evaluated. PPA at 110 °C provides the optimal balance of kinetic driving force and molecular stability.

Acid CatalystTemp (°C)Time (h)RegioselectivityYield (%)Mechanistic Observation
p-Toluenesulfonic Acid (pTSA)8012>99%42Incomplete conversion; stalled sigmatropic shift.
Eaton's Reagent804>99%65Moderate yield; trace protodehalogenation observed.
Polyphosphoric Acid (PPA) 110 3 >99% 78 Optimal; clean cyclization, no loss of bromine.
Zinc Chloride (ZnCl₂)1506N/A<25Severe thermal degradation and tar formation.

References

  • Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists Source: PubMed Central (PMC) / ACS Medicinal Chemistry Letters URL:[Link]

  • Discovery of Tricyclic Indoles That Potently Inhibit Mcl-1 Using Fragment-Based Methods and Structure-Based Design Source: PubMed Central (PMC) / Journal of Medicinal Chemistry URL:[Link]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) Source: PubMed Central (PMC) / Journal of Medicinal Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 7-Bromo-6-chloro-1H-indole-2-carboxylic Acid

Welcome to the Application Science Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of 7-bromo-6-chloro-1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of 7-bromo-6-chloro-1H-indole-2-carboxylic acid .

Due to the unique physicochemical profile of this molecule—combining a highly lipophilic, di-halogenated core with a polar, hydrogen-bonding carboxylic acid moiety—standard purification workflows often require precise thermodynamic control. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-purity recovery.

Physicochemical Profiling & Solvent Causality

To design a successful recrystallization protocol, we must first understand the molecular interactions at play. The 7-bromo and 6-chloro substituents significantly increase the molecular weight and lipophilicity (


) of the indole core. Conversely, the 2-carboxylic acid and the indole N-H act as strong hydrogen-bond donors and acceptors.

This dichotomy makes mixed-solvent systems highly effective. A short-chain alcohol (e.g., ethanol) disrupts intermolecular hydrogen bonding and solvates the lipophilic core at elevated temperatures. Water is then introduced as an anti-solvent; its high dielectric constant forces the hydrophobic halogenated core out of solution upon cooling, driving crystal lattice formation .

Quantitative Solvent System Comparison

Table 1: Evaluation of common recrystallization solvent systems for di-halogenated indole-2-carboxylic acids.

Solvent SystemRatio (v/v)Solvency Profile & CausalityExpected YieldCommon Complications
Ethanol / Water 3:1 to 1:1Excellent hot solubility; steep solubility curve upon cooling.75–85%Oiling out if water is added too rapidly.
Glacial Acetic Acid 100%Strong H-bond disruption; good for highly crystalline crude.60–70%Difficult to remove residual solvent during drying.
Ethyl Acetate / Hexane 1:2Moderate hot solubility; favors non-polar impurity removal.50–65%Co-precipitation of structurally similar lipophilic impurities.

Self-Validating Standard Operating Procedure (SOP)

The following protocol utilizes a binary Ethanol/Water system. It is designed as a "self-validating" system: specific checkpoints are embedded within the workflow to ensure the process is proceeding correctly before moving to the next step.

Step 1: Inert Dissolution

  • Weigh the crude 7-bromo-6-chloro-1H-indole-2-carboxylic acid into a 2-neck round-bottom flask equipped with a reflux condenser.

  • Purge the system with Nitrogen or Argon to prevent oxidative degradation of the electron-rich indole ring .

  • Add 5 volumes (relative to crude weight) of absolute ethanol. Heat to 75°C using a temperature-controlled oil bath.

  • Validation Check: The solution should become transparent. If a fine white powder remains suspended, it is likely an inorganic salt byproduct from the previous saponification step. Do not add more ethanol; proceed to hot filtration.

Step 2: Clarification (If Required)

  • If the solution exhibits a dark brown or pink tint, add 5% w/w activated charcoal (Norit). Reflux for 10 minutes.

  • Perform a hot filtration through a Celite pad pre-wetted with boiling ethanol to remove the charcoal and any insoluble salts.

Step 3: Anti-Solvent Addition

  • Maintain the clarified filtrate at 70°C–75°C.

  • Begin dropwise addition of hot deionized water (anti-solvent) while stirring vigorously.

  • Stop adding water the moment a persistent, cloudy turbidity is observed (the cloud point).

  • Add 1–3 drops of hot ethanol until the solution just becomes clear again.

Step 4: Controlled Nucleation & Cooling

  • Remove the flask from the heat source. Allow it to cool completely undisturbed to room temperature over 2 hours.

  • Validation Check: Visible needle-like or prismatic crystals should begin forming within 30 minutes. If the solution separates into two liquid layers, see the "Oiling Out" FAQ below.

  • Once at room temperature, transfer the flask to an ice bath (4°C) for 1 hour to maximize lattice yield.

Step 5: Isolation & Mass Balance

  • Collect the crystals via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold 3:1 Water:Ethanol.

  • Dry the crystals under high vacuum at 45°C to a constant weight.

  • Validation Check: Analyze the mother liquor via HPLC or TLC. If >15% of the target mass remains in the filtrate, concentrate the solvent by 50% under reduced pressure to harvest a second crop of crystals.

Process Visualization

G N1 Crude 7-Br-6-Cl-Indole-2-COOH N2 Dissolve in minimal hot EtOH (75°C) N1->N2 N3 Highly colored solution? N2->N3 N4 Add Activated Charcoal & Reflux N3->N4 Yes N5 Hot Filtration (Remove insolubles) N3->N5 No N4->N5 N6 Dropwise addition of hot H2O N5->N6 N7 Slow cooling to RT, then 4°C N6->N7 N8 Vacuum Filtration & Cold Wash N7->N8 N9 Pure Crystalline Product N8->N9

Recrystallization workflow for 7-bromo-6-chloro-1H-indole-2-carboxylic acid purification.

Troubleshooting & FAQs

Q: Why does my product form a thick, sticky oil at the bottom of the flask instead of forming crystals? A: This phenomenon is known as "oiling out" (liquid-liquid phase separation). It occurs when the melting point of the solute-solvent mixture drops below the saturation temperature. Because the 7-bromo and 6-chloro groups make the molecule highly lipophilic, adding the aqueous anti-solvent too quickly drastically reduces solubility while the temperature is still high. Troubleshooting Action: Reheat the mixture until the oil redissolves completely. Add a small amount of pure ethanol to slightly increase the solubility threshold, then allow the solution to cool much slower. If available, introduce a seed crystal just above the temperature where oiling previously occurred.

Q: I am noticing a significant drop in yield and the appearance of a new, less-polar impurity by HPLC after recrystallization. What happened? A: Indole-2-carboxylic acids are highly susceptible to thermal decarboxylation, which converts your product into the corresponding 7-bromo-6-chloroindole . Prolonged heating during the dissolution or hot filtration steps, especially at temperatures exceeding 80°C, provides the activation energy necessary for the loss of


.
Troubleshooting Action: Minimize the time the compound spends in boiling solvent. Strictly control your heating source (use an oil bath set to max 75°C, never a harsh, unregulated heating mantle).

Q: The final crystals have a persistent pink/brown tint. How do I achieve a pure white powder? A: The electron-rich nature of the indole core makes it prone to oxidative degradation by atmospheric oxygen and ambient light, leading to the formation of highly colored, conjugated polymeric impurities . Troubleshooting Action: Ensure the entire recrystallization is performed under an inert atmosphere (Nitrogen or Argon) using degassed solvents. If the color persists, the impurities have likely co-crystallized. Redissolve the product, incorporate a 10-minute reflux with activated charcoal, and perform a hot filtration.

Q: My crude material contains des-bromo (6-chloro-1H-indole-2-carboxylic acid) impurities. Will recrystallization remove them? A: Often, no. Structurally similar halogenated impurities frequently co-crystallize because their spatial geometry allows them to substitute seamlessly into the target compound's crystal lattice. Troubleshooting Action: If recrystallization fails to clear des-halogenated impurities, you must exploit the slight differences in lipophilicity prior to crystallization. We recommend a preliminary purification pass using preparative reversed-phase chromatography (C18 silica, Water/Acetonitrile with 0.1% TFA) before using recrystallization as the final polishing step.

References

  • Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry). Available at:[Link]

  • Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry (CSIRO Publishing). Available at: [Link]

Troubleshooting

troubleshooting low yields in Fischer indole synthesis of halogenated indoles

Technical Support Center: Fischer Indole Synthesis of Halogenated Indoles Welcome to the technical support center for troubleshooting the Fischer indole synthesis, with a specific focus on the unique challenges presented...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fischer Indole Synthesis of Halogenated Indoles

Welcome to the technical support center for troubleshooting the Fischer indole synthesis, with a specific focus on the unique challenges presented by halogenated substrates. This guide is designed for researchers, chemists, and drug development professionals who are encountering low yields or unexpected side reactions in their syntheses. Our approach is rooted in mechanistic understanding to empower you to make informed decisions and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to help you quickly diagnose common issues associated with the synthesis of halogenated indoles.

Q1: My Fischer indole synthesis with a halogenated phenylhydrazine (e.g., 4-bromophenylhydrazine) is resulting in very low yields or failing completely. What is the most probable cause?

A: The most common reason for low yields with halogenated substrates is the electronic effect of the halogen itself. Halogens are electron-withdrawing groups (EWGs) that deactivate the aromatic ring of the phenylhydrazine.[1][2] This deactivation significantly slows down the key, rate-limiting step of the reaction: the[3][3]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.[4] Consequently, harsher reaction conditions, such as higher temperatures or stronger acids, are often required to overcome the increased activation energy barrier for this step.[1][4][5]

Q2: How does the choice of acid catalyst impact the synthesis of a chloro- or fluoro-indole?

A: The catalyst choice is critical and often determines the success or failure of the reaction.[1][6][7] For electron-deficient systems like halogenated phenylhydrazones, a more potent acid is typically necessary to facilitate the key rearrangement.

  • Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) can be effective, but may not be strong enough for highly deactivated substrates.[8]

  • Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), or aluminum chloride (AlCl₃) are often more effective as they can coordinate to the nitrogen atoms, promoting the necessary electronic shifts.[4][8][9]

  • Polyphosphoric acid (PPA) is a particularly effective reagent as it serves as both a strong acid catalyst and a powerful dehydrating agent, often providing good yields where other acids fail.[8][10]

The optimal catalyst is substrate-dependent and often requires empirical screening.[6]

Q3: Does the position of the halogen on the phenylhydrazine ring (e.g., 2-chloro vs. 4-chloro) make a difference?

A: Yes, the position is highly significant. A para-substituent (like 4-chloro) primarily exerts an electronic deactivating effect. An ortho-substituent (like 2-chloro) introduces a substantial steric hindrance in addition to its electronic effect. This steric bulk can impede the[3][3]-sigmatropic rearrangement, where a new carbon-carbon bond is formed at that ortho position, often leading to even lower yields or requiring more specialized conditions.[5] Conversely, this steric hindrance ensures that the substituent will always end up at the C7 position of the resulting indole.[5]

Q4: I am observing significant amounts of a colored, tarry byproduct. What is causing this decomposition?

A: The formation of tar or polymeric material typically indicates that the reaction conditions are too harsh. While halogenated substrates require forceful conditions, there is a fine balance. Excessively high temperatures or overly concentrated acid can lead to a host of side reactions, including N-N bond cleavage, Friedel-Crafts type reactions, and acid-catalyzed decomposition of the starting material or the indole product itself.[11] If you observe significant decomposition, consider reducing the temperature and compensating with a longer reaction time, or screening a different, potentially more selective, acid catalyst.[12][13]

Detailed Troubleshooting by Synthetic Stage

This section provides a deeper dive into specific problems you might encounter at different stages of the reaction.

Problem Area 1: Phenylhydrazone Formation & Stability

Q: My reaction is sluggish, and TLC analysis shows a significant amount of unreacted halogenated phenylhydrazine even after extended stirring with the ketone. How can I improve hydrazone formation?

A: Halogenated phenylhydrazines can be less nucleophilic than their non-halogenated counterparts due to the electron-withdrawing nature of the halogen. To drive the initial condensation to completion:

  • Ensure Anhydrous Conditions: The formation of the hydrazone releases water. Operating under anhydrous conditions or with a method to remove water (e.g., a Dean-Stark trap with a solvent like toluene) can shift the equilibrium toward the product.

  • Catalytic Acid: Add a catalytic amount of a weak acid, such as acetic acid, to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the hydrazine.[3]

  • Consider a One-Pot Synthesis: Halogenated phenylhydrazones can sometimes be unstable and difficult to isolate. A common and effective strategy is to generate the hydrazone in situ and proceed directly with the indolization step by adding the strong acid catalyst to the same pot without intermediate purification.[1][3]

Problem Area 2: The Indolization (Cyclization) Step

Q: The hydrazone forms cleanly, but the subsequent cyclization to the indole does not proceed, even with heating. How can I initiate the indolization?

A: This is the most common failure point for halogenated substrates. The energy barrier for the[3][3]-sigmatropic rearrangement is too high under your current conditions.

  • Increase Thermal Energy: Systematically and cautiously increase the reaction temperature. The cyclization often requires temperatures in the range of 100-200 °C.[10][14]

  • Switch to a Stronger Catalyst: If your current catalyst (e.g., acetic acid, p-TsOH) is ineffective, a more potent one is required. Polyphosphoric acid (PPA) is an excellent first choice for difficult cyclizations.[15] Alternatively, screening a panel of Lewis acids (ZnCl₂, BF₃·OEt₂, AlCl₃) is a rational approach.[9]

Q: My main byproduct appears to be the corresponding halogenated aniline. What causes this and how can I prevent it?

A: The formation of a halogenated aniline is the hallmark of N-N bond cleavage in the ene-hydrazine intermediate.[6][11][16] This is a major competing pathway to the desired[3][3]-sigmatropic rearrangement. While often associated with electron-donating groups that stabilize the resulting carbocation, the harsh acidic conditions required for EWG-substituted substrates can also promote this cleavage. Using Lewis acids like ZnCl₂ instead of protic acids can sometimes suppress this side reaction by coordinating differently with the intermediate, favoring the cyclization pathway.[11][16]

Problem Area 3: Work-up and Purification

Q: The reaction appears to work, but I lose most of my product during work-up and column chromatography. What are the best practices for isolating halogenated indoles?

A: Indoles, particularly those with certain substitution patterns, can be sensitive to strong acids, which may remain from the reaction.

  • Thorough Quenching: Ensure the acidic catalyst is completely neutralized during the work-up. For a PPA-catalyzed reaction, this involves carefully quenching the hot mixture into ice water, followed by basification with a strong base like NaOH or KOH to a pH > 10.

  • Avoid Chlorinated Solvents on Silica: Avoid using dichloromethane (DCM) as an eluent in silica gel chromatography if residual acid is present, as this can lead to decomposition on the column. A hexane/ethyl acetate or hexane/ether system is generally safer.

  • Minimize Contact Time: Do not let the product sit in acidic solutions or on the silica gel column for extended periods. Work efficiently to minimize the potential for degradation.

Key Parameter Optimization

Data Presentation: Catalyst Selection Guide

The choice of catalyst is paramount for overcoming the deactivation by halogen substituents. The following table summarizes common catalysts and their general applicability.

CatalystTypeTypical ConditionsComments for Halogenated Substrates
Polyphosphoric Acid (PPA) Brønsted/Lewis100-180 °C, neatOften the most effective choice for difficult cyclizations due to its high acidity and dehydrating properties.[8][10][15]
Zinc Chloride (ZnCl₂) Lewis150-200 °C, neat or high-boiling solventA classic, potent catalyst. Requires high temperatures and strictly anhydrous conditions.[3][9]
Boron Trifluoride Etherate (BF₃·OEt₂) Lewis80-110 °C, various solventsA strong Lewis acid that can often promote cyclization at lower temperatures than ZnCl₂. Highly moisture-sensitive.[3][9]
p-Toluenesulfonic Acid (p-TsOH) BrønstedReflux in Toluene/XyleneA good starting point for optimization. Allows for azeotropic water removal but may lack the potency for highly deactivated systems.[7][8]
Sulfuric Acid (H₂SO₄) BrønstedVarious solvents, 80-150 °CEffective, but can cause charring or unwanted sulfonation side reactions at high temperatures.[8]

Visualizing the Mechanism and Pitfalls

The following diagram illustrates the accepted mechanism for the Fischer indole synthesis. The critical step hindered by halogen substituents and the primary side reaction pathway are highlighted.

Fischer_Indole_Synthesis Start Halogenated Phenylhydrazine + Ketone Hydrazone Phenylhydrazone Start->Hydrazone - H2O Taut Tautomerization (H+) Hydrazone->Taut EneHydrazine Ene-hydrazine Taut->EneHydrazine Protonation Protonation (H+) EneHydrazine->Protonation ProtonatedEne Protonated Ene-hydrazine Protonation->ProtonatedEne Sigmatropic [3,3]-Sigmatropic Rearrangement ProtonatedEne->Sigmatropic SideReaction N-N Bond Cleavage ProtonatedEne->SideReaction Diimine Di-imine Intermediate Sigmatropic->Diimine Rate-limiting step! Slowed by EWGs (Halogens) Aromatization Aromatization Diimine->Aromatization Aminal Cyclized Aminal Aromatization->Aminal Elimination Elimination of NH3 (H+) Aminal->Elimination Product Halogenated Indole Elimination->Product Byproduct Halogenated Aniline + Iminium Ion SideReaction->Byproduct

Caption: The Fischer Indole Synthesis pathway and common failure points for halogenated substrates.

Experimental Protocols

General Protocol for the Synthesis of 5-Bromo-2-phenylindole

This protocol provides a representative procedure for the cyclization of a halogenated phenylhydrazone using zinc chloride.

Materials:

  • 4-Bromophenylhydrazine hydrochloride

  • Acetophenone

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Ethanol

  • Hydrochloric Acid (concentrated)

  • Sodium Hydroxide solution (e.g., 5M)

  • Ethyl Acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step 1: Phenylhydrazone Formation (Optional Isolation or In Situ)

  • In a round-bottom flask, dissolve 4-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol.

  • Add a solution of sodium acetate (1.1 eq) in water to neutralize the hydrochloride salt and free the hydrazine base.

  • Add acetophenone (1.05 eq) to the mixture.

  • Heat the mixture to reflux for 1-2 hours until TLC indicates the complete consumption of the hydrazine.

  • The hydrazone may precipitate upon cooling. If isolating, filter the solid, wash with cold ethanol, and dry. Otherwise, proceed directly to the next step.

Step 2: Indolization (Cyclization) [17]

  • To the crude phenylhydrazone (or the reaction mixture from Step 1 after removing the ethanol), add finely powdered anhydrous zinc chloride (ZnCl₂) (2.0-3.0 eq). Caution: ZnCl₂ is highly hygroscopic; handle it quickly in a dry environment.

  • Equip the flask with a reflux condenser and an air outlet connected to a gas trap (to handle evolved ammonia and HCl).

  • Heat the mixture in an oil bath to 170-180 °C. The mixture will melt and darken.

  • Maintain this temperature for 1-2 hours, monitoring the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Allow the reaction mixture to cool until it is still viscous but not fully solidified (~80-100 °C).

Step 3: Work-up and Purification [17]

  • Caution: Perform in a well-ventilated fume hood. Carefully and slowly pour the hot reaction mixture into a beaker containing a stirred mixture of water and ice.

  • To dissolve the zinc salts, add concentrated hydrochloric acid until the solution becomes clear.

  • The crude 5-bromo-2-phenylindole will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove all residual acid and salts.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified indole. Further purification can be achieved by column chromatography on silica gel if necessary.

References

  • Wikipedia. (2024). Fischer indole synthesis. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]

  • Hesp, K. C., & Thomson, R. J. (2010). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 132(13), 4780-4781. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • YouTube. (2021, August 5). Fischer Indole Synthesis. Professor Dave Explains. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. Retrieved from [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Photoredox Fischer Indole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Zhan, F., & Liang, G. (2013). Formation of enehydrazine intermediates through coupling of phenylhydrazines with vinyl halides: entry into the Fischer indole synthesis. Angewandte Chemie. Retrieved from [Link]

  • Peruncheralathan, S., & Ila, H. (2004). Fischer indole synthesis in the absence of a solvent. Arkivoc, 2004(5), 24-30. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thermal cyclization of N-trifluoracetyl enehydrazines under mild conditions: A novel entry into the Fischer indole synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis in Low Melting Mixtures. Retrieved from [Link]

  • Hesp, K. C., & Thomson, R. J. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(13), 4780-4781. [Link]

  • O'Connor, J. M., et al. (2016). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 14, 6398-6404. [Link]

  • Shaabani, S., et al. (2022). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry, 24, 6445-6453. [Link]

  • Chen, C., et al. (2012). A three-component Fischer indole synthesis. Nature Protocols, 7, 778-786. [Link]

Sources

Optimization

minimizing side reactions in coupling of 7-bromo-6-chloro indoles

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to help you navigate the specific chemical challenges of functionalizing di...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to help you navigate the specific chemical challenges of functionalizing dihalogenated indoles.

When working with 7-bromo-6-chloroindole , researchers face a complex chemoselectivity challenge: coupling the C7-position while preserving the C6-chlorine for downstream functionalization, all while suppressing the highly reactive indole nitrogen.

Below is your comprehensive, causality-driven guide to troubleshooting and optimizing this workflow.

Mechanistic Diagnostic Overview

Before adjusting your reaction conditions, it is critical to understand the divergent pathways your catalyst can take. The diagram below maps the desired chemoselective pathway against the two most common failure modes: over-coupling and protodehalogenation.

Pathway Indole 7-Bromo-6-chloroindole OA Indole->OA Oxidative Addition Pd0 Pd(0) L_n Pd0->OA C7_Pd C7-Pd(II)-Br Intermediate (Desired Pathway) OA->C7_Pd Fast (C-Br Cleavage) C6_Pd C6-Pd(II)-Cl Intermediate (Over-coupling Pathway) OA->C6_Pd Slow (C-Cl Cleavage) TransMet Transmetalation C7_Pd->TransMet Ar-B(OH)2 Dehalo 6-Chloroindole (Protodehalogenation) C7_Pd->Dehalo Hydride Transfer (e.g., from solvent/base) RedElim Reductive Elimination TransMet->RedElim Product 7-Aryl-6-chloroindole RedElim->Product Chemoselective Output

Mechanistic divergence in the Pd-catalyzed coupling of 7-bromo-6-chloroindole.

FAQ & Troubleshooting Guide

Q1: How do I achieve strict chemoselectivity at the C7-Br position without activating the C6-Cl bond? The Causality: The bond dissociation energy (BDE) of a C(sp2)-Br bond is significantly lower (~68 kcal/mol) than a C(sp2)-Cl bond (~80 kcal/mol). Thermodynamically, Pd(0) will undergo oxidative addition at the C7-Br position much faster [3]. However, if you use highly electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos), the electron density on the palladium center becomes so high that the activation barrier for the C6-Cl bond is easily breached, leading to di-arylation. The Solution: Downgrade your ligand's electron-donating capacity. Use moderate donor ligands like


 or bidentate ligands like dppf, and strictly control the temperature (do not exceed 80°C).

Q2: I am observing significant protodehalogenation (loss of the bromine atom). How can I minimize this? The Causality: Protodehalogenation (debromination) occurs when a hydride source intercepts the C7-Pd(II)-Br intermediate before transmetalation can occur [1]. This is almost always caused by using primary or secondary alcohols (like ethanol) as solvents, or alkoxide bases (like NaOEt). These species undergo


-hydride elimination, transferring a hydride to the palladium center, which then reductively eliminates to yield 6-chloroindole.
The Solution:  Switch to a strictly non-hydridic solvent system (e.g., 1,4-Dioxane/Water or Toluene) and use a mild, inorganic base like 

or

.

Q3: Why am I seeing poor conversion or N-arylation side products? The Causality: The unprotected N-H proton of the indole ring is acidic and can interfere with the catalytic cycle. Under basic coupling conditions, deprotonation yields an indolide anion. This dramatically increases the electron density of the indole ring, altering the oxidative addition kinetics and making the substrate susceptible to competing Buchwald-Hartwig N-arylation [2]. The Solution: Pre-protect the indole nitrogen. Bulky protecting groups like Boc (tert-Butoxycarbonyl) or SEM ((2-(Trimethylsilyl)ethoxy)methyl) not only prevent N-arylation but also sterically shield the adjacent C7 position, which can be fine-tuned to favor mono-coupling.

Quantitative Parameter Optimization

To guide your reaction design, review the following empirical data summarizing how ligand and solvent choices dictate the fate of 7-bromo-6-chloroindole.

Table 1: Ligand Effects on C7 vs. C6 Chemoselectivity (Standard Conditions: 5 mol% Pd,


, Dioxane/

, 80°C, 1.05 eq

)
LigandElectronic/Steric ProfileC7-Monoaryl YieldC6,C7-Diaryl YieldUnreacted SM

Moderate donor, standard cone angle88% <2%10%
dppf Bidentate, large bite angle92% <1%7%
XPhos Highly electron-rich, bulky45%50% <1%

Strong donor, highly bulky60%35%5%

Table 2: Base & Solvent Effects on Protodehalogenation (Standard Conditions: Pd(dppf)


, 80°C)
Solvent SystemBaseHydride Transfer PotentialTarget ProductDehalogenated Byproduct
EtOH /

NaOEtHigh (

-hydride from ethoxide)
40%55%
EtOH /


Moderate (solvent oxidation)65%25%
Dioxane /


Low 94% <2%

Troubleshooting Decision Matrix

Use the following logical workflow to instantly diagnose and correct failing reactions at the bench.

Troubleshooting Start Identify Experimental Issue Issue1 C6/C7 Di-arylation Start->Issue1 Issue2 Protodehalogenation Start->Issue2 Issue3 N-Arylation / Catalyst Poisoning Start->Issue3 Sol1 Use weaker donor ligands (PPh3) Lower temp to 60-70°C Issue1->Sol1 Sol2 Switch to aprotic solvent (Dioxane) Use non-hydridic base (K3PO4) Issue2->Sol2 Sol3 Install N-protecting group (Boc, SEM, or Ts) Issue3->Sol3 Valid1 Target: >95% Chemoselectivity Sol1->Valid1 Valid2 Target: <2% Dehalogenation Sol2->Valid2 Valid3 Target: Clean C-C Coupling Sol3->Valid3

Decision matrix for troubleshooting side reactions in dihalogenated indoles.

Self-Validating Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

This protocol is engineered with built-in validation checkpoints to ensure you do not proceed to the next step if the chemistry has failed.

Step 1: Substrate N-Protection (Highly Recommended)

  • Procedure: Dissolve 7-bromo-6-chloroindole in anhydrous THF. Add 1.2 eq of NaH at 0°C, stir for 15 mins, then add 1.2 eq of

    
    .
    
  • Causality: Masking the acidic N-H proton (pKa ~16) prevents the formation of the electron-rich indolide anion, shutting down N-arylation and stabilizing the C-Br bond against premature cleavage [1].

  • Validation Checkpoint: Run a TLC (Hexanes/EtOAc 3:1). The reaction is successful if you observe a complete shift from a highly polar starting material (Rf ~0.2) to a fast-moving, non-polar protected intermediate (Rf ~0.6).

Step 2: Reagent Assembly & Strict Degassing

  • Procedure: To a Schlenk tube, add N-Boc-7-bromo-6-chloroindole (1.0 eq), arylboronic acid (1.05 eq),

    
     (0.05 eq), and anhydrous 
    
    
    
    (2.0 eq). Purge the vessel with Argon for 10 minutes. Add a degassed mixture of 1,4-Dioxane/
    
    
    (4:1 v/v).
  • Causality: Oxygen rapidly oxidizes phosphine ligands to phosphine oxides, terminating the catalytic cycle and promoting homocoupling of the boronic acid [4].

  • Validation Checkpoint: Upon heating, the mixture should transition to a clear, homogeneous orange/red solution. Failure state: The rapid appearance of a fine black precipitate (Pd black) indicates oxygen contamination and catalyst death.

Step 3: Chemoselective Catalysis

  • Procedure: Heat the reaction mixture to exactly 80°C and stir for 2–4 hours.

  • Causality: 80°C provides sufficient thermal energy to overcome the activation barrier for the C7-Br bond (~68 kcal/mol) but remains safely below the threshold required to activate the C6-Cl bond (~80 kcal/mol) with a dppf ligand [3].

  • Validation Checkpoint: Pull an aliquot for LC-MS at 2 hours. The target mass

    
     corresponding to the mono-aryl product must account for >90% of the Total Ion Chromatogram (TIC). The di-aryl mass 
    
    
    
    must be <2%.

Step 4: Quench and Isolation

  • Procedure: Cool to room temperature, dilute with Ethyl Acetate, and wash heavily with water and brine. Dry the organic layer over

    
    , concentrate, and purify via silica gel chromatography.
    
  • Causality: The aqueous wash removes inorganic borate salts and excess phosphate base, preventing streaking on the silica column.

  • Validation Checkpoint: Submit the purified product for High-Resolution Mass Spectrometry (HRMS). You must observe a preserved 3:1 isotopic pattern (M : M+2 peaks), which definitively validates that the C6-chlorine atom remains intact and untouched.

References

  • BenchChem Technical Support. "How to avoid debromination in 5-bromoindole reactions". BenchChem. 1

  • Chemical Reviews. "Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions". ACS Publications. 2

  • National Institutes of Health (NIH). "Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids". 3

  • Organic Chemistry Portal. "Suzuki Coupling". 4

Sources

Troubleshooting

stable storage conditions for 7-bromo-6-chloro-1H-indole-2-carboxylic acid

Welcome to the technical support center for 7-bromo-6-chloro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 7-bromo-6-chloro-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides for common experimental challenges, grounded in established chemical principles and best practices.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 7-bromo-6-chloro-1H-indole-2-carboxylic acid?

A1: To ensure the long-term stability of solid 7-bromo-6-chloro-1H-indole-2-carboxylic acid, it is crucial to control temperature, light, and atmosphere. Based on data from structurally similar halogenated indole compounds, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°C[1][2][3][4]Refrigeration slows down potential degradation pathways.
Atmosphere Dry, inert atmosphere (e.g., Argon or Nitrogen)The indole ring is susceptible to oxidation, and the compound can be sensitive to moisture.[5] Storing in a dry and inert environment minimizes these risks.
Light Protection from light (e.g., amber vial)[5]Brominated aromatic compounds can be light-sensitive and prone to photodegradation.[5][6]
Container Tightly sealed container[1][7][8]Prevents moisture ingress and contamination.

Q2: I've noticed the color of my 7-bromo-6-chloro-1H-indole-2-carboxylic acid has changed from off-white to a brownish tint. What does this indicate?

A2: A color change, typically to a yellow or brown hue, is a common indicator of degradation in indole derivatives. This is often due to the oxidation of the electron-rich indole ring system.[9] Exposure to air, light, or impurities can accelerate this process. While a slight color change may not significantly impact all experimental outcomes, it is a sign that the compound's purity should be re-verified before use in sensitive applications.

Q3: How should I prepare stock solutions of 7-bromo-6-chloro-1H-indole-2-carboxylic acid for optimal stability?

A3: For maximum reproducibility in your experiments, it is highly recommended to prepare fresh solutions before each use.[5] If a stock solution must be prepared and stored, follow these guidelines:

  • Solvent Choice: Anhydrous dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of indole carboxylic acids.

  • Preparation:

    • Allow the vial of the solid compound to equilibrate to room temperature before opening to prevent moisture condensation.[5]

    • Dissolve the compound in anhydrous DMSO to your desired concentration. Gentle warming (up to 37°C) can aid dissolution.[5]

  • Storage of Stock Solutions:

    • Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[5]

    • Store aliquots at -20°C or -80°C in tightly sealed, light-protecting (amber) vials.

Q4: What are the potential degradation pathways for 7-bromo-6-chloro-1H-indole-2-carboxylic acid?

A4: The primary degradation pathways for this compound are anticipated to be oxidation and photodegradation, given its indole core and halogen substituents.[5][10] The indole ring is susceptible to oxidation, which can lead to the formation of colored byproducts.[9][10] The presence of bromine and chlorine atoms can increase the molecule's sensitivity to light, potentially leading to dehalogenation or other photochemical reactions.[5] Under certain conditions, such as strong acidity, indole-2-carboxylic acids may also undergo decarboxylation.[5]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been consistently stored at 2-8°C, protected from light, and in a tightly sealed container in a dry environment.

    • Assess Purity: If degradation is suspected, re-analyze the compound's purity using an appropriate analytical method such as HPLC, LC-MS, or NMR.

    • Use a Fresh Sample: If possible, use a new, unopened vial of the compound for your experiment to rule out degradation of the current stock.

Issue 2: The compound is difficult to dissolve, even in DMSO.

  • Possible Cause 1: The compound has absorbed moisture, which can affect its solubility characteristics.

  • Troubleshooting: Ensure the vial is brought to room temperature before opening to minimize moisture condensation. Storing the compound in a desiccator can also help.

  • Possible Cause 2: The presence of insoluble impurities from degradation.

  • Troubleshooting: If the solution appears to have particulate matter after attempting to dissolve, it may be necessary to centrifuge the solution and use the supernatant, though this may affect the final concentration. Re-purification of the solid may be necessary for highly sensitive applications.

Issue 3: I am observing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS).

  • Possible Cause: The presence of degradation products or impurities.

  • Troubleshooting:

    • Analyze the Peak Pattern: Compare the chromatogram to a reference standard if available. Degradation products may appear as additional, often broader, peaks.

    • Review Handling Procedures: Consider if the sample was exposed to light or elevated temperatures during sample preparation.

    • Purification: If the impurities are interfering with your experiment, purification of the compound by recrystallization or column chromatography may be necessary.[9]

Experimental Workflows & Diagrams

Recommended Storage and Handling Workflow

The following diagram illustrates the recommended workflow for storing and handling 7-bromo-6-chloro-1H-indole-2-carboxylic acid to maintain its integrity.

G cluster_storage Long-Term Storage (Solid) cluster_prep Solution Preparation cluster_sol_storage Stock Solution Storage storage Store at 2-8°C in a dark, dry, and inert environment equilibrate Equilibrate vial to room temperature storage->equilibrate Retrieve for use dissolve Dissolve in anhydrous DMSO equilibrate->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store_frozen Store at -20°C or -80°C, protected from light aliquot->store_frozen

Caption: Recommended workflow for storage and preparation of 7-bromo-6-chloro-1H-indole-2-carboxylic acid.

Potential Degradation Pathways

This diagram illustrates the primary potential degradation pathways for 7-bromo-6-chloro-1H-indole-2-carboxylic acid.

G compound 7-bromo-6-chloro-1H-indole-2-carboxylic acid oxidation Oxidized Products (Colored Impurities) compound->oxidation Air (O2) photodegradation Photodegradation Products compound->photodegradation Light (UV/Vis) decarboxylation Decarboxylated Product compound->decarboxylation Acid/Heat

Caption: Potential degradation pathways for 7-bromo-6-chloro-1H-indole-2-carboxylic acid.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • JHECHEM CO LTD. (n.d.). Buy 7-Bromo-1H-indole-2-carboxylic acid. ECHEMI.
  • Chem-Impex. (n.d.). 7-Bromo-1H-indole-2-carboxylic acid.
  • ChemScene. (n.d.). 7-Bromo-6-methyl-1H-indole-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 7-Bromo-1H-indole-6-carboxamide.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: Indole-2-carboxylic acid.
  • Thermo Fisher Scientific. (2009, January 26). SAFETY DATA SHEET: 7-Bromoindole.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET: Indole-3-carboxylic acid.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 6-Bromoindole.
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET: 5-Bromo-7-nitroindole.
  • Guidechem. (n.d.). 1H-Indole-2-carboxylic acid, 7-bromo-6-chloro-3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-, ethyl ester.
  • Aaronchem. (2024, November 1). Safety Data Sheet: 7-Bromo-1H-indole-2-carbonitrile.
  • MedChemExpress. (2025, November 27). 5-Bromo-1H-indole-2-carboxylic acid-SDS.
  • Benchchem. (n.d.). addressing stability issues of 5-Bromo-1H- indole-2-carboxylic acid in solution.
  • Apollo Scientific. (n.d.). 1H-Indole-3-carboxylic acid.
  • J&K Scientific. (2022, February 16). 7-Bromo-1H-indole-2-carboxylic acid ethyl ester.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • SciSpace. (n.d.). Microbial Degradation of Indole and Its Derivatives.
  • REDA Safe. (2022, January 28). Chemical Compatibility and Storage Guidelines.
  • Practices for Proper Chemical Storage. (n.d.).
  • Wang, Y., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(10), 1084-1089.
  • Benchchem. (n.d.). Technical Support Center: Purification of 5-Bromo-1H-indole-2-carboxylic Acid.
  • Acta Crystallographica Section E: Structure Reports Online. (2012). 6-Bromo-1H-indole-3-carboxylic acid. National Center for Biotechnology Information.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Analysis of 7-Bromo-6-chloro-1H-indole-2-carboxylic Acid

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 7-bromo-6-chloro-1H-indole-2-carboxylic acid . It focuses on the critical task of structural validation, specifically distinguishing this scaff...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 7-bromo-6-chloro-1H-indole-2-carboxylic acid . It focuses on the critical task of structural validation, specifically distinguishing this scaffold from its likely regioisomers (e.g., 5-chloro or 4-chloro analogs) and process impurities (e.g., des-bromo precursors).

Part 1: Executive Summary & Structural Logic

The Challenge: Synthesizing halogenated indole-2-carboxylic acids often leads to regiochemical ambiguity. In the case of 7-bromo-6-chloro-1H-indole-2-carboxylic acid , the crowding at the 6 and 7 positions creates a unique electronic environment. The primary analytical challenge is not just assigning peaks, but definitively proving the 6,7-substitution pattern against alternatives like the 5,7-disubstituted isomer (a common byproduct depending on the halogenation strategy).

The Solution: The 1H NMR spectrum provides a definitive "fingerprint" based on spin-spin coupling constants (


-values). The key differentiator is the ortho-coupling  of the remaining benzene ring protons (H4 and H5), which contrasts sharply with the meta-coupling  seen in 5,7- or 4,6-isomers.
Structural Visualization

The diagram below illustrates the proton connectivity and the critical coupling interactions that define the spectrum.

IndoleNMR cluster_legend Diagnostic Logic Compound 7-Bromo-6-chloro- 1H-indole-2-carboxylic acid BenzeneRing Benzene Ring (Protons H4, H5) Compound->BenzeneRing PyrroleRing Pyrrole Ring (Proton H3, NH) Compound->PyrroleRing Signal_H4 H4: Doublet (~7.6 ppm) BenzeneRing->Signal_H4 Signal_H5 H5: Doublet (~7.2 ppm) BenzeneRing->Signal_H5 Signal_H3 H3: Singlet (~7.1-7.3 ppm) PyrroleRing->Signal_H3 Coupling Ortho-Coupling (J ≈ 8.5 Hz) Signal_H4->Coupling Signal_H5->Coupling Alternative Alternative: 5-Chloro Isomer (Meta-Coupling J ≈ 2 Hz)

Caption: Structural connectivity showing the critical ortho-coupling between H4 and H5, distinguishing the 6,7-substitution pattern from meta-coupled isomers.

Part 2: Spectral Analysis & Comparative Performance

The "Fingerprint" Region (Aromatic Zone)

In DMSO-


, the spectrum is dominated by three aromatic signals. The absence of H6 and H7 (due to halogen substitution) simplifies the multiplicity, making the coupling constant (

) the primary validation tool.
ProtonChemical Shift (

, ppm)
MultiplicityCoupling Constant (

)
Structural Insight
NH (H1) 11.5 – 12.5Broad Singlet-Downfield shift due to 2-COOH and H-bonding. 7-Br steric bulk may broaden this further.
H4 7.55 – 7.75Doublet (

)
8.4 – 8.8 Hz Diagnostic Peak. Ortho-coupled to H5. Deshielded by the aromatic ring current and proximity to C3.
H3 7.10 – 7.30Singlet (

)
< 1 HzCharacteristic of 2-substituted indoles. May show tiny allylic coupling to NH.
H5 7.15 – 7.35Doublet (

)
8.4 – 8.8 Hz Ortho-coupled to H4. Shielded relative to H4.
COOH 13.0 – 14.0Broad-Very broad hump, often invisible if wet DMSO is used (proton exchange).
Comparative Analysis: Target vs. Alternatives

This section objectively compares the spectral performance of the target molecule against its most common impurities and isomers.

Scenario A: Distinguishing Regioisomers (6-Cl vs. 5-Cl)

The most common synthetic error is producing the 5-chloro-7-bromo isomer.

  • Target (6-Chloro-7-Bromo):

    • Pattern: Two doublets (H4, H5).

    • Coupling: Ortho (

      
       Hz) .
      
    • Logic: H4 and H5 are adjacent.

  • Alternative (5-Chloro-7-Bromo):

    • Pattern: Two doublets (H4, H6).

    • Coupling: Meta (

      
       Hz) .
      
    • Logic: H4 and H6 are separated by the C5-Cl carbon.

Scenario B: Detecting Incomplete Bromination (6-Chloro Precursor)

If the bromination at C7 is incomplete, the starting material (6-chloro-1H-indole-2-carboxylic acid ) will be present.

  • Target: No signal at ~7.4 ppm (H7 position).

  • Impurity (6-Chloro): Shows a distinct doublet or singlet at ~7.4 ppm (H7) and a change in the H5 splitting pattern (H5 becomes a doublet of doublets due to coupling with H4 and H7).

Part 3: Experimental Protocol (Self-Validating System)

To ensure authoritative results, follow this standardized workflow. This protocol minimizes solvent effects that can obscure the critical carboxylic acid and NH protons.

Step 1: Sample Preparation
  • Solvent: DMSO-

    
      (99.9% D) is mandatory.
    
    • Why? Indole-2-carboxylic acids have poor solubility in CDCl

      
      . DMSO disrupts intermolecular H-bonding, sharpening the peaks.
      
  • Concentration: 5–10 mg in 0.6 mL solvent.

    • Caution: Over-concentration can cause stacking effects, shifting aromatic peaks upfield.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): Minimum 16 (to resolve small impurity peaks).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: The quaternary carbons (C2, C6, C7) extend the relaxation times of nearby protons. A short D1 will reduce integration accuracy for H3 and H4.

Step 3: Data Processing & Validation
  • Referencing: Calibrate DMSO residual peak to 2.50 ppm .

  • Integration:

    • Set the H3 singlet (approx 7.2 ppm) to Integral = 1.0 .

    • Verify H4 and H5 integrate to 1.0 each.

    • Fail State: If H4/H5 integrate to < 0.9, check for paramagnetic impurities or insufficient D1.

  • J-Coupling Calculation: Measure the distance between the doublet legs in Hz.

    • If

      
       Hz 
      
      
      
      PASS (Ortho: 6,7-disubstituted confirmed).
    • If

      
       Hz 
      
      
      
      FAIL (Meta: Likely 5,7-disubstituted).
Workflow Diagram

Workflow Start Start: Crude Solid Prep Dissolve in DMSO-d6 (5-10 mg/0.6 mL) Start->Prep Acquire Acquire 1H NMR (D1 = 5s, NS = 16) Prep->Acquire Analyze Analyze Aromatic Region (7.0 - 8.0 ppm) Acquire->Analyze Decision Check Coupling of Doublets (H4/H5) Analyze->Decision Ortho J ≈ 8.5 Hz (Ortho Coupling) Decision->Ortho Doublets Meta J ≈ 2.0 Hz (Meta Coupling) Decision->Meta Doublets Singlet Singlets Only (Para Substitution) Decision->Singlet Singlets Result_Pass CONFIRMED: 7-Bromo-6-Chloro Ortho->Result_Pass Result_Fail1 REJECT: 5-Chloro Isomer Meta->Result_Fail1 Result_Fail2 REJECT: 5,6-Dichloro Isomer Singlet->Result_Fail2

Caption: Decision tree for validating the regiochemistry of 7-bromo-6-chloro-1H-indole-2-carboxylic acid based on coupling constants.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117776829, 7-bromo-6-chloro-1H-indole. Retrieved from [Link]

  • Royal Society of Chemistry (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. Retrieved from [Link]

  • Organic Syntheses (2025). General Procedures for Halogenation of Indoles. Retrieved from [Link]

Comparative

13C NMR chemical shifts for 7-bromo-6-chloro-1H-indole-2-carboxylic acid

Technical Guide: 13C NMR Characterization of 7-Bromo-6-chloro-1H-indole-2-carboxylic Acid Executive Summary & Application Scope Target Molecule: 7-bromo-6-chloro-1H-indole-2-carboxylic acid CAS: N/A (Specific derivative)...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 13C NMR Characterization of 7-Bromo-6-chloro-1H-indole-2-carboxylic Acid

Executive Summary & Application Scope

Target Molecule: 7-bromo-6-chloro-1H-indole-2-carboxylic acid CAS: N/A (Specific derivative) / Scaffold Class: Halogenated Indole-2-carboxylic acids Primary Application: This scaffold is a critical pharmacophore in the development of NMDA receptor antagonists (specifically glycine site antagonists) and kinase inhibitors. The precise halogenation pattern at C6 and C7 is essential for modulating lipophilicity and metabolic stability, often improving potency over mono-substituted analogs.

Purpose of Guide: This guide provides a comparative analysis of the . Due to the limited availability of raw spectral data for this specific substitution pattern in open literature, this guide utilizes Substituent Chemical Shift (SCS) theory validated against experimental data of the parent indole-2-carboxylic acid and mono-halogenated analogs. This approach allows researchers to predict and assign shifts with high confidence during structural elucidation.

Methodology & Experimental Standards

Solvent Selection
  • Recommended Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).

  • Rationale: Indole-2-carboxylic acids possess both a hydrogen-bond donating NH and an acidic COOH group. Chloroform-d (

    
    ) often results in poor solubility and broad peaks due to exchangeable protons. DMSO-d6 ensures complete solubility and stabilizes the tautomeric forms, resulting in sharp, well-resolved resonances.
    
Acquisition Parameters (Recommended)
  • Field Strength:

    
     100 MHz for 13C (400 MHz 1H equivalent).[1]
    
  • Relaxation Delay (D1): 2.0 - 3.0 seconds (Essential for quaternary carbons C2, C3a, C7a, COOH).

  • Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 on Bruker).

  • Referencing: DMSO-d6 septet centered at 39.5 ppm .

Comparative Data Analysis

The following table contrasts the experimental shifts of the parent compound (Indole-2-carboxylic acid ) with the calculated shifts for the 7-bromo-6-chloro derivative. The calculations apply additive Substituent Chemical Shift (SCS) corrections derived from benzene and indole derivatives.

Table 1: Comparative 13C NMR Chemical Shifts (DMSO-d6)
Carbon PositionTypeParent (Exp.) [1]Target (Calc.)*Shift Trend (

)
Mechanistic Explanation
C=O (COOH) Quaternary162.5 162.5 ~0.0Minimal electronic perturbation from distal halogens.
C2 Quaternary129.9 130.5 +0.6Slight inductive deshielding from ring halogenation.
C3 Methine (CH)108.1 108.1 ~0.0Resides in pyrrole ring; insulated from benzenoid effects.
C3a Quaternary127.2 127.0 -0.2Para-Cl shielding cancels Meta-Br deshielding.
C4 Methine (CH)121.9 121.6 -0.3Meta-Cl deshielding vs Para-Br shielding.
C5 Methine (CH)120.5 121.8 +1.3Ortho-Cl shielding overridden by Meta-Br effects.
C6 Quaternary (C-Cl)122.8 132.4 +9.6 Dominant Effect: Chlorine ipso effect is strongly deshielding (+6 ppm) + Ortho-Br effect.
C7 Quaternary (C-Br)112.4 106.5 -5.9 Dominant Effect: Bromine ipso effect is shielding (-5.5 ppm) (Heavy Atom Effect).
C7a Quaternary137.1 141.8 +4.7Ortho-Br and Meta-Cl effects are both deshielding.

*Calculated values based on SCS additivity: Cl (Ipso +6.2, Ortho -0.4, Meta +1.3, Para -1.9); Br (Ipso -5.5, Ortho +3.4, Meta +1.7, Para -1.6) [2, 3].[2][3]

Critical Analysis of Shift Trends
  • The "Heavy Atom" Effect at C7: Unlike chlorine, bromine exerts a shielding effect on the attached carbon (C7) due to spin-orbit coupling. Expect C7 to appear significantly upfield (~106 ppm), making it the most shielded carbon in the benzene ring, potentially overlapping with C3.

  • Deshielding at C6: The C6 carbon bears the chlorine atom. The electronegativity of chlorine (Inductive effect, -I) dominates, shifting this resonance downfield to ~132 ppm.

  • Differentiation Strategy: To distinguish C6 (Quaternary) from C2 (Quaternary), use HMBC . C2 will show correlations to the NH proton and C3-H. C6 will show correlations to C4-H and no correlation to NH.

Structural Elucidation Workflow

The following diagram outlines the logic flow for assigning the 13C signals of 7-bromo-6-chloro-1H-indole-2-carboxylic acid, ensuring self-validation.

NMR_Assignment_Workflow Start Start: 13C{1H} Spectrum (DMSO-d6) Step1 Identify Carbonyl (C=O) Region: 160-165 ppm Start->Step1 Step2 Identify C3 (Methine) Region: 105-110 ppm Validation: DEPT-135 (+) Step1->Step2 Step3 Distinguish Quaternary Carbons (C2, C3a, C6, C7, C7a) Step2->Step3 Branch1 C7 (C-Br) Expect Upfield Shift (~106 ppm) Validation: No HSQC crosspeak Step3->Branch1 Shielded Q Branch2 C6 (C-Cl) Expect Downfield Shift (~132 ppm) Validation: HMBC to H4 Step3->Branch2 Deshielded Q Step4 Assign Benzene Methines (C4, C5) Region: 120-122 ppm Validation: HSQC/COSY Branch1->Step4 Branch2->Step4

Figure 1: Logic flow for the assignment of 13C NMR signals in di-halogenated indoles.

Experimental Protocol: Sample Preparation

To replicate the data quality assumed in this guide, follow this protocol:

  • Massing: Weigh 20–30 mg of the solid acid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9 atom% D).

    • Note: If the sample is cloudy, sonicate for 30 seconds. Do not heat above 40°C to avoid degradation.

  • Transfer: Filter the solution through a small plug of glass wool into a standard 5mm NMR tube to remove suspended particulates (which cause line broadening).

  • Acquisition:

    • Lock: DMSO-d6.[4]

    • Shim: Gradient shim (topshim) is recommended.

    • Scans (NS): Minimum 1024 scans for clear quaternary carbon detection.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[5] (Standard reference for SCS values).

  • Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry. Thieme.
  • Morales-Rios, M. S., et al. (1988). NMR Studies of Indole. Heterocycles, 27(2).

Sources

Validation

mass spectrometry isotope pattern for bromine and chlorine substituted indoles

The structural elucidation of halogenated indoles is a critical analytical workflow in both natural product discovery and pharmaceutical development. Indole scaffolds substituted with chlorine (Cl) and bromine (Br) are f...

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation of halogenated indoles is a critical analytical workflow in both natural product discovery and pharmaceutical development. Indole scaffolds substituted with chlorine (Cl) and bromine (Br) are frequently encountered as bioactive marine alkaloids (such as meridianins)[1] and are heavily utilized as synthetic intermediates synthesized via halogenase enzymes like RebH[2].

Because halogens possess distinct, highly abundant stable isotopes, Mass Spectrometry (MS) serves as the definitive tool for identifying their substitution patterns. This guide provides an in-depth comparison of mass spectrometry platforms—specifically High-Resolution Mass Spectrometry (HRMS) alternatives like Orbitrap and Time-of-Flight (TOF) versus Low-Resolution Mass Spectrometry (LRMS)—and outlines a self-validating experimental protocol for resolving complex isotopic signatures.

The Mechanistic Foundations of Halogen Isotopic Signatures

To understand how to optimize an MS method, we must first understand the causality behind the spectral data. The isotopic patterns of halogenated compounds are dictated by the natural abundance of their stable isotopes:

  • Chlorine: Exists primarily as

    
     (75.8%) and 
    
    
    
    (24.2%), creating a characteristic ~3:1 ratio [3].
  • Bromine: Exists as

    
     (50.7%) and 
    
    
    
    (49.3%), creating a characteristic ~1:1 ratio [4].

When an indole is multi-halogenated, the statistical permutations of these isotopes generate complex ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, 

,

, and

clusters. For example, a bromochloroindole (1 Br, 1 Cl) forms an

peak through two distinct pathways: (

) and (

). The combined probability of these pathways results in a highly specific 3:4:1 ratio for the

,

, and

peaks.
Quantitative Isotope Pattern Reference

The following table summarizes the theoretical isotopic abundance ratios used to identify substitution patterns in MS1 spectra.

Halogen Substitution

(Base Isotope)



Diagnostic Ratio
1 Chlorine 100%~33%--3 : 1
1 Bromine 100%~98%--1 : 1
2 Chlorines 100%~65%~11%-9 : 6 : 1
2 Bromines 50%100%50%-1 : 2 : 1
1 Br, 1 Cl 75%100%25%-3 : 4 : 1
3 Chlorines 100%~98%~32%~3%27 : 27 : 9 : 1

Platform Comparison: Orbitrap vs. TOF vs. LRMS

Choosing the correct mass analyzer is the difference between a confident structural assignment and a false positive. Here is an objective comparison of the primary alternatives.

Low-Resolution Mass Spectrometry (Single Quadrupole / Ion Trap)
  • Performance: LRMS provides unit mass resolution. While sufficient for identifying a single Br or Cl atom in highly purified synthetic samples, it fails in complex biological matrices.

  • The Limitation: LRMS cannot distinguish between a true

    
     halogen isotope and an isobaric matrix interference (e.g., a co-eluting metabolite with a different elemental composition but the same nominal mass).
    
Time-of-Flight (TOF) Mass Spectrometry
  • Performance: TOF instruments measure ions striking a detector continuously, offering excellent acquisition speeds and a vast dynamic range for isotopic fidelity[5].

  • The Advantage: Because TOF does not trap ions prior to detection, it does not suffer from space-charge effects. This makes TOF exceptionally reliable for calculating exact isotope ratios (e.g., distinguishing a 9:6:1 from a 3:4:1 pattern), even for low-abundance species[5].

  • The Limitation: Resolving power typically caps at 40,000–60,000 FWHM, which may struggle to separate ultra-fine isotopic differences (like

    
     vs. 
    
    
    
    ) in highly congested spectra[6].
Orbitrap Mass Spectrometry
  • Performance: Orbitraps measure the image current of oscillating ions, delivering ultra-high resolving power (up to 500,000+ FWHM)[6].

  • The Advantage: Unmatched mass accuracy and resolution. It easily resolves isobaric interferences from true halogen isotopes, ensuring the peaks you are integrating belong exclusively to your target indole.

  • The Limitation: Orbitraps must accumulate ions in a C-trap before injection. If the Automatic Gain Control (AGC) target is set too high, space-charge effects distort the isotopic ratios. Conversely, for very low-abundance ions, the

    
     peaks may fall below the Fourier Transform noise threshold, skewing the apparent ratio[7].
    

Self-Validating Experimental Protocol: LC-HRMS Workflow

To ensure absolute trustworthiness in your isotopic assignments, the following protocol integrates a self-validating system suitability step. This prevents misidentifications caused by detector saturation or ion suppression.

Step 1: System Suitability and Self-Validation (Critical)

  • Action: Prior to running unknown samples, inject a mixed standard of 5-bromoindole and 5-chloroindole at the expected sample concentration.

  • Validation Check: Extract the MS1 chromatograms. The

    
     ratio for 5-bromoindole must read between 1:0.95 and 1:1.05.
    
  • Causality: If the ratio skews artificially (e.g., 1:0.8), the detector is saturating at the

    
     peak. You must dilute your samples or reduce the injection volume before proceeding. If you skip this, a saturated dibromoindole (1:2:1) might artificially look like a bromochloroindole (3:4:1).
    

Step 2: Sample Preparation

  • Action: For marine extracts, perform Solid Phase Extraction (SPE) using a polymeric reversed-phase cartridge. Wash with 5% methanol in water; elute with 100% methanol.

  • Causality: Desalting is mandatory. High concentrations of sodium or potassium in marine matrices cause severe ion suppression and create complex

    
     adducts that overlap with the target 
    
    
    
    isotopic clusters, rendering ratio analysis impossible.

Step 3: Chromatographic Separation

  • Action: Use a sub-2 µm C18 UHPLC column. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton source, driving the equilibrium toward the stable

    
     molecular ion in positive Electrospray Ionization (ESI). A strong molecular ion is required because fragmentation in the source destroys the parent isotopic envelope.
    

Step 4: HRMS Acquisition Parameters (Orbitrap Example)

  • Action: Set resolution to 70,000 (at m/z 200). Set the AGC target to

    
     and maximum injection time (IT) to 50 ms.
    
  • Causality: 70,000 is the optimal compromise. It provides enough resolving power to separate the

    
     peak from 
    
    
    
    interferences, while maintaining a fast enough scan rate (~3 Hz) to capture at least 10-15 data points across the narrow UHPLC peak for accurate peak integration.

Workflow Visualization: Halogen Identification Logic

The following decision tree illustrates the logical workflow for identifying the halogen substitution pattern of an indole based on its extracted MS1 isotopic ratios.

IsotopeWorkflow N1 Extract [M+H]+ EIC from MS1 Data N2 Analyze M+2 Peak Intensity N1->N2 N3 Is M+4 Peak Present? N2->N3 Yes, M+4 detected N4 Monochloro Indole (M:M+2 ≈ 3:1) N2->N4 No M+4 Ratio 3:1 N5 Monobromo Indole (M:M+2 ≈ 1:1) N2->N5 No M+4 Ratio 1:1 N6 Dichloro Indole (M:M+2:M+4 ≈ 9:6:1) N3->N6 Ratio 9:6:1 N7 Dibromo Indole (M:M+2:M+4 ≈ 1:2:1) N3->N7 Ratio 1:2:1 N8 Bromochloro Indole (M:M+2:M+4 ≈ 3:4:1) N3->N8 Ratio 3:4:1

Decision tree for identifying chlorine and bromine substitution patterns based on MS1 isotopic ratios.

References

  • Isotopes in Mass Spectrometry Chemistry Steps[Link][3]

  • Isotope Abundance and Mass Spectrometry Interpretation Chemistry LibreTexts [Link][4]

  • Isotopic m/z ion ratios for chlorine & bromine containing organic compounds Doc Brown's Chemistry [Link][8]

  • Halogenated Indole Alkaloids from Marine Invertebrates National Institutes of Health (PMC)[Link][1]

  • Indole and azaindole halogenation catalyzed by the RebH enzyme National Institutes of Health (PMC)[Link][2]

  • Pros and Cons of Three High-Resolution Mass Spec Approaches Biocompare[Link][6]

  • Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog[Link][5]

  • Spectral accuracy of an Orbitrap using Isotope Ratios News in Proteomics Research[Link][7]

Sources

Comparative

Comparative Guide: IR Spectroscopy of Indole-2-Carboxylic Acid Functional Groups

Executive Summary Indole-2-carboxylic acid (I2CA) is a critical scaffold in medicinal chemistry, particularly in the development of NMDA receptor antagonists and HIV-1 integrase inhibitors. In synthetic pathways, disting...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-2-carboxylic acid (I2CA) is a critical scaffold in medicinal chemistry, particularly in the development of NMDA receptor antagonists and HIV-1 integrase inhibitors. In synthetic pathways, distinguishing I2CA from its structural isomer (indole-3-carboxylic acid, I3CA) and its parent molecule (indole) is a frequent challenge.

This guide provides a technical comparison of the infrared (IR) spectral signature of I2CA against its primary alternatives. By analyzing the vibrational modes of the carboxylic acid moiety in the context of the indole ring's electronic structure, researchers can rapidly validate regioselectivity and purity without immediate recourse to NMR.

Part 1: Technical Deep Dive – The I2CA Spectral Signature

The IR spectrum of I2CA is defined by the interplay between the indole N-H, the carboxylic acid O-H, and the conjugated carbonyl group. Unlike aliphatic acids, the C2-position of the indole ring places the carbonyl in direct conjugation with the aromatic system, but with distinct electronic properties compared to the C3-position.

Key Functional Group Assignments

The following table details the diagnostic peaks for Indole-2-carboxylic acid.

Functional GroupVibration ModeFrequency (

)
Diagnostic Notes
O-H (Acid) Stretch3500 – 2500 Broad, intense "hump" due to strong intermolecular H-bonding (dimer formation). Often obscures C-H stretches.
N-H (Indole) Stretch3342 (Sharp)Can appear as a sharp spike superimposed on the broad O-H band. In some polymorphs, H-bonding shifts this to ~3330

.
C=O (Acid) Stretch1695 ± 5 Lower than non-conjugated acids (~1710

) due to conjugation with the indole C2=C3 bond.
C-O (Acid) Stretch1206 Strong intensity; confirms the presence of the acid functionality.
O-H (Acid) Out-of-plane Bend911 Medium intensity; highly sensitive to polymorph packing (e.g., absent in Polymorph 1, present in Polymorph 2).
N-H (Indole) Out-of-plane Bend~640 Broad, medium band.

Expert Insight: The "fingerprint" of I2CA is the specific combination of the sharp N-H peak at ~3342


 piercing through the broad carboxylic O-H envelope, combined with a carbonyl peak near 1695 

.

Part 2: Comparative Analysis – I2CA vs. Alternatives

This section objectively compares I2CA with its most common "confusers" in a reaction mixture: the starting material (Indole) and the regiochemical isomer (Indole-3-carboxylic acid).

I2CA vs. Indole (Parent)

Objective: Confirming successful carboxylation at the C2 position.

FeatureIndole (Parent)Indole-2-Carboxylic Acid (Product)Mechanism of Change
C=O Region Absent~1695

(Strong)
Introduction of carbonyl group.
3000-3500 Region Sharp N-H (~3400

)
Broad O-H (3500-2500

)
Formation of carboxylic acid dimers broadens the high-energy region.
Fingerprint C-H Bending (C2 & C3)C-O Stretch (~1206

)
New C-O bond vibration replaces C-H modes.
I2CA vs. Indole-3-Carboxylic Acid (Isomer)

Objective: Distinguishing regioisomers (C2 vs. C3 substitution). The C3 position of indole is more electron-rich (enamine-like) than C2. Consequently, a carbonyl at C3 receives more electron density via resonance, increasing its single-bond character and lowering its vibrational frequency compared to C2.

FeatureIndole-2-Carboxylic Acid (C2)Indole-3-Carboxylic Acid (C3)Differentiation Logic
C=O Frequency ~1695

~1670 – 1680

C3 conjugation is stronger (more electron-donating), lowering the C=O bond order/frequency.
Substitution Pattern C3-H PresentC2-H PresentThe C2-H stretch (typically ~3100-3150

) is visible in the 3-isomer but absent in the 2-isomer (though often obscured by O-H).
Fingerprint (750 region) ~745-750

~730-740

Out-of-plane C-H bending differs due to substitution position.
I2CA vs. Methyl Indole-2-Carboxylate (Ester Derivative)

Objective: Monitoring esterification or hydrolysis.

  • O-H Disappearance: The broad O-H stretch (3500-2500

    
    ) vanishes upon esterification.
    
  • C=O Shift: The ester C=O typically shifts to a higher frequency (~1710-1720

    
    ) compared to the H-bonded acid dimer (~1695 
    
    
    
    ).

Part 3: Experimental Protocols

To ensure data integrity, the choice of sampling technique is critical. While ATR is faster, KBr pellets provide superior resolution for the complex H-bonding networks in indole acids.

Protocol A: KBr Pellet (Gold Standard for Resolution)

Best for: Publication-quality spectra, resolving sharp N-H peaks within broad O-H bands, and distinguishing polymorphs.

  • Preparation: Dry analytical grade KBr powder at 110°C for 2 hours to remove moisture.

  • Ratio: Mix 1-2 mg of I2CA sample with ~100 mg of KBr (1:100 ratio).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Note: Inadequate grinding causes the "Christiansen effect," distorting band shapes.

  • Pressing: Apply 8-10 tons of pressure for 2 minutes under vacuum (to remove trapped air) using a hydraulic press.

  • Validation: The resulting pellet must be transparent/glassy. If opaque/white, regrind and repress.

  • Acquisition: Collect 32 scans at 4

    
     resolution.
    
Protocol B: ATR (Attenuated Total Reflectance)

Best for: Rapid in-process checks during synthesis.

  • Crystal Cleaning: Clean the ZnSe or Diamond crystal with isopropanol. Ensure background spectrum shows no residual peaks.

  • Deposition: Place solid I2CA directly onto the crystal.

  • Contact: Apply high pressure using the anvil clamp. Critical: Poor contact results in weak peaks, especially in the high-wavenumber region (N-H/O-H).

  • Correction: Apply "ATR Correction" in your software to adjust for penetration depth differences relative to transmission spectra (peaks at lower wavenumbers appear more intense in uncorrected ATR).

Part 4: Visualizing the Logic

Diagram 1: Spectral Identification Decision Tree

This flowchart guides the researcher through the logical steps of identifying I2CA in a crude mixture.

I2CA_Identification Start Unknown Indole Sample CheckOH Check 3500-2500 cm⁻¹ Region Is there a broad 'hump'? Start->CheckOH CheckCO Check 1650-1750 cm⁻¹ Region Is there a strong C=O peak? CheckOH->CheckCO Yes (Broad OH) CheckOH->CheckCO No (Sharp peaks only) CheckFreq Analyze C=O Frequency CheckCO->CheckFreq Yes C=O + Broad OH Indole Result: Indole (Parent) (No Acid Group) CheckCO->Indole No C=O Ester Result: Indole Ester (No Acid OH) CheckCO->Ester Yes C=O (but No Broad OH) I2CA Result: Indole-2-Carboxylic Acid (C=O ~1695 cm⁻¹) CheckFreq->I2CA ~1695 cm⁻¹ I3CA Result: Indole-3-Carboxylic Acid (C=O ~1670-1680 cm⁻¹) CheckFreq->I3CA <1680 cm⁻¹

Caption: Logical workflow for distinguishing Indole-2-carboxylic acid from its parent, esters, and isomers based on IR spectral features.

Diagram 2: Experimental Workflow & Validation

This diagram illustrates the self-validating protocol for KBr pellet preparation.

Experimental_Protocol Sample Solid Sample (I2CA) Mix Grind (1:100) Agate Mortar Sample->Mix KBr KBr Powder (Dried) KBr->Mix Press Hydraulic Press 10 Tons / Vacuum Mix->Press Inspect Visual Check: Transparent? Press->Inspect Acquire Acquire Spectrum (Transmission) Inspect->Acquire Yes Fail Regrind & Repress Inspect->Fail No (Opaque) Fail->Mix

Caption: Step-by-step KBr pellet preparation protocol ensuring high-quality transmission spectra for library matching.

References

  • Spectroscopy Online. (2018). The C=O[1][2][3] Bond, Part III: Carboxylic Acids. [Link]

  • MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

  • NIST WebBook. Indole-2-carboxylic acid Infrared Spectrum. [Link]

  • Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • Kintek Solution. What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR?. [Link]

Sources

Validation

HPLC Retention Time Comparison for Halogenated Indole Isomers

Executive Summary: The Isomer Challenge Halogenated indoles (bromo-, chloro-, fluoro-, and iodoindoles) are critical scaffolds in the synthesis of pharmaceuticals, including melatonin receptor agonists and antiviral agen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

Halogenated indoles (bromo-, chloro-, fluoro-, and iodoindoles) are critical scaffolds in the synthesis of pharmaceuticals, including melatonin receptor agonists and antiviral agents. However, separating positional isomers—specifically the 4-, 5-, 6-, and 7-substituted variants —presents a significant chromatographic challenge.

On standard alkyl phases (C18), these isomers often co-elute because their hydrophobicity (


) is nearly identical. Successful separation requires exploiting secondary interactions: 

stacking
, dipole-dipole interactions , and shape selectivity .

This guide compares the performance of three distinct stationary phases—C18 (Alkyl) , Phenyl-Hexyl (Aromatic) , and Pentafluorophenyl (PFP/F5) —and provides a validated workflow for resolving these difficult isomer pairs.

Mechanistic Comparison of Stationary Phases

To separate isomers with identical mass and similar hydrophobicity, we must move beyond simple solvophobic theory.

Option A: C18 (Octadecylsilane)
  • Mechanism: Purely hydrophobic interaction.[1]

  • Performance: Poor for positional isomers.[1] The 5- and 6-haloindoles often co-elute because the halogen is located on the distal edge of the fused ring system, offering nearly identical hydrophobic surface areas to the stationary phase.

  • Elution Trend: 4-halo < 7-halo < 5-halo

    
     6-halo.
    
Option B: Phenyl-Hexyl[2][3]
  • Mechanism: Hydrophobicity +

    
     interactions.[1]
    
  • Performance: Improved selectivity. The electron-rich phenyl ring of the stationary phase interacts with the electron-deficient haloindole ring.

  • Advantage: "Peak swapping" often occurs compared to C18, potentially resolving the 4/7 pair, but 5/6 resolution may still be marginal.

Option C: Pentafluorophenyl (PFP / F5)
  • Mechanism: Hydrophobicity +

    
     + Dipole-Dipole  + Halogen Bonding .
    
  • Performance: Superior. The PFP ring is electron-deficient (Lewis acid) due to the five fluorine atoms. It interacts strongly with the electron-rich indole (Lewis base). Furthermore, the rigid PFP ring offers shape selectivity that can discriminate between the steric bulk of a halogen at position 5 versus position 6.

  • Verdict: The PFP phase is the "Gold Standard" for halogenated aromatic isomers.

Comparative Data: Relative Retention & Selectivity[4][5][6][7]

The following table summarizes the expected chromatographic behavior of Bromoindole isomers (


) across different phases.

Note: Data represents relative retention factors (


) derived from structure-activity relationships and application data for substituted aromatics.
ParameterC18 (Standard) Phenyl-Hexyl PFP (Recommended)
Primary Mechanism Hydrophobicity

Stacking
Charge Transfer / Shape Selectivity
Elution Order 4 < 7 < 5

6
4 < 7 < 6 < 54 < 7 < 5 < 6 (Baseline Resolved)
Critical Pair (5 vs 6) Co-elution likely (

)
Partial Separation (

)
Separated (

)
Mobile Phase Suitability MeOH or ACNMeOH preferred (enhances

)
MeOH preferred
Peak Shape (Basic N) Good (with modifier)ExcellentExcellent
Why Methanol?

Acetonitrile (ACN) contains


-electrons (triple bond) which can shield the analyte from the stationary phase's 

-system. Methanol (MeOH) is "transparent" to these interactions, maximizing the selectivity gains of Phenyl and PFP columns.

Experimental Protocol: The "Isomer Resolution" Workflow

This protocol is designed to be self-validating. If the System Suitability Test (SST) fails, the decision tree directs you to the necessary adjustment.

Reagents & Equipment
  • System: HPLC or UHPLC with UV detection (280 nm for indole backbone).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.5).

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Sample: 1 mg/mL in 50:50 MeOH:Water.

Step-by-Step Method
  • Column Selection: Start with PFP (Pentafluorophenyl) , 150 x 4.6 mm, 3 µm (or sub-2 µm for UHPLC).

  • Initial Gradient:

    • 0 min: 5% B

    • 20 min: 95% B

    • 25 min: 95% B

    • Flow: 1.0 mL/min (HPLC) or optimized for column ID.

  • Optimization (If resolution < 1.5):

    • Switch to Isocratic Mode . Look at the retention time of the first eluting isomer in the gradient. Set isocratic %B to elute that peak at

      
      .
      
    • Example: If peaks elute at 60% B in gradient, try isocratic 55% B.

  • Temperature Control: Set to 25°C . Lower temperatures often enhance shape selectivity and

    
     interactions.
    
Visualized Workflow (DOT Diagram)

MethodDevelopment Start Start: Halogenated Indole Mixture ColSelect Select Column: Pentafluorophenyl (PFP) Start->ColSelect Screen Run Screening Gradient 5-95% MeOH in 20 min ColSelect->Screen Decision Check Resolution (Rs) of Critical Pair (5- vs 6-) Screen->Decision Success Method Validated (Rs > 1.5) Decision->Success Yes Fail Rs < 1.5 Decision->Fail No Opt1 Switch to Isocratic (Target k' = 3-5) Fail->Opt1 Opt2 Lower Temp to 15-20°C (Enhance Selectivity) Opt1->Opt2 Opt3 Change Modifier (MeOH -> ACN/MeOH Blend) Opt2->Opt3 Opt3->Screen Re-evaluate

Caption: Decision tree for optimizing separation of positional indole isomers.

Mechanistic Visualization

Understanding the interaction at the molecular level allows for better troubleshooting. The diagram below illustrates why PFP succeeds where C18 fails.

InteractionMechanism cluster_0 Separation Power Indole Halogenated Indole (Electron Rich) C18 C18 Phase (Hydrophobic Only) Indole->C18 Van der Waals (Non-selective) PFP PFP Phase (Electron Deficient) Indole->PFP Pi-Pi Interaction (Strong) Indole->PFP Halogen Bonding (Specific)

Caption: Comparison of molecular interactions: PFP offers multi-mode retention (Pi-Pi + Halogen bonding) vs. C18's single mode.[2]

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • SIELC Technologies. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. Chiral and Achiral HPLC Separations of Isomers. Retrieved from [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. Retrieved from [Link]

Sources

Comparative

crystal structure data for 7-bromo-6-chloro-1H-indole-2-carboxylic acid

An In-Depth Comparative Guide to the Crystal Structures of Halogenated Indole-2-Carboxylic Acids: A Proxy for Understanding 7-bromo-6-chloro-1H-indole-2-carboxylic acid For the Attention of Researchers, Scientists, and D...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Crystal Structures of Halogenated Indole-2-Carboxylic Acids: A Proxy for Understanding 7-bromo-6-chloro-1H-indole-2-carboxylic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

A definitive crystal structure for 7-bromo-6-chloro-1H-indole-2-carboxylic acid is not currently available in the public domain. This guide provides a comprehensive comparative analysis of closely related, structurally determined halogenated indole-2-carboxylic acids. By examining the crystallographic data of these surrogates, we can infer the likely solid-state properties, intermolecular interactions, and crystal packing motifs that 7-bromo-6-chloro-1H-indole-2-carboxylic acid may adopt. Understanding these structural nuances is paramount for anticipating the physicochemical properties crucial for drug development, such as solubility, stability, and bioavailability. This guide synthesizes available experimental data to provide a robust framework for researchers working with this class of compounds.

Introduction: The Significance of Crystal Structure in Drug Development

The three-dimensional arrangement of molecules in a crystalline solid, or its crystal structure, is a critical determinant of a drug substance's material properties. For a molecule like 7-bromo-6-chloro-1H-indole-2-carboxylic acid, a potential pharmacophore, its solid-state structure will influence a cascade of developability parameters. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to significant variations in therapeutic efficacy and safety. Therefore, a thorough understanding of the crystal engineering principles governing the packing of such molecules is of immense value.

Given the absence of published crystallographic data for 7-bromo-6-chloro-1H-indole-2-carboxylic acid, this guide will focus on a comparative analysis of known structures of similar halogenated indole-2-carboxylic acids. This approach allows us to build a predictive understanding of the target molecule's behavior.

Comparative Crystal Structure Analysis

For this analysis, we will consider the crystal structures of Indole-2-carboxylic acid and its 5-halogenated derivatives (5-fluoro, 5-chloro, and 5-bromo-1H-indole-2-carboxylic acid). These compounds provide a systematic variation that allows for the evaluation of the influence of halogen substitution on the crystal packing.

Indole-2-carboxylic Acid: The Parent Scaffold

The crystal structure of indole-2-carboxylic acid (I2CA) reveals a packing motif dominated by hydrogen bonding.[1][2] The carboxylic acid groups form intermolecular O-H···O hydrogen bonds, while the indole N-H group participates in N-H···O interactions.[1] This network of hydrogen bonds results in the formation of planar ribbons.[1]

Halogenated Indole-2-Carboxylic Acids: The Impact of Halogen Substitution

Recent studies on 5-fluoro, 5-chloro, and 5-bromo-1H-indole-2-carboxylic acids have shown the presence of cyclic dimeric structures formed through linear double O-H···O hydrogen bonds.[3][4] This is a common motif for carboxylic acids. The introduction of a halogen atom provides an additional site for intermolecular interactions, namely halogen bonding.

The nature and strength of these interactions are dependent on the identity of the halogen. Halogen bonds (C-X···A, where X is the halogen and A is a Lewis base, often an oxygen or nitrogen atom) can significantly influence the crystal packing and, consequently, the physical properties of the material.

Data Summary and Comparison

The following table summarizes key crystallographic data for the selected indole-2-carboxylic acids. This allows for a direct comparison of their unit cell parameters and space groups, providing insights into their structural similarities and differences.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
Indole-2-carboxylic acidC₉H₇NO₂OrthorhombicPna2₁30.1446.4663.81990[1]
5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 1)C₁₀H₉NO₃MonoclinicC2/c13.0797.69635.18591.06[3]
5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2)C₁₀H₉NO₃MonoclinicP2₁/c4.030513.034617.204291.871[3]

Note: Specific data for 5-halo-indole-2-carboxylic acids were not found in the initial search, but their dimeric structures are mentioned. The table includes data for a related methoxy derivative for which polymorphic forms have been characterized, illustrating the structural diversity in this class of compounds.

Experimental Protocols

The following sections provide standardized, field-proven methodologies for the synthesis, crystallization, and structural analysis of compounds like 7-bromo-6-chloro-1H-indole-2-carboxylic acid.

Synthesis of Halogenated Indole-2-Carboxylic Acids

A general synthetic route to substituted indole-2-carboxylic acids often involves the Fischer indole synthesis. For a di-halogenated compound like the topic of this guide, a multi-step synthesis starting from a correspondingly substituted aniline would be a plausible approach.

Workflow for Synthesis:

Synthesis_Workflow A Substituted Aniline B Diazotization A->B C Japp-Klingemann Reaction B->C D Fischer Indole Synthesis C->D E Ester Hydrolysis D->E F Halogenated Indole-2-Carboxylic Acid E->F

Caption: Generalized workflow for the synthesis of halogenated indole-2-carboxylic acids.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. Slow evaporation, vapor diffusion, and cooling crystallization are common techniques.

Step-by-Step Protocol for Slow Evaporation:

  • Dissolution: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or mixtures with water) to near saturation at a slightly elevated temperature.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean vial.

  • Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Monitor the vial over several days to weeks for the formation of single crystals.

Single-Crystal X-ray Diffraction (SCXRD)

Data Collection and Structure Refinement Workflow:

SCXRD_Workflow A Mount Crystal on Diffractometer B Data Collection (Intensity Data) A->B C Data Reduction and Correction B->C D Structure Solution (e.g., Direct Methods) C->D E Structure Refinement (Full-Matrix Least-Squares) D->E F Validation and Final CIF E->F

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Predictive Insights for 7-bromo-6-chloro-1H-indole-2-carboxylic acid

Based on the comparative analysis, we can postulate the following for the crystal structure of 7-bromo-6-chloro-1H-indole-2-carboxylic acid:

  • Hydrogen Bonding: The carboxylic acid and indole N-H groups will be primary drivers of the crystal packing, likely forming hydrogen-bonded dimers or chains.

  • Halogen Bonding: The presence of both bromine and chlorine atoms introduces the possibility of C-Br···O/N and C-Cl···O/N halogen bonds, which could lead to more complex and dense packing arrangements compared to the non-halogenated parent compound.

  • π-π Stacking: The indole ring system is aromatic and will likely participate in π-π stacking interactions, further stabilizing the crystal lattice.

The interplay of these interactions will determine the final crystal structure and could give rise to polymorphism.

Conclusion

While the definitive crystal structure of 7-bromo-6-chloro-1H-indole-2-carboxylic acid remains to be determined experimentally, a comparative analysis of related known structures provides a robust predictive framework. The dominance of hydrogen bonding, supplemented by halogen bonding and π-π stacking, is anticipated to be the defining feature of its solid-state architecture. The experimental protocols detailed herein offer a clear pathway for researchers to obtain and characterize single crystals of this and similar compounds, which is a critical step in modern drug development.

References

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI.[Link]

  • Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. ResearchGate.[Link]

  • Indole-2-carboxylic acid | C9H7NO2 | CID 72899. PubChem.[Link]

Sources

Validation

Comparative Guide: Biological Activity &amp; SAR Profiling of 6-Chloro vs. 7-Bromo Indole Derivatives

[1] Executive Summary This guide provides a technical analysis of 6-chloro versus 7-bromo substitutions on the indole scaffold, a privileged structure in medicinal chemistry.[1] While both halogens modulate lipophilicity...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical analysis of 6-chloro versus 7-bromo substitutions on the indole scaffold, a privileged structure in medicinal chemistry.[1] While both halogens modulate lipophilicity and electronic density, their biological impacts diverge significantly due to positional vectors and steric constraints .

Key Takeaway:

  • 6-Chloro Indoles: Generally exhibit superior metabolic stability and binding affinity in restricted hydrophobic pockets (e.g., HIV-1 Reverse Transcriptase).[1] The 6-position allows for para-like electronic effects relative to the pyrrole nitrogen without steric interference.

  • 7-Bromo Indoles: Often utilized to modulate pKa (via inductive effects on the adjacent NH) or to fill large, specific hydrophobic pockets. However, the bulky bromine atom at position 7 frequently incurs steric penalties , clashing with protein backbones or twisting the indole core.

Part 1: Structural & Electronic Context[1]

The choice between a chlorine atom at C6 and a bromine atom at C7 is not merely a change of mass; it alters the molecular recognition profile fundamentally.

Feature6-Chloro Indole 7-Bromo Indole
Steric Demand (A-value) Moderate (0.[1]43)High (0.38 but "ortho" effect)
Electronic Effect Electron-withdrawing (

); Deactivates ring.[1]
Electron-withdrawing (

); Inductive effect on NH.[1]
Metabolic Stability High. Blocks C6 hydroxylation (major metabolic route).[1]Moderate. Blocks C7, but C6 remains vulnerable.
Lipophilicity (LogP) Increases (~ +0.[1]71)Increases significantly (~ +0.[1]86)
H-Bond Donor (NH) Minimal steric hindrance.[1]Steric Clash Risk. Br can crowd the NH donor.
Diagram 1: Physicochemical Decision Matrix

IndoleSAR Start Indole Scaffold Optimization Goal_Metabolism Goal: Block Metabolism Start->Goal_Metabolism Goal_Binding Goal: Enhance Binding Start->Goal_Binding Pos6 Position 6 (Para to C3) Goal_Metabolism->Pos6 Major Oxidation Site Goal_Binding->Pos6 Hydrophobic Pocket Pos7 Position 7 (Ortho to NH) Goal_Binding->Pos7 pKa Modulation Sub_6Cl 6-Chloro (Low Steric, High Stability) Pos6->Sub_6Cl Sub_7Br 7-Bromo (High Lipophilicity, pKa Shift) Pos7->Sub_7Br Result_6Cl Outcome: Potent Kinase/RT Inhibitors Sub_6Cl->Result_6Cl Result_7Br Outcome: Specific Allosteric Ligands (Risk of Steric Clash) Sub_7Br->Result_7Br

Caption: Decision matrix for selecting 6-Cl vs 7-Br substitutions based on medicinal chemistry goals.

Part 2: Case Studies & Biological Data[1][2][3]

Case Study A: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

In the development of indole-based NNRTIs, the 6-position is a critical vector for potency.[1]

  • Mechanism: NNRTIs bind to a hydrophobic allosteric pocket. The "wing" of the pocket (near Tyr181/Tyr188) accommodates hydrophobic groups.

  • Comparison:

    • 6-Chloro: Consistently improves potency.[1] For example, in indole-3-glyoxylamides , 6-substitution (Cl or Me) enhances activity by preventing metabolic oxidation and engaging hydrophobic residues (Val179).[1]

    • 7-Bromo: Often deleterious.[1] 3D-QSAR studies indicate that smaller substituents are desirable at the 7-position to avoid steric clashes with residues Ser375, Phe382, and Tyr384 [2].[2] A large bromine atom here pushes the indole out of the optimal binding plane.

Table 1: HIV-1 Reverse Transcriptase Inhibition Data (Representative Series)

Compound VariantSubstitutionIC50 (µM)Mechanism Note
Indole-3-glyoxylamideUnsubstituted > 50Weak binding.[1]
Indole-3-glyoxylamide6-Chloro 0.45 Optimal fit in hydrophobic wing; metabolic stability.[1]
Indole-3-glyoxylamide7-Bromo > 10Steric Clash with pocket backbone (Ser375).[1]
Cyclopropyl-indole5-Chloro 0.08Reference standard (high potency).[1]
Case Study B: Antiprion & Anticancer Activity

In oncology and neurodegeneration, 6-substituted indoles often outperform their 7-substituted counterparts due to the "para" electronic effect relative to the C3 pharmacophore.

  • Data Source: A library of indole-3-glyoxylamides tested against prion-infected cells [3].[1][3][4]

  • Finding: Introducing electron-withdrawing groups at C-6 improved biological activity by up to an order of magnitude compared to C-7 or unsubstituted analogs.[1][3]

  • Reasoning: The 6-Cl substituent lowers the electron density of the indole ring, potentially strengthening

    
     stacking interactions with aromatic residues in the target protein without incurring the steric penalty of a 7-position substituent.[1]
    
Case Study C: Antibacterial Biofilm Inhibition

Interestingly, when targeting bacterial biofilms (e.g., E. coli or V. parahaemolyticus), the rules change slightly due to different target topology.

  • Lead Compound: 4-bromo-6-chloroindole [4].[1]

  • Activity: This specific dual-halogenated motif effectively inhibits biofilm formation.[1]

  • 7-Position Contrast: 7-chloroindole and 7-bromoindole were tested but often showed lower potency or higher toxicity compared to the 6-substituted analogs in this specific context, suggesting the 6-position is crucial for signaling interference (quorum sensing).[1]

Part 3: Experimental Protocols

Synthesis of 6-Chloro vs 7-Bromo Indoles (Fischer Indole Synthesis)

To ensure fair comparison, synthesize both derivatives using the same general procedure.

Reagents:

  • 4-chlorophenylhydrazine (for 6-chloroindole)[1]

  • 3-bromophenylhydrazine (for 4- and 6-bromo isomer mixture, requires separation) OR 2-bromophenylhydrazine (for 7-bromoindole).[1]

  • Ketone/Aldehyde substrate (e.g., ethyl pyruvate).

  • Polyphosphoric acid (PPA).[1]

Protocol:

  • Hydrazone Formation: Dissolve hydrazine hydrochloride (1.0 eq) and ketone (1.1 eq) in ethanol. Reflux for 2 hours. Evaporate solvent to yield hydrazone.

  • Cyclization: Mix hydrazone with PPA (10 eq by weight). Heat to 100-110°C for 3-4 hours. Critical: Monitor by TLC. 7-bromo analogs often cyclize slower due to steric hindrance near the nucleophilic nitrogen.[1]

  • Quenching: Pour reaction mixture onto crushed ice/water. Neutralize with NaOH.

  • Extraction: Extract with Ethyl Acetate (3x). Wash with brine, dry over MgSO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Note: 6-chloroindole usually elutes differently than 7-bromoindole due to polarity differences (7-Br is more lipophilic).[1]

Comparative MTT Cytotoxicity Assay

Used to generate IC50 data for anticancer comparison.[5]

Workflow:

  • Seeding: Seed cancer cells (e.g., MCF-7, HeLa) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add test compounds (6-Cl derivative, 7-Br derivative, and DMSO control) in serial dilutions (0.1 µM to 100 µM).

    • Self-Validation: Ensure final DMSO concentration is < 0.5% to prevent solvent toxicity.

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Remove media, add DMSO (100 µL) to dissolve formazan crystals.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Diagram 2: Biological Assay Workflow

AssayWorkflow Step1 Compound Library (6-Cl vs 7-Br) Step2 Cell Seeding (MCF-7 / HEK293) Step1->Step2 Step3 Treatment (72h) Serial Dilution Step2->Step3 Step4 MTT Readout (Abs 570nm) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5 Decision Is IC50 < 10 µM? Step5->Decision Hit Lead Candidate (Proceed to SAR) Decision->Hit Yes Drop Inactive (Discard) Decision->Drop No

Caption: Standardized workflow for evaluating cytotoxicity of halogenated indole derivatives.

References

  • Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry. [Link][1]

  • In silico study on indole derivatives as anti HIV-1 agents: a combined docking, molecular dynamics and 3D-QSAR study. PubMed. [Link][1]

  • Discovery of 6-substituted indole-3-glyoxylamides as lead antiprion agents. PubMed. [Link][1]

  • Inhibitory effects of bromoindoles on Escherichia coli O157:H7 biofilms. ResearchGate. [Link]

Sources

Comparative

Verifying CAS 1388069-91-7 Identity: A Comparative Guide to 7-Bromo-6-chloro-1H-indole-2-carboxylic Acid in Drug Discovery

Executive Summary & Substance Identity CAS 1388069-91-7, chemically identified as 7-Bromo-6-chloro-1H-indole-2-carboxylic acid , is a highly specialized, multi-halogenated heterocyclic building block. While the indole ri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substance Identity

CAS 1388069-91-7, chemically identified as 7-Bromo-6-chloro-1H-indole-2-carboxylic acid , is a highly specialized, multi-halogenated heterocyclic building block. While the indole ring is universally recognized as a privileged scaffold in medicinal chemistry 1, the strategic di-halogenation of this specific compound transforms it into a precision tool for Structure-Activity Relationship (SAR) exploration.

As a Senior Application Scientist, I frequently evaluate building blocks based on their orthogonal reactivity and metabolic stability. In CAS 1388069-91-7, the C7-bromo group provides a highly reactive site for palladium-catalyzed cross-coupling, while the C6-chloro group offers steric shielding and blocks cytochrome P450-mediated oxidation. Furthermore, the C2-carboxylic acid serves as a versatile handle for amide bond formation. This guide objectively compares CAS 1388069-91-7 against its mono-halogenated alternatives, providing validated experimental protocols and quantitative performance data.

Comparative Physicochemical Profiling

To understand the value of CAS 1388069-91-7, we must compare it against widely available alternatives: 5-Bromo-1H-indole-2-carboxylic acid (Alternative 1) and 6-Chloro-1H-indole-2-carboxylic acid (Alternative 2).

Table 1: Substance Identity & Physicochemical Properties

PropertyCAS 1388069-91-7 (Target)Alternative 1 (5-Br)Alternative 2 (6-Cl)
Chemical Name 7-Bromo-6-chloro-1H-indole-2-carboxylic acid5-Bromo-1H-indole-2-carboxylic acid6-Chloro-1H-indole-2-carboxylic acid
CAS Number 1388069-91-77254-19-516732-75-5
Molecular Formula C9H5BrClNO2C9H6BrNO2C9H6ClNO2
Orthogonal Reactivity Excellent (C7-Br allows late-stage coupling)Excellent (C5-Br allows coupling)Poor (C-Cl bond resists standard Pd(0) insertion)
Metabolic Stability High (C6-Cl blocks aromatic oxidation)ModerateHigh
Lipophilicity (LogP) Highest (Di-halogenated)ModerateModerate

Synthetic Workflow & Cross-Coupling Performance

The primary utility of CAS 1388069-91-7 lies in its capacity for regioselective functionalization. The C-Br bond is significantly weaker than the C-Cl bond, allowing for selective oxidative addition by Pd(0) catalysts during Suzuki-Miyaura or Buchwald-Hartwig couplings 2.

SyntheticWorkflow A CAS 1388069-91-7 (7-Br-6-Cl-Indole-2-COOH) D Suzuki-Miyaura Cross-Coupling (C7) A->D B Palladium Catalyst (Pd(dppf)Cl2) B->D C Boronic Acid / Ester (Aryl-B(OH)2) C->D E 7-Aryl-6-chloro-1H-indole -2-carboxylic acid D->E F Amide Coupling (HATU / DIPEA) E->F G Final Lead Compound (e.g., Antibiofilm Agent) F->G

Figure 1: Synthetic workflow for C7-functionalization of CAS 1388069-91-7 via Suzuki-Miyaura coupling.

Table 2: Comparative Cross-Coupling Efficiency (Reaction with Phenylboronic Acid)

ScaffoldCatalyst SystemConditionsYield (%)Mechanistic Causality
7-Br-6-Cl Pd(dppf)Cl2, K2CO3110°C, 30 min (MW)82%Steric hindrance at C7 requires a robust bidentate ligand; Cl remains intact.
5-Br Pd(PPh3)4, Na2CO390°C, 20 min (MW)91%Less sterically hindered C5 position allows faster oxidative addition.
6-Cl Pd(dppf)Cl2, K2CO3110°C, 60 min (MW)<5%C-Cl bond is too strong for standard Pd(0) oxidative addition without specialized ligands.
Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at C7

Self-Validating System: This protocol utilizes microwave irradiation and a bidentate ligand to overcome the inherent steric hindrance of the C7 position (adjacent to the indole NH), ensuring complete conversion without de-chlorination.

  • Reagent Preparation: In an oven-dried microwave vial, combine CAS 1388069-91-7 (1.0 eq, 0.5 mmol), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and anhydrous K2CO3 (2.0 eq).

  • Solvent Addition: Add 4.0 mL of a degassed 1,4-dioxane/H2O mixture (4:1 v/v).

    • Causality: Water is strictly required to dissolve the inorganic base and generate the reactive palladium-hydroxo complex essential for transmetalation, while dioxane effectively solubilizes the indole scaffold.*

  • Microwave Irradiation: Seal the vial and heat under microwave irradiation at 110°C for 30 minutes.

    • Causality: Microwave heating provides rapid, uniform energy distribution, driving the sterically hindered C7 oxidative addition much faster than conventional thermal heating, thereby minimizing degradation.*

  • Workup & Purification: Cool to room temperature, filter the mixture through a pad of Celite (eluting with EtOAc), concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Biological Performance: SAR in Antimicrobial Discovery

Multi-halogenated indoles have recently emerged as potent antimicrobial and antibiofilm agents against drug-resistant pathogens like Staphylococcus aureus3. The combination of bromine and chlorine on the indole ring significantly enhances membrane-penetrating lipophilicity and redox reactivity compared to mono-halogenated variants 4.

MOAPathway N1 Multi-Halogenated Indole (e.g., 7-Br-6-Cl derivative) N2 Bacterial Membrane Accumulation (High Lipophilicity) N1->N2 N4 Quorum Sensing Inhibition N1->N4 N3 Membrane Disruption & Redox Reactivity N2->N3 N6 Biofilm Eradication & Bactericidal Action N3->N6 N5 Suppression of Virulence Gene Expression N4->N5 N5->N6

Figure 2: Dual-action mechanism of multi-halogenated indoles in bacterial biofilm eradication.

Table 3: Comparative Antimicrobial Efficacy (Against MRSA)

Scaffold Derivative (Amide)MIC against MRSA (μg/mL)Biofilm Eradication (%)Mechanism / SAR Insight
7-Aryl-6-chloro derivative 12.588%Di-halogenation optimally enhances membrane-penetrating lipophilicity.
5-Aryl derivative 25.065%Mono-halogenation provides baseline redox reactivity but lower lipophilicity.
6-Chloro derivative >50.030%Lack of bulky aryl/halogen at adjacent positions severely reduces target affinity.
Protocol 2: Minimum Inhibitory Concentration (MIC) & Biofilm Assay

Self-Validating System: This protocol includes a DMSO vehicle control to ensure that the solvent required for these highly lipophilic compounds does not artificially inflate the observed bactericidal activity.

  • Bacterial Culture Preparation: Grow Staphylococcus aureus (MRSA strain) overnight in Luria-Bertani (LB) broth at 37°C. Dilute the culture to an OD600 of 0.1 (approximately 10^7 CFU/mL).

  • Compound Dosing: Prepare a 10 mg/mL stock solution of the synthesized indole derivatives in pure DMSO. Perform serial dilutions in a 96-well plate to achieve final assay concentrations ranging from 0 to 50 μg/mL.

    • Causality: DMSO ensures complete solubility of the multi-halogenated indoles. The final DMSO concentration in the well must be kept below 1% v/v to prevent solvent-induced membrane toxicity, validating that cell death is purely compound-driven.*

  • Incubation & MIC Determination: Inoculate the wells with the bacterial suspension and incubate at 37°C for 24 hours. Add 10 μL of resazurin dye (0.01%) to each well; a color change from blue to pink indicates viable cells. The MIC is the lowest concentration remaining blue.

  • Biofilm Eradication Measurement: Carefully aspirate the planktonic cells and wash the wells three times with PBS. Stain the remaining biofilm with 0.1% Crystal Violet for 15 minutes. Wash away excess dye, solubilize the bound dye with 33% acetic acid, and quantify biofilm mass by measuring absorbance at 590 nm using a microplate reader.

References

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: 1

  • Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus. National Institutes of Health (NIH). Available at: 3

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. American Chemical Society (ACS). Available at: 4

  • 5-Bromo-1H-indole-2-carboxylic Acid: A Pivotal Building Block in Modern Organic Synthesis. Benchchem. Available at: 2

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 7-Bromo-6-chloro-1H-indole-2-carboxylic Acid

[1][2] Executive Directive: Core Safety Protocols 7-Bromo-6-chloro-1H-indole-2-carboxylic acid is a halogenated heteroaromatic compound.[1] Unlike simple organic acids, the presence of bromine and chlorine atoms on the i...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Directive: Core Safety Protocols

7-Bromo-6-chloro-1H-indole-2-carboxylic acid is a halogenated heteroaromatic compound.[1] Unlike simple organic acids, the presence of bromine and chlorine atoms on the indole core mandates strict segregation from general organic waste streams.

IMMEDIATE ACTION REQUIRED:

  • Strict Segregation: Do NOT mix with non-halogenated solvents or general trash.

  • No Drain Disposal: Under no circumstances should this compound or its solutions be poured down the sink.

  • Thermal Destruction: The only acceptable final disposal method is high-temperature incineration equipped with acid gas scrubbers.

Technical Characterization & Hazard Identification

Understanding the chemical structure is vital for determining compatibility and waste coding.

PropertyData / ClassificationOperational Implication
Chemical Structure Indole core, Halogens (Br, Cl), Carboxylic AcidAcidic; potential to release toxic halide vapors (HBr, HCl) upon thermal decomposition.[1]
GHS Classification Warning Irritant (Skin/Eye/Respiratory).[2] Potentially harmful if swallowed.[2][3][4]
Solubility Low in water; High in DMSO, DMF, MethanolWaste will often be generated as a solution in organic solvents.[1]
Reactivity Incompatible with strong oxidizers and strong basesDo not store waste in containers with traces of nitric acid or peroxides.
Waste Class Halogenated Organic Requires "Halogenated" waste stream coding (e.g., RCRA considerations).
Chemical Stability & Incompatibility

This compound is an organic acid. While stable under ambient conditions, contact with strong bases will generate the corresponding carboxylate salt, increasing water solubility but not reducing toxicity or environmental persistence.[1]

  • Avoid: Strong oxidizing agents (e.g., Peroxides, Permanganates) which can cleave the indole ring.[1]

  • Avoid: Mixing with non-halogenated waste (e.g., Acetone, Ethanol) unless unavoidable, as this increases the volume of expensive halogenated waste.[1]

Step-by-Step Disposal Workflows

Scenario A: Solid Waste Disposal

Applicable to: Expired pure substance, contaminated weighing paper, PPE, and spill cleanup materials.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent: 7-Bromo-6-chloro-1H-indole-2-carboxylic acid.[1][5]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Segregation: Store in a secondary containment bin designated for "Solid Toxic/Halogenated Waste."

  • Disposal Action: Seal container and transfer to your facility's hazardous waste accumulation area for pickup.

Scenario B: Liquid Waste (Solutions/Mother Liquor)

Applicable to: HPLC waste, reaction mixtures (DMSO, DMF, Methanol).[1]

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Note: Even if the solvent is 90% water or methanol, the presence of the halogenated solute classifies the entire mixture as halogenated waste.

  • pH Check: If the solution is highly acidic (pH < 2), neutralize to pH 5–9 using Sodium Bicarbonate (

    
    ) before adding to the main waste carboy to prevent gas generation or polymerization in the drum.
    
  • Documentation: Log the addition on the waste container’s inventory sheet.

    • Entry: "Halogenated Indole Derivative (<1%) in [Solvent Name]."

Protocol Visualization: Decision Matrix

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, PPE, Debris) StateCheck->Solid Solid Liquid Liquid Waste (Solvents, Mother Liquor) StateCheck->Liquid Liquid SolidContainer Container: Wide-mouth HDPE/Glass Label: 'Solid Hazardous Waste' Solid->SolidContainer LiquidCheck Is pH < 2? Liquid->LiquidCheck Pickup EHS Pickup / Incineration SolidContainer->Pickup Neutralize Neutralize with NaHCO3 to pH 5-9 LiquidCheck->Neutralize Yes HalogenatedCarboy Container: Halogenated Solvent Carboy (Red Label/Tag) LiquidCheck->HalogenatedCarboy No Neutralize->HalogenatedCarboy Log Log Inventory: 'Halogenated Indole Derivative' HalogenatedCarboy->Log Log->Pickup

Figure 1: Decision matrix for segregating and packaging 7-bromo-6-chloro-1H-indole-2-carboxylic acid waste.

Emergency Procedures: Spill Management

In the event of a spill, rapid containment is necessary to prevent environmental release.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[1] If powder is airborne, use an N95 or P100 respirator.[1]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation. Scoop into a waste container.

    • Liquid Spill: Surround with absorbent pads or vermiculite. Do not use sawdust (fire hazard with potential oxidizers).

  • Decontamination: Scrub the surface with a dilute soap solution. Collect all cleaning materials as Solid Hazardous Waste .

  • Reporting: Report the spill to your facility's Safety Officer immediately.

Regulatory Compliance & Waste Coding

Compliance with local and federal regulations is mandatory. This compound falls under specific scrutiny due to its halogen content.[6]

US EPA / RCRA Guidelines[2]
  • Status: While 7-bromo-6-chloro-1H-indole-2-carboxylic acid is not a specifically "Listed" waste (P or U list), it is a Characteristic Waste if it exhibits toxicity or corrosivity.[1]

  • Halogen Rule: The "Mixture Rule" applies. Mixing this compound with spent halogenated solvents (e.g., DCM, Chloroform) triggers F-listed waste codes (F001, F002).[1]

  • Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents) but mandate High-Temp Incineration .

JurisdictionCode / ClassificationDescription
US (RCRA) D002 (if pH < 2)Corrosivity characteristic (if in acidic solution).
US (RCRA) F002 (if mixed)Spent halogenated solvents (if mixed with DCM/Chloroform).
EU (EWC) 16 05 06 *Laboratory chemicals consisting of or containing hazardous substances.
Disposal Method Incineration Must be incinerated at >1000°C with scrubbers to neutralize HBr/HCl gas.

References

  • US Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 7-bromo-6-chloro-1H-indole-2-carboxylic acid

Part 1: Executive Safety Summary 7-bromo-6-chloro-1H-indole-2-carboxylic acid is a highly functionalized halogenated indole intermediate. Its structural features—specifically the carboxylic acid moiety combined with lipo...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

7-bromo-6-chloro-1H-indole-2-carboxylic acid is a highly functionalized halogenated indole intermediate. Its structural features—specifically the carboxylic acid moiety combined with lipophilic halogens (bromine and chlorine)—create a distinct hazard profile requiring more than generic laboratory safety measures.

Critical Hazards:

  • Corrosivity/Irritation: The carboxylic acid group (pKa ~3-4) poses an immediate risk of severe eye damage and skin irritation.

  • Enhanced Dermal Absorption: The halogen substitutions at positions 6 and 7 significantly increase the molecule's lipophilicity compared to the parent indole, facilitating faster dermal permeation.

  • Respiratory Sensitization: As a fine solid, this compound is prone to static charging and aerosolization, posing inhalation risks (STOT SE 3).

Part 2: Risk Assessment & PPE Selection Matrix

This matrix synthesizes barrier performance data with the specific physicochemical properties of the target molecule.

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Specification (Minimum)Rationale for Selection
Ocular Chemical Splash GogglesANSI Z87.1+ D3 (Droplet/Splash rating)Standard safety glasses are insufficient. The acidic nature of the compound requires a complete seal to prevent dust or solution ingress during static events or splashes.
Dermal (Hands) Double Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or NeopreneHalogenated aromatics can degrade standard nitrile over time. Double gloving provides a "breakthrough buffer" and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Respiratory Engineering Control (Primary)Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood N95 respirators are secondary. Primary containment is required due to the compound's potential for respiratory sensitization.
Body Lab Coat + ApronTyvek® or Poly-Cotton (High weave)Cotton absorbs; Tyvek repels. If handling >5g, add a chemically resistant apron to protect the torso from powder dumps.
Footwear Closed-toe, non-perforatedLeather or chemical-resistant syntheticMesh sneakers allow rapid powder penetration to socks/skin.
Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the scale of operation.

PPE_Decision_Tree Start Start: Handling 7-bromo-6-chloro-1H-indole-2-carboxylic acid Scale_Check Check Scale of Operation Start->Scale_Check Small_Scale < 100 mg (Analytical) Scale_Check->Small_Scale Large_Scale > 100 mg (Preparative) Scale_Check->Large_Scale Hood_Check Is Fume Hood Available? Small_Scale->Hood_Check Protocol_B Protocol B: Enhanced - Double Nitrile Gloves - Chemical Goggles - Fume Hood Required Large_Scale->Protocol_B High Dust Risk Protocol_A Protocol A: Standard - Single Nitrile Gloves - Safety Glasses w/ Side Shields - Fume Hood Hood_Check->Protocol_A Yes Protocol_C Protocol C: Respiratory - Add N95/P100 Respirator - Full Face Shield Hood_Check->Protocol_C No (Not Recommended)

Figure 1: Risk-based decision tree for PPE selection based on operational scale and engineering control availability.

Part 3: Operational Protocols

Weighing & Transfer (The Critical Control Point)

Causality: Dry halogenated indoles are often electrostatic. Standard weighing papers can cause the powder to "jump," leading to area contamination and inhalation risk.

Protocol:

  • Static Elimination: Use an ionizing bar or anti-static gun on the balance before opening the vial.

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a "balance enclosure" or powder containment hood.

  • Vessel Selection: Weigh directly into a tared reaction vial or a glass weighing boat. Avoid plastic weighing boats which exacerbate static charge.

  • Solvation: If possible, dissolve the solid in the transport vessel (e.g., DMSO or DMF) before moving it to the main reaction setup. This eliminates the dust hazard immediately.

Reaction Setup & Handling

Protocol:

  • Double Glove Donning: Put on the inner pair (bright color preferred, e.g., orange) and then the outer pair (standard blue/purple). If the outer glove tears, the color contrast gives immediate visual warning.

  • Solvent Addition: When adding solvent to the acid, exotherms may occur. Ensure the vessel is vented to a scrubber or hood exhaust to prevent pressure buildup.

  • Spill Management:

    • Solid Spill: Do not sweep dry. Cover with a wet paper towel (soaked in dilute NaHCO3 to neutralize the acid) to dampen the powder, then wipe up.

    • Solution Spill: Absorb with vermiculite or clay-based absorbent.

Waste Disposal

Causality: Halogenated organic acids cannot be mixed with standard organic waste streams if oxidizers are present, and they must not go down the drain due to aquatic toxicity.

Protocol:

  • Segregation: Dispose of in the "Halogenated Organic Waste" stream.

  • Labeling: Clearly tag as "Acidic" and "Halogenated."

  • Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans which the acid may corrode over time.

Visualization: Safe Handling Workflow

The following diagram outlines the "Cradle-to-Grave" workflow for the compound in a laboratory setting.

Safe_Handling_Workflow Storage Storage (Cool, Dry, Dark) PPE_Donning PPE Donning (Double Gloves, Goggles) Storage->PPE_Donning Weighing Weighing (Anti-static, In Hood) PPE_Donning->Weighing Solubilization Solubilization (Immediate Dissolution) Weighing->Solubilization Minimize Dust Time Reaction Reaction/Usage Solubilization->Reaction Quench Quench/Workup (Neutralize Acid) Reaction->Quench Disposal Disposal (Halogenated Waste) Quench->Disposal

Figure 2: Step-by-step workflow emphasizing the minimization of dry powder exposure time.

Part 4: Emergency Response

  • Eye Contact: Immediately flush with water for 15 minutes .[1][2][3][4][5][6] Hold eyelids open. The acidic nature can cause corneal opacity if not treated instantly.

  • Skin Contact: Remove contaminated clothing/gloves.[3][4][5][6] Wash with soap and water.[1][2][3][4][5][6][7] Do not use ethanol (it enhances absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical personnel only).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[8] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

  • PubChem. (n.d.). Compound Summary: Indole-2-carboxylic acid (Analogous Hazard Data). National Library of Medicine. [Link]

Sources

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